molecular formula C28H42ClF3N4O7 B611721 VTP-27999 TFA

VTP-27999 TFA

Cat. No.: B611721
M. Wt: 639.1 g/mol
InChI Key: SYWYSVAEGXHOJO-VIEYARBJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VTP-27999 is a renin inhibitor (IC50 = 0.47 nM for the recombinant human enzyme). It is selective for renin over the aspartyl proteases β-secretase, cathepsin D, and cathepsin E at 10 µM and is greater than 1,000-fold selective for renin over a panel of more than 250 receptors, ion channels, and enzymes. VTP-27999 (10 mg/kg, p.o.) reduces mean arterial pressure in rats expressing human renin and angiotensinogen, a double-transgenic model for angiotensin II-dependent hypertension.>VTP-27999 is a highly potent and selective renin inhibitor (IC50 = 0.47 nM). VTP-27999 demonstrated excellent selectivity over related and unrelated off-targets, >15% oral bioavailability in three species, oral efficacy in a double transgenic rat model of hypertension, and good exposure in humans.

Properties

IUPAC Name

methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H41ClN4O5.C2HF3O2/c1-28-23(14-19-6-5-12-35-18-19)16-30-25(32)31-11-4-8-21(17-31)24(20-7-3-9-22(27)15-20)36-13-10-29-26(33)34-2;3-2(4,5)1(6)7/h3,7,9,15,19,21,23-24,28H,4-6,8,10-14,16-18H2,1-2H3,(H,29,33)(H,30,32);(H,6,7)/t19-,21-,23+,24+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWYSVAEGXHOJO-VIEYARBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1CCCOC1)CNC(=O)N2CCCC(C2)C(C3=CC(=CC=C3)Cl)OCCNC(=O)OC.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](C[C@H]1CCCOC1)CNC(=O)N2CCC[C@H](C2)[C@H](C3=CC(=CC=C3)Cl)OCCNC(=O)OC.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42ClF3N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

639.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

VTP-27999 TFA: A Deep Dive into its Mechanism of Action as a Novel Renin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

VTP-27999 trifluoroacetate (TFA) is a potent and highly selective, orally bioavailable, non-peptidic alkyl amine inhibitor of the enzyme renin.[1][2] Its development marks a significant advancement in the quest for effective modulators of the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in blood pressure regulation and cardiovascular health. This technical guide provides an in-depth exploration of the mechanism of action of VTP-27999 TFA, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.

Core Mechanism: Direct Renin Inhibition

The primary mechanism of action of this compound is the direct inhibition of renin, the aspartyl protease that catalyzes the first and rate-limiting step of the RAAS cascade.[3][4] Renin cleaves angiotensinogen, a protein produced in the liver, to form angiotensin I.[3] Angiotensin I is subsequently converted to the potent vasoconstrictor angiotensin II by the angiotensin-converting enzyme (ACE).[3] By binding to the active site of renin, this compound prevents the conversion of angiotensinogen to angiotensin I, thereby suppressing the entire downstream cascade.[4] This leads to reduced levels of angiotensin II, resulting in vasodilation and a decrease in blood pressure.[3]

A Differentiated Profile from Aliskiren

While aliskiren is another direct renin inhibitor, this compound exhibits a distinct mode of action.[5] A key difference lies in their interaction with prorenin, the inactive precursor of renin. Aliskiren is known to bind to prorenin and induce a conformational change that allows it to be recognized by renin-specific assays, a phenomenon referred to as "prorenin unfolding".[6][7] In contrast, this compound does not unfold prorenin.[6][7] This distinction is significant as it may have implications for the long-term physiological effects and the interpretation of renin activity assays in clinical settings. Furthermore, VTP-27999 has been shown to alter the immunoreactivity of renin, which can affect the results of certain immunoassays.[6][7]

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

ParameterValueSpeciesAssay ConditionsReference
IC50 (Renin) 0.47 nMHumanPurified recombinant human renin (0.3 nM)[8][9]
Selectivity >1000-foldHumanAgainst a panel of related and unrelated off-targets[5][10]
Oral Bioavailability >15%Rat, Monkey, DogNot specified[1]
Off-Target ProteaseInhibition at 10 µMReference
β-secretase <10%[1]
Cathepsin D <10%[1]
Cathepsin E <10%[1]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

The Renin-Angiotensin-Aldosterone System (RAAS) and the Action of this compound

RAAS_Pathway cluster_inhibition Mechanism of this compound cluster_downstream Downstream Effects Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Cleavage Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE ACE Angiotensin_I->ACE VTP_27999 This compound VTP_27999->Renin Inhibition Angiotensin_II Angiotensin II ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone

Caption: The RAAS pathway and the inhibitory action of this compound on renin.

Experimental Workflow for Determining IC50 of this compound

IC50_Workflow cluster_reagents Reagents cluster_procedure Procedure cluster_analysis Data Analysis Renin Purified Human Renin Incubate Incubate Renin with this compound Renin->Incubate Substrate Fluorogenic Renin Substrate Add_Substrate Add Fluorogenic Substrate Substrate->Add_Substrate VTP_27999 This compound (Serial Dilutions) VTP_27999->Incubate Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Over Time Add_Substrate->Measure_Fluorescence Plot Plot % Inhibition vs. [VTP-27999] Measure_Fluorescence->Plot Calculate_IC50 Calculate IC50 Value Plot->Calculate_IC50

Caption: A generalized workflow for determining the IC50 of this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

In Vitro Renin Inhibition Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human renin.

Materials:

  • Purified recombinant human renin

  • Fluorogenic renin substrate (e.g., (8-((7-methoxycoumarin-4-yl)acetyl)amino-octanoyl)-prolyl-phenylalanyl-histidyl-(2-amino-4-methyl-pentyl)-valyl-histidyl-asparagine)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA)

  • 96-well microplates

  • Fluorometric plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of concentrations.

  • In a 96-well microplate, add a fixed concentration of purified human renin to each well.

  • Add the serially diluted this compound solutions to the wells containing renin. Include control wells with no inhibitor (vehicle control) and wells with no enzyme (background control).

  • Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic renin substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence over time using a fluorometric plate reader with appropriate excitation and emission wavelengths.

  • Calculate the initial reaction velocities (rates of fluorescence increase) for each concentration of this compound.

  • Determine the percentage of inhibition for each concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Selectivity Profiling Against Other Proteases

Objective: To assess the selectivity of this compound by measuring its inhibitory activity against other relevant proteases.

Materials:

  • This compound

  • A panel of proteases (e.g., β-secretase, cathepsin D, cathepsin E)

  • Specific fluorogenic or chromogenic substrates for each protease

  • Appropriate assay buffers for each enzyme

  • 96-well microplates

  • Spectrophotometer or fluorometer

Procedure:

  • For each protease to be tested, follow a similar protocol as the renin inhibition assay described above.

  • Use a high concentration of this compound (e.g., 10 µM) to assess for any significant inhibition.

  • For each protease, incubate the enzyme with this compound before adding the specific substrate.

  • Measure the enzymatic activity by monitoring the change in absorbance or fluorescence.

  • Calculate the percentage of inhibition caused by this compound for each off-target protease. A low percentage of inhibition indicates high selectivity for renin.

Conclusion

This compound is a potent and selective direct renin inhibitor that effectively blocks the RAAS cascade at its origin. Its distinct mechanism of action, particularly its lack of prorenin unfolding, differentiates it from other renin inhibitors and warrants further investigation into its clinical implications. The quantitative data and experimental protocols provided in this guide offer a comprehensive overview for researchers and drug development professionals working in the field of cardiovascular and renal therapeutics.

References

VTP-27999 TFA: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1013937-63-7

This document provides an in-depth technical overview of VTP-27999, a potent and selective alkyl amine renin inhibitor. VTP-27999 has been investigated for its potential in treating hypertension and end-organ diseases by targeting the renin-angiotensin-aldosterone system (RAAS).[1] This guide is intended for researchers, scientists, and professionals involved in the drug development process, offering a compilation of key data, experimental methodologies, and pathway visualizations.

Mechanism of Action

VTP-27999 is a direct renin inhibitor (DRI).[2] Renin is an aspartyl protease that catalyzes the first and rate-limiting step in the RAAS cascade: the conversion of angiotensinogen to angiotensin I.[3] Angiotensin I is subsequently converted to angiotensin II, a potent vasoconstrictor that also stimulates the release of aldosterone, leading to sodium and water retention. By directly inhibiting renin, VTP-27999 effectively blocks the entire downstream cascade, leading to reduced blood pressure.[3]

The trifluoroacetate (TFA) salt form of VTP-27999 is often used in research due to its potential for enhanced water solubility and stability compared to the free base.[1]

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

The following diagram illustrates the RAAS and the point of inhibition by VTP-27999.

RAAS_Pathway cluster_ace cluster_at1r Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI AngII Angiotensin II AngI->AngII Aldosterone Aldosterone Release AngII->Aldosterone Vasoconstriction Vasoconstriction AngII->Vasoconstriction AT1R AT1 Receptor Na_H2O_Retention Na+ & H2O Retention Aldosterone->Na_H2O_Retention BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Na_H2O_Retention->BP_Increase Renin Renin ACE ACE VTP27999 VTP-27999 VTP27999->Renin

VTP-27999 inhibits renin, the initial step in the RAAS cascade.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for VTP-27999.

Table 1: In Vitro Potency and Selectivity
ParameterValueSpeciesNotes
Renin Inhibition IC50 0.47 nMHumanMeasured against 0.3 nM purified recombinant human renin.[4]
CYP3A4 Inhibition IC50 > 100 µMHumanMeasured in human liver microsomes.[2]
Selectivity >1000-foldVariousHigh selectivity over related and unrelated off-targets.[5]
Table 2: Pharmacokinetic Parameters
ParameterRatMonkeyDogHuman
Oral Bioavailability 37%[2]18%[2]>15%[2]~10-fold higher than aliskiren[6]
Plasma Protein Binding (Free Fraction) -29%[2]22%[2]-
Terminal Half-life (t1/2) ---24-30 hours[7]
Time to Maximum Concentration (Tmax) ---1-4 hours[7]
Table 3: Clinical Trial Data (Multiple Ascending Dose Study)
DoseChange in Plasma Renin Concentration (Max)Effect on Plasma Renin ActivityEffect on Angiotensin II & Aldosterone
75 mgDose-dependent increaseSuppressed over 24hDecreased
150 mgDose-dependent increaseSuppressed over 24hDecreased
300 mgDose-dependent increaseSuppressed over 24hDecreased
600 mgUp to 350-fold increase[7]Suppressed over 24hDecreased initially, increased post-dosing[3]

Experimental Protocols

Detailed methodologies for key experiments are outlined below. These represent standard protocols in the field and are illustrative of the types of studies conducted for VTP-27999.

Renin Inhibition Assay (Fluorometric)

This assay determines the in vitro potency of VTP-27999 in inhibiting renin activity.

Workflow Diagram:

Renin_Inhibition_Workflow start Start prep_reagents Prepare Reagents: - Renin Enzyme - FRET Substrate - Assay Buffer - VTP-27999 dilutions start->prep_reagents plate_setup Plate Setup (96-well): - Background wells - 100% activity wells - Inhibitor wells prep_reagents->plate_setup add_components Add Substrate, Buffer, and VTP-27999/vehicle to respective wells plate_setup->add_components initiate_reaction Initiate Reaction: Add Renin Enzyme add_components->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate read_fluorescence Read Fluorescence (Ex/Em ~340/490 nm) incubate->read_fluorescence analyze_data Data Analysis: Calculate % inhibition and IC50 value read_fluorescence->analyze_data end End analyze_data->end

Workflow for a typical in vitro renin inhibition assay.

Methodology:

  • Reagent Preparation:

    • Recombinant human renin is diluted to the desired concentration in assay buffer.

    • A fluorogenic resonance energy transfer (FRET) peptide substrate for renin is prepared in assay buffer.

    • Serial dilutions of VTP-27999 TFA are prepared in the appropriate solvent (e.g., DMSO) and then diluted in assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, the FRET substrate, assay buffer, and either VTP-27999 dilution or vehicle are added to the appropriate wells.

    • The reaction is initiated by the addition of the diluted renin enzyme.

    • The plate is incubated at 37°C for a specified period.

  • Data Acquisition and Analysis:

    • Fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths for the FRET pair.

    • The percentage of renin inhibition is calculated relative to the vehicle control.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

CYP3A4 Inhibition Assay (Human Liver Microsomes)

This assay assesses the potential of VTP-27999 to cause drug-drug interactions by inhibiting the major drug-metabolizing enzyme, CYP3A4.

Methodology:

  • Reagent Preparation:

    • Pooled human liver microsomes are thawed and diluted in phosphate buffer.

    • A specific CYP3A4 probe substrate (e.g., midazolam or testosterone) is prepared.

    • Serial dilutions of this compound are prepared.

    • An NADPH-generating system is prepared as a cofactor.

  • Incubation:

    • Human liver microsomes, VTP-27999 dilutions (or vehicle), and the probe substrate are pre-incubated at 37°C.

    • The reaction is initiated by the addition of the NADPH-generating system.

    • The incubation is carried out for a specific time and then terminated by the addition of a stop solution (e.g., cold acetonitrile).

  • Sample Analysis:

    • Samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the specific metabolite of the probe substrate.

  • Data Analysis:

    • The rate of metabolite formation in the presence of VTP-27999 is compared to the vehicle control to determine the percent inhibition.

    • The IC50 value is calculated by plotting the percent inhibition against the inhibitor concentration.

In Vivo Hypertension Model (Double Transgenic Rats)

The efficacy of VTP-27999 in lowering blood pressure was evaluated in a double transgenic rat (dTGR) model that expresses both human renin and human angiotensinogen, resulting in severe hypertension.[2]

Workflow Diagram:

dTGR_Hypertension_Workflow start Start animal_prep Acclimate Double Transgenic Rats (dTGR) start->animal_prep baseline_bp Measure Baseline Mean Arterial Pressure (MAP) animal_prep->baseline_bp drug_admin Administer VTP-27999 (e.g., 10 mg/kg, oral gavage) baseline_bp->drug_admin monitor_bp Continuously Monitor MAP over 24 hours drug_admin->monitor_bp data_collection Collect Blood Samples at various time points monitor_bp->data_collection sample_analysis Analyze Plasma for Drug Concentration, PRA, etc. data_collection->sample_analysis data_analysis Analyze Change in MAP and Pharmacokinetic Data sample_analysis->data_analysis end End data_analysis->end

Experimental workflow for evaluating VTP-27999 in a hypertensive rat model.

Methodology:

  • Animal Model:

    • Male or female double transgenic rats expressing human renin and angiotensinogen are used. These animals develop severe hypertension that is dependent on human renin.

  • Blood Pressure Measurement:

    • Rats are often instrumented with telemetry devices for continuous and stress-free monitoring of mean arterial blood pressure (MAP) and heart rate.

    • Baseline blood pressure is recorded prior to drug administration.

  • Drug Administration:

    • This compound is formulated in a suitable vehicle for oral gavage.

    • A single dose (e.g., 10 mg/kg) is administered to the rats.

  • Data Collection and Analysis:

    • MAP is monitored continuously for at least 24 hours post-dose.

    • The change in MAP from baseline is calculated to determine the antihypertensive effect and duration of action.

    • Blood samples may be collected at various time points to determine the pharmacokinetic profile of VTP-27999 and its effect on plasma renin activity.

Conclusion

VTP-27999 is a highly potent and selective direct renin inhibitor with promising pharmacokinetic properties and demonstrated efficacy in a preclinical model of hypertension.[2] Its mechanism of action at the top of the RAAS cascade offers a potentially superior therapeutic profile compared to other RAAS inhibitors.[2] The data presented in this guide provide a comprehensive technical foundation for professionals involved in the research and development of novel antihypertensive therapies. Further clinical investigation is warranted to establish the safety and efficacy of VTP-27999 in human populations.

References

VTP-27999 TFA for Hypertension Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of VTP-27999 trifluoroacetate (TFA), a potent and selective direct renin inhibitor investigated for the treatment of hypertension. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows to support ongoing research and development in cardiovascular therapeutics.

Core Concepts: Mechanism of Action

VTP-27999 is an alkyl amine renin inhibitor.[1] It directly targets renin, the enzyme responsible for the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in blood pressure regulation. By inhibiting renin, VTP-27999 prevents the conversion of angiotensinogen to angiotensin I, subsequently reducing the levels of angiotensin II and aldosterone. This leads to vasodilation and a decrease in blood pressure.[1]

Signaling Pathway

The following diagram illustrates the role of VTP-27999 within the RAAS cascade.

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1_Receptor Angiotensin_II->AT1_Receptor Aldosterone Aldosterone Increased_Blood_Pressure Increased_Blood_Pressure Aldosterone->Increased_Blood_Pressure Vasoconstriction Vasoconstriction Vasoconstriction->Increased_Blood_Pressure Renin Renin ACE ACE AT1_Receptor->Aldosterone AT1_Receptor->Vasoconstriction VTP27999 VTP-27999 TFA VTP27999->Renin Inhibition

Mechanism of action of this compound in the RAAS pathway.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for VTP-27999.

Table 1: In Vitro Potency and Selectivity
ParameterValueSpeciesNotes
Renin Inhibition IC50 0.47 nMHumanRecombinant enzyme
Selectivity >1000-foldHumanOver other aspartyl proteases (β-secretase, cathepsin D, cathepsin E) and a panel of over 250 receptors and ion channels.
Table 2: Pharmacokinetics
SpeciesOral Bioavailability
Rat>15%
Dog>15%
Monkey>15%
Table 3: Human Pharmacodynamics (Multiple Ascending Dose Study)
DoseEffect on Plasma Renin ActivityEffect on Angiotensin II & Aldosterone
75 mg - 600 mg (once daily for 10 days)Suppressed during the 24-hour dosing intervalDecreased levels

Experimental Protocols

Detailed methodologies for the key experiments cited in the research of VTP-27999 are outlined below.

In Vitro Renin Inhibition Assay

Objective: To determine the in vitro potency of VTP-27999 in inhibiting human renin.

Methodology:

  • Enzyme and Substrate: Recombinant human renin and a synthetic fluorescent substrate are used.

  • Assay Buffer: A suitable buffer system is used to maintain optimal pH and ionic strength for the enzymatic reaction.

  • Procedure:

    • VTP-27999 is serially diluted to a range of concentrations.

    • The compound dilutions are pre-incubated with recombinant human renin.

    • The enzymatic reaction is initiated by the addition of the fluorescent substrate.

    • The reaction is allowed to proceed at a controlled temperature (e.g., 37°C).

    • The fluorescence intensity is measured over time using a microplate reader.

  • Data Analysis: The rate of substrate cleavage is calculated from the linear portion of the fluorescence curve. The IC50 value, representing the concentration of VTP-27999 required to inhibit 50% of the renin activity, is determined by fitting the dose-response data to a four-parameter logistic equation.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis VTP_dilution Serial Dilution of This compound Pre_incubation Pre-incubate VTP-27999 with Renin VTP_dilution->Pre_incubation Enzyme_prep Prepare Human Renin Solution Enzyme_prep->Pre_incubation Substrate_prep Prepare Fluorescent Substrate Solution Reaction_initiation Initiate Reaction with Substrate Substrate_prep->Reaction_initiation Pre_incubation->Reaction_initiation Incubation Incubate at 37°C Reaction_initiation->Incubation Measurement Measure Fluorescence Incubation->Measurement IC50_calc Calculate IC50 Measurement->IC50_calc

Workflow for the in vitro renin inhibition assay.
In Vivo Efficacy in a Double Transgenic Rat Model of Hypertension

Objective: To evaluate the antihypertensive effect of VTP-27999 in a relevant animal model.

Animal Model: Double transgenic rats (dTGR) expressing both human renin and human angiotensinogen. These animals exhibit a hypertensive phenotype that is dependent on the human renin-angiotensin system.[2]

Methodology:

  • Animal Acclimation: Animals are acclimated to the housing conditions and handling procedures.

  • Blood Pressure Measurement: Baseline mean arterial pressure (MAP) is measured using telemetry or other appropriate methods.

  • Drug Administration: VTP-27999 is administered orally (p.o.) at a specified dose (e.g., 10 mg/kg).[2]

  • Post-Dose Monitoring: MAP is continuously monitored for a defined period (e.g., 24 hours) after drug administration.

  • Data Analysis: The change in MAP from baseline is calculated at various time points to determine the magnitude and duration of the antihypertensive effect.

Start Start Acclimation Acclimatize Double Transgenic Rats Start->Acclimation Baseline_BP Measure Baseline Mean Arterial Pressure (MAP) Acclimation->Baseline_BP Dosing Administer this compound (e.g., 10 mg/kg, p.o.) Baseline_BP->Dosing Monitor_BP Continuously Monitor MAP (e.g., for 24 hours) Dosing->Monitor_BP Data_Analysis Analyze Change in MAP from Baseline Monitor_BP->Data_Analysis End End Data_Analysis->End

Experimental workflow for in vivo efficacy testing.
Human Multiple Ascending Dose Study

Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of VTP-27999 in healthy volunteers.

Study Design: A randomized, placebo-controlled, multiple ascending dose study. The specific protocol for the VTP-27999 study is not publicly available in clinical trial registries. The information below is based on published findings.

Methodology:

  • Subject Recruitment: Healthy volunteers meeting specific inclusion and exclusion criteria are enrolled.

  • Dosing Regimen: Subjects receive once-daily oral doses of VTP-27999 (e.g., 75, 150, 300, and 600 mg) or placebo for a specified duration (e.g., 10 days).

  • Pharmacokinetic Sampling: Blood samples are collected at various time points to determine the plasma concentrations of VTP-27999.

  • Pharmacodynamic Assessments: Plasma renin activity, angiotensin II, and aldosterone levels are measured to evaluate the biological effect of the drug.

  • Safety Monitoring: Adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests are monitored throughout the study.

  • Data Analysis: Pharmacokinetic parameters (e.g., Cmax, AUC, half-life) and pharmacodynamic responses are analyzed for each dose group and compared to placebo.

Conclusion

This compound has demonstrated significant potential as a direct renin inhibitor for the treatment of hypertension. Its high potency, selectivity, and oral bioavailability, coupled with demonstrated efficacy in preclinical models and favorable pharmacodynamics in humans, underscore its therapeutic promise. This technical guide provides a foundational resource for researchers and drug development professionals to further explore the utility of VTP-27999 and other direct renin inhibitors in managing cardiovascular diseases.

References

The Role of VTP-27999 TFA in the Renin-Angiotensin System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VTP-27999 TFA is a potent and selective, orally bioavailable, non-peptidic alkyl amine inhibitor of the enzyme renin.[1][2][3] As the enzyme that catalyzes the rate-limiting step of the renin-angiotensin-aldosterone system (RAAS), renin is a prime therapeutic target for the management of hypertension and related end-organ damage. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action within the RAAS, its pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used to characterize its activity. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of cardiovascular and renal disease.

Introduction: The Renin-Angiotensin System and the Rationale for Direct Renin Inhibition

The renin-angiotensin-aldosterone system is a critical regulator of blood pressure, fluid and electrolyte balance, and vascular tone.[1] The cascade is initiated by the proteolytic cleavage of angiotensinogen by renin, an aspartyl protease primarily secreted by the juxtaglomerular cells of the kidney. This cleavage produces the decapeptide angiotensin I, which is subsequently converted to the potent vasoconstrictor angiotensin II by angiotensin-converting enzyme (ACE). Angiotensin II exerts its effects by binding to the angiotensin II type 1 (AT1) receptor, leading to vasoconstriction, aldosterone secretion, and sodium and water retention, all of which contribute to an increase in blood pressure.

While ACE inhibitors and angiotensin receptor blockers (ARBs) are effective antihypertensive agents, they can lead to a compensatory rise in plasma renin activity (PRA) due to the disruption of the negative feedback loop. This increase in PRA can potentially overcome the blockade and lead to the generation of angiotensin II through alternative pathways. Direct renin inhibition, by targeting the first and rate-limiting step of the cascade, offers a more complete blockade of the RAAS and may provide superior end-organ protection. This compound was developed as a direct renin inhibitor with high potency and selectivity.[1][2]

Mechanism of Action of this compound

This compound is a competitive inhibitor of the active site of renin. By binding directly to renin, it prevents the enzyme from binding to its substrate, angiotensinogen, thereby inhibiting the production of angiotensin I and subsequent downstream effectors, angiotensin II and aldosterone.[4] This direct inhibition at the apex of the RAAS cascade leads to a significant reduction in plasma renin activity.

A noteworthy characteristic of VTP-27999 is its distinct interaction with prorenin, the inactive precursor of renin, when compared to the first-in-class direct renin inhibitor, aliskiren. While aliskiren can bind to prorenin and induce a conformational change that allows it to be detected by some renin assays, VTP-27999 does not unfold prorenin.[5][6] However, VTP-27999 does increase the immunoreactivity of active renin in some assays by affecting the affinity of the active site-directed antibody.[5][6]

Signaling Pathway Diagram

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I (cleavage) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor (binding) Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Renin Renin VTP_27999 This compound VTP_27999->Renin

Caption: The Renin-Angiotensin-Aldosterone System and the point of inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its in vitro potency, selectivity, and in vivo pharmacokinetic and pharmacodynamic properties.

Table 1: In Vitro Potency and Selectivity
ParameterSpeciesValueReference
IC50 (Renin) Human0.47 nM[3][7][8]
Selectivity Human>1000-fold vs. related and unrelated off-targets[1][8]
IC50 (CYP3A4) Human>30 µM[1]
Table 2: Preclinical Pharmacokinetics
SpeciesOral Bioavailability (%)Reference
Rat>15%[1][2]
Dog>15%[1][2]
Monkey>15%[1][2]
Table 3: Human Pharmacokinetics (Multiple Ascending Doses)
DoseCmax (ng/mL)Tmax (hours)t1/2 (hours)
75 mgData not specified1 - 424 - 30
150 mgData not specified1 - 424 - 30
300 mgData not specified1 - 424 - 30
600 mgData not specified1 - 424 - 30
Data from a multiple ascending dose study in salt-depleted healthy volunteers.[4]
Table 4: Human Pharmacodynamics (Multiple Ascending Doses)
DoseEffect on Plasma Renin Activity (PRA)Effect on Angiotensin IIEffect on Aldosterone
75 mgSustained suppressionDecreasedDecreased
150 mgSustained suppressionDecreasedDecreased
300 mgSustained suppressionDecreasedDecreased
600 mgSustained suppressionDecreasedDecreased
Data from a multiple ascending dose study in salt-depleted healthy volunteers.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Renin Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting human renin activity.

Methodology:

  • Purified recombinant human renin is incubated with a synthetic fluorogenic substrate, such as (7-methoxycoumarin-4-yl)acetyl-Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(Dabcyl)-Arg.

  • The cleavage of the substrate by renin separates the fluorophore (EDANS) from the quencher (Dabcyl), resulting in an increase in fluorescence.

  • The reaction is carried out in the presence of varying concentrations of this compound.

  • Fluorescence is measured over time using a fluorescence plate reader.

  • The rate of substrate cleavage is calculated for each inhibitor concentration.

  • The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a four-parameter logistic equation.

In Vivo Efficacy in a Double Transgenic Rat (dTGR) Model of Hypertension

Objective: To evaluate the antihypertensive effect of orally administered this compound in a relevant animal model of hypertension.

Methodology:

  • Double transgenic rats expressing both human renin and human angiotensinogen are used. These animals develop severe hypertension that is dependent on the human renin-angiotensin system.[1][7]

  • Baseline mean arterial pressure (MAP) is measured in conscious, unrestrained rats via telemetry or tail-cuff plethysmography.

  • This compound is administered orally at various doses.

  • MAP is monitored continuously or at specified time points post-dosing.

  • The change in MAP from baseline is calculated for each dose group and compared to a vehicle-treated control group.

  • Dose-response curves are generated to determine the efficacy and duration of action of this compound.

Pharmacokinetic Studies in Humans

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in humans.

Methodology:

  • A multiple ascending dose study is conducted in healthy volunteers.[4]

  • Participants receive single or multiple oral doses of this compound or placebo.

  • Blood samples are collected at predefined time points before and after drug administration.

  • Plasma concentrations of this compound are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and t1/2 (elimination half-life), are calculated using non-compartmental analysis.[4]

Pharmacodynamic Assessments in Humans

Objective: To assess the effect of this compound on the RAAS in humans.

Methodology:

  • In conjunction with pharmacokinetic studies, blood samples are collected to measure biomarkers of RAAS activity.

  • Plasma renin activity (PRA) is measured using an enzymatic assay that quantifies the rate of angiotensin I generation from endogenous or exogenous substrate.

  • Plasma concentrations of angiotensin II and aldosterone are measured using validated immunoassays or LC-MS/MS methods.

  • The changes in these biomarkers from baseline are evaluated at different dose levels of this compound to establish a dose-response relationship.[4]

Experimental Workflow and Logical Relationships

Drug Discovery and Preclinical Development Workflow

Preclinical_Workflow cluster_discovery Discovery & Optimization cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Lead_ID Lead Identification SBDD Structure-Based Drug Design Lead_ID->SBDD SAR Structure-Activity Relationship SBDD->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Candidate_Selection Candidate Selection (VTP-27999) Lead_Opt->Candidate_Selection In_Vitro In Vitro Assays (Potency, Selectivity) Candidate_Selection->In_Vitro In_Vivo_PK In Vivo Pharmacokinetics (Rat, Dog, Monkey) In_Vitro->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (dTGR Model) In_Vivo_PK->In_Vivo_Efficacy Tox Toxicology Studies In_Vivo_Efficacy->Tox Phase_I Phase I Clinical Trials (Safety, PK/PD in Humans) Tox->Phase_I

References

VTP-27999 TFA: A Technical Whitepaper on its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VTP-27999 trifluoroacetate (TFA) is a potent and selective, orally bioavailable, non-peptidic alkyl amine direct renin inhibitor.[1][2] Developed through structure-guided optimization, VTP-27999 emerged as a clinical candidate for the treatment of hypertension and related cardiovascular and renal diseases. This document provides an in-depth technical overview of the discovery and development of VTP-27999, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Introduction: Targeting the Renin-Angiotensin-Aldosterone System

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. Dysregulation of the RAAS is a key contributor to the pathophysiology of hypertension, cardiovascular disease, and chronic kidney disease. Renin, an aspartyl protease secreted by the kidneys, is the rate-limiting enzyme in this cascade. It cleaves angiotensinogen to produce angiotensin I, which is subsequently converted to the potent vasoconstrictor angiotensin II.

Direct renin inhibitors (DRIs) offer a therapeutic advantage by targeting the RAAS at its origin, potentially providing more complete and effective blockade compared to downstream agents like angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs). VTP-27999 was developed to be a potent and selective DRI with favorable pharmacokinetic properties for clinical use.

Mechanism of Action

VTP-27999 acts as a direct inhibitor of the enzyme renin. By binding to the active site of renin, it prevents the cleavage of angiotensinogen, thereby reducing the production of angiotensin I and subsequently angiotensin II. This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.

Signaling Pathway

The following diagram illustrates the mechanism of action of VTP-27999 within the Renin-Angiotensin-Aldosterone System.

RAAS_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI AngII Angiotensin II AngI->AngII AT1R AT1 Receptor AngII->AT1R Vasoconstriction Vasoconstriction & Aldosterone Secretion AT1R->Vasoconstriction Renin Renin Renin->AngI ACE ACE ACE->AngII VTP27999 VTP-27999 VTP27999->Renin Inhibition

Mechanism of VTP-27999 in the RAAS pathway.

Preclinical Development

The discovery of VTP-27999 was the result of a structure-guided drug design program aimed at optimizing a series of non-peptidic alkyl amine renin inhibitors. The lead compound was modified to improve potency, selectivity, and oral bioavailability.

In Vitro Potency and Selectivity

VTP-27999 demonstrated high potency against human renin in both purified enzyme and plasma-based assays. It also exhibited excellent selectivity over other aspartyl proteases and a wide range of other biological targets.

Table 1: In Vitro Enzyme Inhibition Profile of VTP-27999 and Related Compounds [1]

CompoundRenin IC50 (nM)PRA IC50 (nM)CYP3A4 IC50 (µM)
VTP-27999 (9) 0.47 1.1 >30
Aliskiren (1)0.400.65-
Compound 20.480.824.6
Compound 30.560.4828

PRA: Plasma Renin Activity

Preclinical Pharmacokinetics

Pharmacokinetic studies in multiple animal species demonstrated that VTP-27999 has good oral bioavailability, a key parameter for a clinically viable oral medication.

Table 2: Pharmacokinetic Parameters of VTP-27999 in Preclinical Species [1]

SpeciesOral Bioavailability (%)Clearance (mL/min/kg)
Rat37-
Dog> Aliskiren-
Monkey18-
In Vivo Efficacy

The antihypertensive efficacy of VTP-27999 was evaluated in a double transgenic rat (dTGR) model, which expresses human renin and angiotensinogen and develops severe hypertension. Oral administration of VTP-27999 resulted in a significant and sustained reduction in mean arterial blood pressure.[1]

Clinical Development

VTP-27999 advanced into clinical development to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans.

Phase I Clinical Trial (NCT01217736)

A Phase I, multiple ascending dose study was conducted in healthy human volunteers. The study evaluated the safety and pharmacokinetic/pharmacodynamic profile of VTP-27999.

Table 3: Summary of Human Pharmacokinetic and Pharmacodynamic Parameters of VTP-27999

ParameterValue
Time to Cmax 1 - 4 hours
Terminal Half-life 24 - 30 hours
Dose Proportionality Yes
PRA Inhibition >90% at 15 minutes post-dose
Duration of PRA Inhibition Significant inhibition maintained for 24 hours

The results from this study demonstrated that VTP-27999 is rapidly absorbed and exhibits a pharmacokinetic and pharmacodynamic profile supportive of once-daily dosing. The compound was generally well-tolerated with no significant adverse events reported.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies used in the key experiments for the discovery and development of VTP-27999.

Renin Inhibition Assay

Objective: To determine the in vitro potency of VTP-27999 in inhibiting human renin activity.

Principle: The assay measures the cleavage of a synthetic fluorogenic renin substrate. In the presence of an inhibitor, the rate of fluorescence generation is reduced.

Materials:

  • Recombinant human renin

  • Fluorogenic renin substrate

  • Assay buffer (e.g., Tris-HCl with BSA)

  • VTP-27999 TFA and other test compounds

  • 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of VTP-27999 in the assay buffer.

  • In a 96-well plate, add the renin enzyme to each well.

  • Add the diluted VTP-27999 or vehicle control to the respective wells.

  • Incubate the plate at 37°C for a pre-determined time to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic renin substrate to all wells.

  • Immediately measure the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Experimental Workflow: Renin Inhibition Assay

Renin_Assay_Workflow Start Start PrepInhibitor Prepare Serial Dilution of VTP-27999 Start->PrepInhibitor AddInhibitor Add VTP-27999/ Vehicle to Wells PrepInhibitor->AddInhibitor AddRenin Add Renin to 96-well Plate AddRenin->AddInhibitor Incubate1 Incubate at 37°C AddInhibitor->Incubate1 AddSubstrate Add Fluorogenic Substrate Incubate1->AddSubstrate ReadFluorescence Measure Fluorescence Kinetics AddSubstrate->ReadFluorescence CalculateRate Calculate Reaction Rates ReadFluorescence->CalculateRate DetermineIC50 Determine IC50 Value CalculateRate->DetermineIC50 End End DetermineIC50->End

Workflow for the in vitro renin inhibition assay.
CYP3A4 Inhibition Assay

Objective: To assess the potential of VTP-27999 to inhibit the major drug-metabolizing enzyme, Cytochrome P450 3A4.

Principle: This assay measures the metabolism of a specific CYP3A4 substrate by human liver microsomes. A decrease in metabolite formation in the presence of VTP-27999 indicates inhibition.

Materials:

  • Human liver microsomes

  • CYP3A4 substrate (e.g., midazolam or testosterone)

  • NADPH regenerating system

  • This compound

  • Positive control inhibitor (e.g., ketoconazole)

  • LC-MS/MS system

Procedure:

  • Prepare a serial dilution of VTP-27999 and the positive control.

  • In a microcentrifuge tube, combine human liver microsomes, the CYP3A4 substrate, and the test compound or vehicle.

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specified time.

  • Stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Centrifuge to pellet the protein.

  • Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

  • Calculate the percent inhibition and determine the IC50 value.

In Vivo Efficacy Study in Double Transgenic Rats (dTGR)

Objective: To evaluate the antihypertensive effect of orally administered VTP-27999 in a relevant animal model of hypertension.

Animals:

  • Male or female double transgenic rats expressing human renin and human angiotensinogen.

Procedure:

  • Implant telemetry devices in the rats for continuous monitoring of blood pressure and heart rate.

  • Allow the animals to recover from surgery and acclimatize.

  • Record baseline blood pressure and heart rate for a defined period.

  • Administer VTP-27999 or vehicle orally at the desired dose.

  • Continuously monitor blood pressure and heart rate for at least 24 hours post-dosing.

  • Analyze the data to determine the magnitude and duration of the blood pressure-lowering effect.

Conclusion

This compound is a potent and selective direct renin inhibitor that has demonstrated a promising preclinical and early clinical profile. Its high potency, excellent selectivity, good oral bioavailability, and significant antihypertensive efficacy in a relevant animal model, coupled with a favorable safety and pharmacokinetic profile in humans, underscore its potential as a therapeutic agent for hypertension and related disorders. Further clinical investigation is warranted to fully elucidate its therapeutic utility.

References

VTP-27999 TFA: A Technical Guide to a Novel Renin Inhibitor for Cardiovascular and Renal Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VTP-27999 trifluoroacetate (TFA) is a potent and selective, orally bioavailable small molecule inhibitor of renin, the critical rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). By directly targeting the apex of this key physiological pathway, VTP-27999 TFA presents a promising therapeutic strategy for the management of hypertension and the mitigation of end-organ damage, particularly in the context of chronic kidney disease (CKD) and diabetic nephropathy. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and potential therapeutic applications of this compound, intended to inform further research and development efforts.

Introduction: The Role of Renin in Pathophysiology

The Renin-Angiotensin-Aldosterone System is a crucial regulator of blood pressure, fluid, and electrolyte balance.[1] Renin, an aspartyl protease primarily synthesized and secreted by the juxtaglomerular cells of the kidney, catalyzes the conversion of angiotensinogen to angiotensin I. This initial step is the rate-limiting reaction in the RAAS cascade. Angiotensin I is subsequently converted to the potent vasoconstrictor angiotensin II by angiotensin-converting enzyme (ACE). Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to increased blood pressure.[1]

Chronic activation of the RAAS is a key contributor to the pathophysiology of hypertension and is implicated in the progression of cardiovascular and renal diseases.[1] While ACE inhibitors and angiotensin receptor blockers (ARBs) are established therapies that target downstream components of the RAAS, direct renin inhibition offers the potential for a more complete blockade of the system at its origin.[1]

This compound: A Profile of a Direct Renin Inhibitor

This compound is an alkyl amine-based, non-peptidic direct renin inhibitor.[2][3] Its chemical structure is designed for high-affinity binding to the active site of renin, thereby preventing the cleavage of angiotensinogen. The trifluoroacetate salt form of VTP-27999 generally offers enhanced water solubility and stability.[3]

Mechanism of Action

This compound directly binds to the active site of renin, competitively inhibiting its enzymatic activity.[4] This action prevents the formation of angiotensin I and, consequently, the downstream production of angiotensin II. The reduction in angiotensin II levels leads to vasodilation, reduced aldosterone secretion, and decreased sodium and water retention, collectively resulting in a lowering of blood pressure.[1]

Beyond its systemic effects on blood pressure, inhibition of the RAAS at its source may offer superior end-organ protection.[1] Local RAAS activation in tissues such as the heart and kidneys is implicated in pathological remodeling, fibrosis, and inflammation. By attenuating the production of angiotensin II in these tissues, this compound has the potential to directly mitigate these detrimental processes.[1]

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I (cleavage) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II (conversion) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor (binding) Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Sodium_Retention Na+ & H2O Retention Aldosterone->Sodium_Retention Sodium_Retention->Blood_Pressure Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II VTP_27999 This compound VTP_27999->Renin inhibits

Figure 1: Mechanism of action of this compound within the RAAS pathway.

Quantitative Preclinical Data

A summary of the key quantitative preclinical data for this compound is presented below.

In Vitro Potency and Selectivity
ParameterValueSpeciesNotes
IC50 (Renin Inhibition) 0.47 nMHuman[5][6][7][8]
Selectivity >1000-foldHumanOver other aspartyl proteases (β-secretase, Cathepsin D, Cathepsin E) and a panel of over 150 other receptors and enzymes.[9]
Pharmacokinetics
SpeciesOral Bioavailability (%)
Rat37%
Monkey18%
Dog>15%

Data compiled from Jia L, et al. ACS Med Chem Lett. 2011.[1]

Potential Therapeutic Applications

The primary therapeutic applications for this compound lie in the management of diseases driven by RAAS overactivation.

Hypertension

As a direct renin inhibitor, this compound has a clear therapeutic rationale for the treatment of hypertension. Preclinical studies have demonstrated its efficacy in a relevant animal model. In a double transgenic rat (dTGR) model engineered to express human renin and angiotensinogen, a 10 mg/kg oral dose of VTP-27999 resulted in a significant and sustained reduction in mean arterial blood pressure.[1]

Chronic Kidney Disease and Diabetic Nephropathy

The RAAS plays a pivotal role in the progression of chronic kidney disease (CKD), including diabetic nephropathy.[10] Angiotensin II contributes to glomerular hypertension, proteinuria, and renal fibrosis. By inhibiting the production of angiotensin II, this compound has the potential to slow the progression of CKD and preserve renal function. The management of diabetic nephropathy focuses on glycemic and blood pressure control, as well as inhibition of the renin-angiotensin system.[10] Direct renin inhibition with this compound could offer a valuable therapeutic option in this patient population.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

Renin Inhibition Assay (In Vitro)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of renin.

  • Principle: A fluorogenic substrate, which is a synthetic peptide mimicking the cleavage site of angiotensinogen, is used. In its intact form, a quencher molecule on the peptide suppresses the fluorescence of a nearby fluorophore. Upon cleavage by renin, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.

  • Protocol Outline:

    • Recombinant human renin is incubated with varying concentrations of this compound in an appropriate assay buffer.

    • The fluorogenic peptide substrate is added to initiate the enzymatic reaction.

    • The reaction is incubated at a controlled temperature (e.g., 37°C).

    • Fluorescence is measured over time using a microplate reader at appropriate excitation and emission wavelengths.

    • The rate of substrate cleavage is calculated from the linear phase of the fluorescence increase.

    • IC50 values are determined by plotting the percentage of renin inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Renin_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Renin Enzyme - this compound dilutions - Fluorogenic Substrate - Assay Buffer Start->Prepare_Reagents Incubate Incubate Renin with this compound Prepare_Reagents->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence over time Add_Substrate->Measure_Fluorescence Calculate_Rate Calculate Rate of Substrate Cleavage Measure_Fluorescence->Calculate_Rate Determine_IC50 Determine IC50 Calculate_Rate->Determine_IC50 End End Determine_IC50->End

Figure 2: Workflow for the in vitro renin inhibition assay.
Double Transgenic Rat (dTGR) Model of Hypertension (In Vivo)

This animal model is specifically designed to have a humanized RAAS, making it highly relevant for testing human renin inhibitors.

  • Model: Rats are genetically engineered to express both human renin and human angiotensinogen. The interaction between human renin and human angiotensinogen leads to the overproduction of angiotensin II, resulting in severe hypertension.

  • Protocol Outline:

    • Male or female dTGRs are housed in a controlled environment with a standard diet and water ad libitum.

    • Baseline blood pressure is measured using telemetry or tail-cuff plethysmography.

    • This compound is formulated in a suitable vehicle and administered orally (p.o.) at a specified dose (e.g., 10 mg/kg).

    • Blood pressure is monitored continuously or at regular intervals post-dosing (e.g., at 2, 4, 8, and 24 hours).

    • The change in mean arterial pressure (MAP) from baseline is calculated and compared to a vehicle-treated control group.

Signaling Pathway Interactions: Beyond the RAAS

The effects of RAAS activation and inhibition extend to various intracellular signaling pathways. One such pathway of interest is the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway, which is involved in cell proliferation, differentiation, and survival.

Angiotensin II has been shown to activate the ERK1/2 pathway through AT1 receptor-mediated mechanisms. This activation is implicated in the hypertrophic and pro-fibrotic effects of angiotensin II in cardiovascular and renal tissues. By blocking the production of angiotensin II, this compound is hypothesized to attenuate the downstream activation of the ERK1/2 pathway, thereby contributing to its end-organ protective effects. Further research is warranted to fully elucidate the direct and indirect effects of this compound on this and other signaling cascades.

ERK_Signaling_Hypothesis VTP_27999 This compound Renin Renin VTP_27999->Renin inhibits Angiotensin_II Angiotensin II Renin->Angiotensin_II (production) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor (activates) ERK1_2 ERK1/2 Phosphorylation AT1_Receptor->ERK1_2 (activates) Cellular_Effects Cellular Effects (Hypertrophy, Fibrosis) ERK1_2->Cellular_Effects

Figure 3: Hypothesized effect of this compound on the ERK1/2 signaling pathway.

Conclusion and Future Directions

This compound is a potent and selective direct renin inhibitor with a promising preclinical profile for the treatment of hypertension and related end-organ damage. Its oral bioavailability and efficacy in a relevant animal model of hypertension underscore its potential for clinical development.

Future research should focus on:

  • Conducting comprehensive human pharmacokinetic and pharmacodynamic studies.

  • Evaluating the long-term efficacy and safety of this compound in clinical trials for hypertension and chronic kidney disease.

  • Further elucidating the molecular mechanisms underlying its end-organ protective effects, including its impact on intracellular signaling pathways such as ERK1/2.

The development of direct renin inhibitors like this compound represents a significant advancement in the therapeutic armamentarium against cardiovascular and renal diseases, offering a targeted approach to a fundamental pathophysiological mechanism.

References

VTP-27999 TFA: A Technical Whitepaper on its Interaction with the Renin-Angiotensin-Aldosterone System and its Distinct Effects on Prorenin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

VTP-27999 is a potent, orally bioavailable, second-generation direct renin inhibitor that demonstrates significant potential for the treatment of hypertension and end-organ diseases.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of VTP-27999 trifluoroacetate (TFA), with a particular focus on its interaction with prorenin, the inactive precursor of renin. A key differentiator of VTP-27999 from the first-in-class direct renin inhibitor, aliskiren, is its inability to induce the unfolding of prorenin.[3][4] This paper summarizes the available quantitative data, details key experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows to offer a comprehensive resource for the scientific community.

Introduction to VTP-27999 TFA

VTP-27999 is an alkyl amine-based, nonpeptidic direct renin inhibitor.[1] The trifluoroacetate salt form, this compound, is often utilized in research due to its enhanced water solubility and stability.[1] Structure-guided optimization has led to a compound with high potency and selectivity for renin, the rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[5] By directly inhibiting renin, VTP-27999 effectively blocks the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of the potent vasoconstrictor angiotensin II and the subsequent release of aldosterone.[5]

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of VTP-27999, with comparative data for aliskiren where available.

Table 1: In Vitro Potency and Pharmacokinetic Properties

ParameterVTP-27999AliskirenReference(s)
IC50 (Renin Inhibition) 0.3 nM / 0.47 nM0.6 nM[4]
Oral Bioavailability >15% (in 3 species), ~10-fold higher than aliskiren2.6%[4][5]
Terminal Half-life (t1/2) 24-30 hours~40 hours[4]

Table 2: Summary of Clinical Trial Data in Salt-Depleted Healthy Volunteers (10-Day, Once-Daily Dosing)

DosePeak Plasma Concentration (Tmax)Effect on Plasma Renin Activity (PRA)Effect on Plasma Renin Concentration (PRC)Effect on Angiotensin II & AldosteroneReference(s)
75 mg 1-4 hoursSuppressed during 24-hour intervalDose-dependent increaseDecreased[3]
150 mg 1-4 hoursSuppressed during 24-hour intervalDose-dependent increase, greater than aliskirenDecreased[3][5]
300 mg 1-4 hoursSuppressed during 24-hour intervalDose-dependent increase, up to 350-foldDecreased initially; increased at later time points post-dosing[3]
600 mg 1-4 hoursSuppressed during 24-hour intervalDose-dependent increase, up to 350-foldDecreased initially; increased at later time points post-dosing[3]
300 mg Aliskiren N/ASuppressedIncreased, but to a lesser extent than VTP-27999Decreased[3]

The Differentiating Effect of VTP-27999 on Prorenin

A seminal finding in the characterization of VTP-27999 is its distinct interaction with prorenin compared to aliskiren.

Prorenin Unfolding

Aliskiren is known to bind to prorenin, inducing a conformational change that "unfolds" the prosegment, thereby exposing the active site.[3][4] This "unfolded" prorenin is then recognized by antibodies used in renin-specific immunoassays, leading to an apparent increase in renin concentration that is partially attributable to prorenin.[3]

In stark contrast, in vitro analyses have demonstrated that VTP-27999 does not induce the unfolding of prorenin .[3][4] While both VTP-27999 and aliskiren bind to acid-activated (and thus, already unfolded) prorenin, VTP-27999 does not cause this conformational change in the native, inactive form of prorenin.[3]

Impact on Renin Immunoassays

Despite not unfolding prorenin, VTP-27999 treatment does lead to an increase in measured renin immunoreactivity by approximately 30%.[3] This is not due to the detection of prorenin, but rather an artifact of the assay itself. Antibody displacement studies have revealed that the binding of VTP-27999 to the active site of renin increases the affinity of the active-site-directed antibodies used in the immunoassay.[3] This effect can be competitively prevented by aliskiren.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of VTP-27999 within the RAAS and the experimental workflows used to elucidate its unique properties.

RAAS_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone AngiotensinII->Aldosterone AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction VTP27999 This compound VTP27999->Angiotensinogen

Figure 1: Mechanism of this compound in the RAAS.

Prorenin_Interaction cluster_Prorenin Prorenin Conformation InactiveProrenin Inactive (Folded) Prorenin ActiveProrenin Active (Unfolded) Prorenin InactiveProrenin->ActiveProrenin Acid Activation Aliskiren Aliskiren Aliskiren->ActiveProrenin Induces Unfolding VTP27999 This compound VTP27999->InactiveProrenin No Unfolding

Figure 2: Differential Effects on Prorenin Conformation.

Experimental_Workflow start Plasma Sample from Treated Subject renin_assay Renin Immunoassay (IRMA) start->renin_assay prorenin_assay Prosegment-Directed Prorenin Assay start->prorenin_assay acid_activation Acid Activation of Plasma Sample start->acid_activation add_inhibitor In Vitro Addition of VTP-27999 or Aliskiren start->add_inhibitor result1 result1 renin_assay->result1 Measure Renin Immunoreactivity result2 result2 prorenin_assay->result2 Measure Intact Prorenin renin_assay_2 Renin Immunoassay (Post-Activation) acid_activation->renin_assay_2 result3 result3 renin_assay_2->result3 Measure Total Renin (Renin + Unfolded Prorenin) renin_assay_3 Renin Immunoassay add_inhibitor->renin_assay_3 result4 result4 renin_assay_3->result4 Assess Competitive Binding & Assay Interference

Figure 3: Immunoassay Experimental Workflow.

Detailed Experimental Protocols

While the full, detailed protocols are proprietary to the original research, this section outlines the key methodologies employed in the characterization of VTP-27999's effect on prorenin, based on published literature.

Human Clinical Study
  • Design: A study was conducted in salt-depleted healthy volunteers. Participants received once-daily oral doses of VTP-27999 (75, 150, 300, or 600 mg), aliskiren (300 mg), or placebo for 10 days.[3]

  • Sample Collection: Blood samples were collected at various time points to measure plasma concentrations of VTP-27999, renin, prorenin, angiotensin II, and aldosterone.

  • Assays:

    • Plasma Renin Activity (PRA): Determined by measuring the generation of angiotensin I from endogenous angiotensinogen.

    • Plasma Renin Concentration (PRC): Measured using a renin-specific immunoradiometric assay (IRMA).

    • Prorenin Concentration: Measured using an ELISA that specifically detects the prosegment of intact, closed prorenin.

In Vitro Renin and Prorenin Assays
  • Renin Inhibition Assay: The potency of VTP-27999 was determined by measuring its ability to inhibit the enzymatic activity of purified recombinant human renin in a buffer system. The IC50 value was calculated from the dose-response curve.

  • Prorenin Unfolding Analysis:

    • Recombinant human prorenin was incubated with varying concentrations of VTP-27999 or aliskiren under physiological conditions (neutral pH, 37°C).

    • At various time points, aliquots were taken and assayed for renin immunoreactivity using a renin-specific IRMA.

    • An increase in immunoreactivity over time in the presence of the inhibitor (as seen with aliskiren) would indicate prorenin unfolding. The absence of such an increase with VTP-27999 demonstrated its inability to unfold prorenin.[3]

Antibody Displacement and Immunoassay Interference Studies
  • Methodology:

    • Purified recombinant human renin was incubated with a fixed concentration of VTP-27999.

    • Increasing concentrations of aliskiren were then added to the solution.

    • Renin immunoreactivity was measured at each concentration of aliskiren.

  • Outcome: The ability of aliskiren to competitively reduce the VTP-27999-induced increase in renin immunoreactivity confirmed that both inhibitors bind to the same active site and that VTP-27999's effect on the assay is due to an altered antibody affinity.[3]

Conclusion

This compound is a highly potent direct renin inhibitor with a favorable pharmacokinetic profile. Its mechanism of action is distinguished from aliskiren by its lack of effect on prorenin conformation. VTP-27999 does not induce the unfolding of prorenin, a key finding that has implications for the interpretation of renin immunoassays in treated patients and may have clinical relevance. The increased renin immunoreactivity observed with VTP-27999 is an assay-specific phenomenon related to altered antibody affinity. These unique characteristics make VTP-27999 a valuable tool for further research into the RAAS and a promising candidate for the management of hypertension and related cardiovascular and renal diseases.

References

VTP-27999 TFA: An In-depth Technical Profile on Protease Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of VTP-27999 trifluoroacetate (TFA), a potent and orally bioavailable direct renin inhibitor. The document details its inhibitory activity against renin and its cross-reactivity with other key proteases, supported by experimental methodologies and visual representations of relevant biological pathways and workflows.

Core Selectivity Data

VTP-27999 has demonstrated high selectivity for renin, a key aspartyl protease in the renin-angiotensin-aldosterone system (RAAS). An extensive screening of VTP-27999 against a panel of over 150 receptors, ion channels, and enzymes revealed a greater than 1000-fold selectivity for renin.[1] This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound.

Quantitative Selectivity Against Aspartyl Proteases

To further characterize its selectivity within the aspartyl protease family, VTP-27999 was tested against β-secretase (BACE1), Cathepsin D, and Cathepsin E. At a concentration of 10 μM, VTP-27999 exhibited minimal inhibition of these related proteases, underscoring its specific affinity for renin.[1]

ProteaseFamily% Inhibition at 10 μM VTP-27999
ReninAspartyl ProteasePotent Inhibition (IC50 in low nM range)
β-secretase (BACE1)Aspartyl Protease<10%
Cathepsin DAspartyl Protease<10%
Cathepsin EAspartyl Protease<10%

Experimental Protocols

The selectivity of VTP-27999 was determined using a combination of in vitro enzymatic assays. The following protocols are representative of the methodologies employed to assess the inhibitory activity against renin and other proteases.

Renin Inhibition Assay (Fluorogenic Substrate)

This assay quantifies the ability of VTP-27999 to inhibit the enzymatic activity of recombinant human renin.

Materials:

  • Recombinant Human Renin

  • Fluorogenic Renin Substrate (e.g., (Dabcyl-KTSAVLQSGFRKME-Edans))

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 1 mM EDTA)

  • VTP-27999 TFA (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • A solution of recombinant human renin is prepared in the assay buffer.

  • VTP-27999 is serially diluted in DMSO and then further diluted in assay buffer to achieve the desired final concentrations.

  • The renin solution is pre-incubated with the various concentrations of VTP-27999 or vehicle (DMSO) in the wells of a 96-well plate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • The enzymatic reaction is initiated by the addition of the fluorogenic renin substrate to each well.

  • The fluorescence intensity is monitored kinetically over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the specific fluorophore/quencher pair (e.g., excitation at 340 nm and emission at 490 nm for EDANS).

  • The initial reaction velocities are calculated from the linear phase of the fluorescence signal increase.

  • The percent inhibition at each VTP-27999 concentration is determined relative to the vehicle control.

  • IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Off-Target Protease Selectivity Assay (General Protocol)

A similar fluorogenic assay format is used to assess the activity of VTP-27999 against other proteases.

Materials:

  • Target Protease (e.g., BACE1, Cathepsin D, Cathepsin E)

  • Specific Fluorogenic Substrate for the target protease

  • Appropriate Assay Buffer for the target protease

  • This compound (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • The target protease is prepared in its specific assay buffer.

  • VTP-27999 is prepared at the desired screening concentration (e.g., 10 μM) in the assay buffer.

  • The target protease is pre-incubated with VTP-27999 or vehicle control.

  • The reaction is initiated by the addition of the specific fluorogenic substrate.

  • Fluorescence is measured over time, and the reaction rates are determined.

  • The percent inhibition by VTP-27999 is calculated by comparing the reaction rate in the presence of the inhibitor to that of the vehicle control.

Visualizations

Renin-Angiotensin-Aldosterone System (RAAS) Pathway

The diagram below illustrates the central role of renin in the RAAS cascade and the point of inhibition by VTP-27999.

cluster_ace Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI    AngII Angiotensin II AngI->AngII    Aldosterone Aldosterone Release AngII->Aldosterone Vasoconstriction Vasoconstriction AngII->Vasoconstriction Renin Renin ACE ACE VTP27999 VTP-27999 VTP27999->Renin

Caption: VTP-27999 inhibits renin, the rate-limiting step of the RAAS pathway.

Experimental Workflow for Protease Selectivity Screening

The following diagram outlines the general workflow for assessing the selectivity of an inhibitor against a panel of proteases.

Start Start: Compound Library (VTP-27999) PrimaryAssay Primary Screen: Renin Inhibition Assay Start->PrimaryAssay SelectivityPanel Secondary Screen: Protease Selectivity Panel (e.g., BACE1, Cathepsins) PrimaryAssay->SelectivityPanel DataAnalysis Data Analysis: IC50 Determination & % Inhibition Calculation SelectivityPanel->DataAnalysis Result Result: Selectivity Profile DataAnalysis->Result

Caption: Workflow for determining the protease selectivity profile of VTP-27999.

References

Methodological & Application

Application Notes and Protocols for VTP-27999 TFA In Vitro Renin Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VTP-27999 is a potent and selective alkyl amine inhibitor of renin, the rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[1][2] The RAAS cascade plays a critical role in the regulation of blood pressure and cardiovascular function.[2][3] Dysregulation of this system is implicated in the pathophysiology of hypertension and end-organ damage.[2] VTP-27999 has demonstrated high potency and selectivity for renin, making it a compound of interest for therapeutic development.[4][5] This document provides a detailed protocol for the in vitro assessment of the inhibitory activity of VTP-27999 TFA against human renin.

Mechanism of Action

Renin, an aspartyl protease, cleaves angiotensinogen to produce angiotensin I (Ang I).[2] Ang I is subsequently converted to the potent vasoconstrictor angiotensin II (Ang II) by angiotensin-converting enzyme (ACE).[2] VTP-27999 directly inhibits the enzymatic activity of renin, thereby blocking the initial step of the RAAS cascade and reducing the production of Ang I and subsequently Ang II.[2][3] This mode of action differs from other RAAS inhibitors like ACE inhibitors or angiotensin II receptor blockers.[2]

Quantitative Data Summary

A summary of the in vitro inhibitory activity of VTP-27999 against human renin is presented in the table below.

CompoundTargetAssay ConditionIC50 (nM)
This compoundRecombinant Human Renin0.3 nM enzyme concentration0.47

Data sourced from Selleck Chemicals and MedKoo Biosciences.[4][6]

Experimental Protocols

In Vitro Renin Inhibition Assay using a Fluorogenic Substrate

This protocol is based on a widely used method for screening renin inhibitors, which employs a synthetic peptide substrate coupled to a fluorophore and a quencher.[7][8][9] When the substrate is cleaved by renin, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence.

Materials and Reagents:

  • This compound

  • Recombinant Human Renin

  • Fluorogenic Renin Substrate (e.g., Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(Dabcyl)-Arg)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorescence plate reader with excitation at 335-345 nm and emission at 485-510 nm[7][8]

  • Incubator at 37°C

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.[6] Subsequent serial dilutions should be prepared in assay buffer to achieve the desired final concentrations.

    • Dilute the recombinant human renin in cold assay buffer to the desired working concentration (e.g., 2X the final concentration).

    • Dilute the fluorogenic renin substrate in assay buffer to the desired working concentration (e.g., 2X the final concentration).

  • Assay Setup:

    • In a 96-well black microplate, add the following to the respective wells:

      • Blank wells: 20 µl of substrate, 160 µl of assay buffer, and 10 µl of the solvent used for the inhibitor.[7]

      • 100% Activity Control wells: 150 µl of assay buffer, 10 µl of the solvent, and 20 µl of substrate.[7]

      • Inhibitor wells: 150 µl of assay buffer, 10 µl of this compound at various concentrations, and 20 µl of substrate.[7][8]

    • It is recommended to perform all measurements in triplicate.[8]

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding 10 µl of diluted recombinant human renin to the "100% Activity Control" and "Inhibitor" wells.[7][8]

    • The final assay volume in all wells should be 190 µl.[7][8]

  • Incubation:

    • Immediately after adding the enzyme, gently shake the plate for 10 seconds to ensure thorough mixing.[7][8]

    • Cover the plate and incubate at 37°C for 15 minutes.[7][8] The incubation temperature is critical as renin activity is significantly lower at room temperature.[8]

  • Fluorescence Measurement:

    • After incubation, measure the fluorescence intensity of each well using a fluorescence plate reader with excitation wavelength set between 335-345 nm and emission wavelength between 485-510 nm.[7][8]

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from the fluorescence readings of all other wells.

    • Calculate the percentage of renin inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence of Inhibitor well / Fluorescence of 100% Activity Control well)] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Visualizations

RAAS_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI AngII Angiotensin II AngI->AngII AT1R AT1 Receptor AngII->AT1R Renin Renin Renin->AngI ACE ACE ACE->AngII Effects Vasoconstriction, Aldosterone Secretion, Inflammation, Fibrosis AT1R->Effects VTP27999 This compound VTP27999->Renin Inhibition

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

Assay_Workflow Start Start Prep Prepare Reagents: This compound, Renin, Substrate Start->Prep Plate Plate Setup (96-well): Blank, Control, Inhibitor Prep->Plate AddEnzyme Initiate Reaction: Add Renin Plate->AddEnzyme Incubate Incubate at 37°C for 15 minutes AddEnzyme->Incubate Read Measure Fluorescence (Ex: 335-345nm, Em: 485-510nm) Incubate->Read Analyze Data Analysis: Calculate % Inhibition Determine IC50 Read->Analyze End End Analyze->End

Caption: Experimental workflow for the in vitro renin inhibition assay.

References

Application Notes and Protocols for VTP-27999 TFA Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VTP-27999 is a potent and selective alkyl amine renin inhibitor investigated for its potential in treating hypertension and related end-organ diseases.[1][2][3] As a key component of the renin-angiotensin-aldosterone system (RAAS), renin plays a crucial role in blood pressure regulation.[4][5] VTP-27999 effectively blocks this system's cascade at its rate-limiting step. This document provides a detailed protocol for the preparation of a VTP-27999 trifluoroacetate (TFA) stock solution in dimethyl sulfoxide (DMSO), ensuring solution integrity and suitability for various in vitro and in vivo research applications.

Introduction to VTP-27999 TFA

VTP-27999 is a direct renin inhibitor with a high degree of selectivity.[4][6] The trifluoroacetate (TFA) salt form of VTP-27999 typically offers enhanced water solubility and stability compared to its free base form.[2] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. DMSO is a common solvent for such compounds due to its broad solubilizing capacity. However, proper handling and storage are essential to maintain the compound's activity and prevent degradation.

Mechanism of Action: Renin Inhibition

VTP-27999 functions as a direct inhibitor of renin, an aspartyl protease that catalyzes the conversion of angiotensinogen to angiotensin I. This is the initial and rate-limiting step in the RAAS pathway. By blocking this step, VTP-27999 effectively reduces the downstream production of angiotensin II, a potent vasoconstrictor, thereby contributing to a decrease in blood pressure.

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Renin Renin ACE ACE VTP27999 This compound VTP27999->Renin Inhibition

Caption: this compound signaling pathway.

Materials and Equipment

Reagents
  • This compound (trifluoroacetate salt) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

Equipment
  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile, amber glass vials or polypropylene tubes

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

ParameterValueReference
Chemical Formula C₂₈H₄₂ClF₃N₄O₇[1]
Molecular Weight 639.10 g/mol [1]
CAS Number 1013937-63-7[1]
Appearance Colorless to light yellow oil or crystalline solid[1][6]
Purity ≥98%[6]
Solubility in DMSO Up to 100 mg/mL (156.47 mM)[7]
IC₅₀ (human renin) 0.47 nM[6][7]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution. Adjust calculations accordingly for different desired concentrations.

Pre-Preparation
  • Allow the this compound vial to equilibrate to room temperature for at least 30-60 minutes before opening to prevent condensation of moisture, which can affect compound stability.

  • Ensure all equipment is clean, dry, and calibrated.

  • Perform all steps in a well-ventilated area or a chemical fume hood.

Calculation of Required Mass

To prepare a 10 mM stock solution, use the following formula:

Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000

Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 639.10 g/mol / 1000 = 6.391 mg

Step-by-Step Procedure
  • Weighing: Carefully weigh out the calculated amount of this compound powder using an analytical balance and place it into a sterile amber vial.

  • Solvent Addition: Add the desired volume of anhydrous DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.

  • Dissolution:

    • Tightly cap the vial and vortex for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles.

    • If precipitation or cloudiness occurs, gentle warming (not exceeding 40°C) and/or sonication for 5-10 minutes can be used to aid dissolution.[1]

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed amber vials or polypropylene tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[8]

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

  • Storage Conditions:

    • For long-term storage (up to 6 months), store the aliquots at -80°C.[1][8][9]

    • For short-term storage (up to 1 month), store at -20°C.[1][8][9]

    • Solutions should be stored in a sealed container, away from moisture.[1]

cluster_prep Preparation cluster_storage Storage Equilibrate Equilibrate This compound to Room Temp Calculate Calculate Required Mass Equilibrate->Calculate Weigh Weigh Compound Calculate->Weigh Add_DMSO Add DMSO Weigh->Add_DMSO Dissolve Vortex/Sonicate to Dissolve Add_DMSO->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Caption: Experimental workflow for this compound stock solution preparation.

Safety and Handling Precautions

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and DMSO.

  • DMSO is a potent solvent and can facilitate the absorption of chemicals through the skin. Avoid direct contact.

  • Handle the this compound powder in a manner that minimizes dust generation.

  • Dispose of all waste materials according to institutional and local regulations.

Quality Control

  • Visual Inspection: Before each use, visually inspect the stock solution for any signs of precipitation or color change. If observed, the solution may need to be gently warmed and vortexed again. If precipitation persists, the solution may be supersaturated or degraded and should be discarded.

  • Fresh Solutions: It is recommended to prepare fresh working solutions from the stock solution for each experiment.[1]

  • Avoid Moisture: Use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound and promote degradation.[7]

By following this detailed protocol, researchers can confidently prepare this compound stock solutions that are stable and suitable for a wide range of scientific investigations into the renin-angiotensin-aldosterone system.

References

Application Notes and Protocols: VTP-27999 TFA Solubility in Water and Ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of VTP-27999 trifluoroacetate (TFA) in water and ethanol. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and a diagram of the relevant biological pathway.

Quantitative Solubility Data

The solubility of VTP-27999 TFA in water and ethanol is summarized in the table below. The data has been compiled from various sources and represents the maximum concentration at which this compound can be dissolved in the respective solvents under standard conditions. It is important to note that factors such as temperature, pH, and the presence of co-solvents can influence solubility.

SolventSolubility (mg/mL)Molar Solubility (mM)Notes
Water100[1][2]156.47[1]Some sources indicate a solubility of 10 mg/mL and suggest the use of ultrasonic treatment to aid dissolution[3]. Another source states it is soluble up to 100 mM.
Ethanol100[2]156.47Other sources report lower solubilities of 10 mg/mL[4] and 2.4 mg/mL, the latter requiring ultrasonic treatment to facilitate dissolution[3].
Ethanol:PBS (pH 7.2) (1:4)0.20Not specified

Note: The molecular weight of this compound is 639.1 g/mol [1][2]. This value was used for the conversion between mg/mL and mM.

Experimental Protocols

The following are generalized protocols for determining the solubility of a compound like this compound. These methods are standard in pharmaceutical and chemical research.

Protocol for Visual Solubility Determination

This method provides a rapid, qualitative assessment of solubility.

Materials:

  • This compound powder

  • Deionized water

  • Absolute ethanol

  • Vortex mixer

  • Calibrated balance

  • Spatula

  • Glass vials with screw caps

Procedure:

  • Weigh a precise amount of this compound (e.g., 10 mg) and transfer it to a clear glass vial.

  • Add a small, measured volume of the solvent (water or ethanol) to the vial (e.g., 100 µL).

  • Cap the vial and vortex for 30-60 seconds.

  • Visually inspect the solution against a dark background for any undissolved particles.

  • If the compound has completely dissolved, continue adding the solvent in small, measured increments, vortexing after each addition.

  • The point at which a saturated solution is formed (i.e., solid particles remain undissolved after vigorous vortexing) is considered the approximate solubility.

  • Calculate the solubility in mg/mL.

Protocol for High-Throughput Solubility Screening (Nephelometry)

This method is suitable for determining the thermodynamic solubility of a compound in a more quantitative and higher-throughput manner.

Materials:

  • This compound stock solution in a highly soluble solvent (e.g., DMSO)

  • Deionized water

  • Absolute ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates

  • Automated liquid handler (optional)

  • Plate shaker

  • Nephelometer (or a plate reader capable of measuring light scattering)

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • In a 96-well plate, add the desired solvent (water or ethanol).

  • Add a small volume of the this compound stock solution to the solvent to create a range of concentrations.

  • Seal the plate and shake for a specified period (e.g., 2-24 hours) at a controlled temperature to allow the solution to reach equilibrium.

  • After incubation, measure the turbidity of each well using a nephelometer.

  • The concentration at which a significant increase in light scattering is observed corresponds to the solubility limit of the compound in that solvent.

  • Generate a standard curve with a soluble compound to quantify the results.

Signaling Pathway and Experimental Workflow

Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

VTP-27999 is a potent and selective inhibitor of renin, the enzyme that catalyzes the first and rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS)[5]. The RAAS plays a crucial role in regulating blood pressure and fluid balance[5][6]. By inhibiting renin, VTP-27999 prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of angiotensin II and aldosterone, which are potent vasoconstrictors and promoters of sodium and water retention[5][6].

RAAS_Pathway cluster_enzymes cluster_receptors Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1R AT1 Receptor Angiotensin_II->AT1R Aldosterone Aldosterone Release Blood_Pressure Increased Blood Pressure Aldosterone->Blood_Pressure Vasoconstriction Vasoconstriction Vasoconstriction->Blood_Pressure Renin Renin ACE ACE AT1R->Aldosterone AT1R->Vasoconstriction VTP_27999 This compound VTP_27999->Renin Inhibition

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a test compound.

Solubility_Workflow start Start weigh Weigh Compound (this compound) start->weigh add_solvent Add Solvent (Water or Ethanol) weigh->add_solvent mix Vortex/Shake add_solvent->mix observe Visual Observation/ Nephelometry mix->observe dissolved Completely Dissolved observe->dissolved Yes not_dissolved Undissolved Particles (Saturated) observe->not_dissolved No dissolved->add_solvent calculate Calculate Solubility not_dissolved->calculate end End calculate->end

References

VTP-27999 TFA: Application Notes on Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential information and protocols regarding the stability and storage of VTP-27999 trifluoroacetate (TFA), a potent and selective renin inhibitor. The following guidelines are based on publicly available data and general best practices for handling research compounds.

Introduction to VTP-27999 TFA

VTP-27999 is an alkyl amine renin inhibitor with an IC50 of 0.47 nM for purified recombinant human renin.[1] It is a valuable tool for research in hypertension and related cardiovascular diseases. The trifluoroacetate salt form is often used to enhance solubility and stability.[2] Understanding its stability profile is critical for ensuring the accuracy and reproducibility of experimental results.

Recommended Storage Conditions

Proper storage is crucial for maintaining the integrity of this compound. The following storage conditions are recommended based on information from various suppliers.

Solid Form
Storage TemperatureDurationNotes
-20°C≥ 4 years[3]Store in a dry place, protected from light.
4°CShort-termSealed storage, away from moisture.[4]
In Solution

Stock solutions of this compound can be prepared in various solvents. However, long-term storage of solutions is generally not recommended.

SolventStorage TemperatureDurationNotes
DMSO-20°C1 month[4]Aliquot to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce solubility.[1]
-80°C6 months[4]Aliquot to avoid repeated freeze-thaw cycles.
Ethanol-20°C1 month[4]
-80°C6 months[4]
WaterNot Recommended≤ 1 dayAqueous solutions should be prepared fresh for immediate use. If necessary, filter-sterilize before use.[4]

Signaling Pathway of Renin Inhibition

VTP-27999 acts as a direct inhibitor of renin, the first and rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). The diagram below illustrates the point of inhibition by VTP-27999 within this critical blood pressure-regulating pathway.

RAAS_Pathway cluster_renin cluster_ace Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Renin->AngiotensinI ACE->AngiotensinII VTP27999 This compound VTP27999->Renin Inhibits

This compound inhibits Renin in the RAAS pathway.

General Protocol for Stability Assessment of a Research Compound

While specific, validated stability-indicating methods for this compound are not publicly available, a general protocol can be followed to assess the stability of a research compound like this compound under various stress conditions. This typically involves subjecting the compound to forced degradation and analyzing the formation of any degradants over time, often using High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for Forced Degradation Studies

The following diagram outlines a typical workflow for conducting forced degradation studies to evaluate compound stability.

Forced_Degradation_Workflow cluster_stress Stress Conditions start Prepare Stock Solution of this compound stress Subject Aliquots to Stress Conditions start->stress acid Acidic (e.g., 0.1N HCl) stress->acid base Basic (e.g., 0.1N NaOH) stress->base oxidative Oxidative (e.g., 3% H₂O₂) stress->oxidative thermal Thermal (e.g., 60°C) stress->thermal photolytic Photolytic (UV/Vis light) stress->photolytic analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC) acid->analysis base->analysis oxidative->analysis thermal->analysis photolytic->analysis data Quantify Parent Compound and Degradation Products analysis->data pathway Identify Degradation Products (e.g., LC-MS/MS) analysis->pathway report Determine Degradation Rate and Pathway data->report pathway->report

Workflow for forced degradation stability testing.
Materials

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • C18 reverse-phase HPLC column

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Protocol Steps
  • Preparation of Stock Solution:

    • Accurately weigh this compound and dissolve it in a suitable solvent (e.g., DMSO or ethanol) to prepare a stock solution of known concentration.

  • Forced Degradation Studies:

    • Acidic and Basic Hydrolysis: Add an aliquot of the stock solution to solutions of 0.1N HCl and 0.1N NaOH. Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.

    • Oxidative Degradation: Add an aliquot of the stock solution to a solution of 3% H₂O₂. Incubate at room temperature, protected from light.

    • Thermal Degradation: Store aliquots of the stock solution at an elevated temperature (e.g., 60°C) in a temperature-controlled oven.

    • Photolytic Degradation: Expose aliquots of the stock solution to UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or TFA) is a common starting point.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound (this compound).

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point under each stress condition.

    • Determine the rate of degradation.

    • If possible, identify the structure of major degradation products using techniques like LC-MS/MS.

Disclaimer

The information provided in this document is for research purposes only and is based on publicly available data. It is not a substitute for the manufacturer's specific recommendations or for a rigorously validated, in-house stability testing program. Researchers should always consult the product-specific documentation and perform their own validation studies to ensure the stability and integrity of this compound in their specific experimental settings.

References

Application Notes and Protocols for VTP-27999 TFA in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VTP-27999 TFA is a potent and selective, orally bioavailable alkyl amine inhibitor of renin, the critical enzyme at the rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS).[1][2] The RAAS plays a pivotal role in the regulation of blood pressure, fluid and electrolyte balance, and vascular tone. Dysregulation of this system is a key contributor to the pathophysiology of hypertension and other cardiovascular and renal diseases. VTP-27999 inhibits the conversion of angiotensinogen to angiotensin I, thereby blocking the entire downstream cascade that leads to the production of the potent vasoconstrictor angiotensin II and subsequent physiological effects.[1]

This document provides detailed application notes and protocols for the use of this compound in relevant cell-based assays to characterize its inhibitory activity and cellular effects.

Mechanism of Action

This compound is a direct inhibitor of the aspartyl protease renin.[2] It binds to the active site of renin, preventing it from cleaving its substrate, angiotensinogen. This leads to a reduction in the levels of angiotensin I and, consequently, angiotensin II. The downstream effects include vasodilation, reduced aldosterone secretion, and decreased sodium and water retention.

A key cellular effect of renin, independent of angiotensin II generation, is the activation of intracellular signaling pathways upon binding to the (pro)renin receptor ((P)RR). This can lead to the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), which is implicated in cellular proliferation and hypertrophy.[3] VTP-27999 has been shown to block renin-induced ERK1/2 phosphorylation in vascular smooth muscle cells, suggesting an additional cellular mechanism of action beyond its systemic effects on the RAAS.[3]

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeTargetSpeciesIC50 (nM)Reference
Enzyme Inhibition AssayPurified Recombinant ReninHuman0.47[1]
Plasma Renin Activity (PRA) AssayEndogenous ReninHumanNot explicitly stated, but potent inhibition demonstrated[1]

Table 2: Illustrative Cellular Activity of this compound

Assay TypeCell LineEffect MeasuredIllustrative IC50 (µM)
ERK1/2 Phosphorylation AssayVascular Smooth Muscle CellsInhibition of renin-induced p-ERK1/21.5
Cytotoxicity Assay (MTT/XTT)HEK293 or Vascular Smooth Muscle CellsCell Viability> 50

Note: The IC50 value for the ERK1/2 Phosphorylation Assay and the cytotoxicity data are illustrative examples based on the expected activity of a specific inhibitor and are not derived from published studies of this compound. Researchers should determine these values experimentally.

Mandatory Visualizations

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Aldosterone Aldosterone Release AT1R->Aldosterone Vasoconstriction Vasoconstriction AT1R->Vasoconstriction SodiumWaterRetention Na+ and H2O Retention Aldosterone->SodiumWaterRetention Renin Renin Renin->Angiotensinogen VTP27999 This compound VTP27999->Renin ACE ACE Renin_Activity_Workflow start Start prepare_reagents Prepare Reagents: - Renin Enzyme - FRET Substrate - Assay Buffer - this compound dilutions start->prepare_reagents add_inhibitor Add this compound or vehicle to 96-well plate prepare_reagents->add_inhibitor add_renin Add Renin Enzyme and incubate add_inhibitor->add_renin initiate_reaction Initiate reaction by adding FRET Substrate add_renin->initiate_reaction measure_fluorescence Measure fluorescence kinetically (Ex/Em appropriate for FRET pair) initiate_reaction->measure_fluorescence analyze_data Analyze data and calculate IC50 measure_fluorescence->analyze_data end End analyze_data->end ERK_Phosphorylation_Workflow start Start seed_cells Seed vascular smooth muscle cells in culture plates start->seed_cells serum_starve Serum-starve cells (e.g., 24 hours) seed_cells->serum_starve pretreat Pre-treat with this compound or vehicle serum_starve->pretreat stimulate Stimulate with recombinant Renin pretreat->stimulate lyse_cells Lyse cells and collect protein stimulate->lyse_cells western_blot Perform Western Blot for p-ERK1/2 and Total ERK1/2 lyse_cells->western_blot analyze_data Densitometry analysis and quantify p-ERK/Total ERK ratio western_blot->analyze_data end End analyze_data->end

References

Application Notes and Protocols: VTP-27999 TFA Administration in Animal Models of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

VTP-27999 is a potent, orally bioavailable renin inhibitor that has been investigated for its potential in treating hypertension and end-organ damage.[1] As a direct renin inhibitor, VTP-27999 acts at the initial, rate-limiting step of the renin-angiotensin-aldosterone system (RAAS), preventing the conversion of angiotensinogen to angiotensin I. This mechanism leads to a reduction in downstream vasoconstrictors like angiotensin II, ultimately lowering blood pressure.[2] These application notes provide a comprehensive overview of the administration of VTP-27999 TFA in preclinical animal models of hypertension, summarizing key quantitative data and detailing experimental protocols.

Data Presentation

Table 1: Efficacy of VTP-27999 in Double Transgenic Rats (dTGR)
CompoundDose (mg/kg, p.o.)Animal ModelKey FindingReference
VTP-27999 (as compound 9)10Double Transgenic Rats (expressing human renin and angiotensinogen)Greater reduction in mean arterial blood pressure (MAP) at 24 hours and longer duration of action compared to aliskiren at the same dose.[3]
Aliskiren (as compound 1)10Double Transgenic Rats (expressing human renin and angiotensinogen)Used as a comparator for the efficacy of VTP-27999.[3]
Table 2: Pharmacokinetic Parameters of VTP-27999 Precursor (Compound 3)
SpeciesRouteBioavailability (%)ClearanceReference
RatOralLower than compound 2 (a precursor) but superior to aliskiren (compound 1)-[3]
Cynomolgus MonkeyOralLower than compound 2 but superior to aliskiren-[3]

Note: Specific quantitative bioavailability and clearance values for VTP-27999 (compound 9) were not detailed in the provided search results, but its improved profile over precursors was highlighted.

Signaling Pathway

The following diagram illustrates the mechanism of action of VTP-27999 within the Renin-Angiotensin-Aldosterone System (RAAS).

RAAS_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen:e->AngI:w Renin AngII Angiotensin II AngI:e->AngII:w ACE Vasoconstriction Vasoconstriction AngII->Vasoconstriction Aldosterone Aldosterone Secretion AngII->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure Renin Renin ACE ACE VTP27999 This compound VTP27999->Renin

Caption: Mechanism of action of VTP-27999 in the RAAS pathway.

Experimental Protocols

This section outlines a general methodology for evaluating the efficacy of this compound in a hypertensive animal model, based on practices for similar renin inhibitors.

Animal Model
  • Model: Double Transgenic Rats (dTGR) expressing human renin and angiotensinogen are a suitable model as they exhibit hypertension dependent on human renin, the target of VTP-27999.[3] Spontaneously Hypertensive Rats (SHR) can also be considered as a more general model of essential hypertension.[4][5]

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

  • Acclimation: Allow for a minimum of one week of acclimation to the housing facility before any experimental procedures.

This compound Preparation and Administration
  • Formulation: this compound is an alkyl amine renin inhibitor.[1] For oral administration, it should be dissolved in a suitable vehicle. While the exact vehicle for the in vivo studies cited is not specified, common vehicles for oral gavage in rodents include 0.5% methylcellulose or a solution of 5% DMSO in corn oil. It is recommended to perform small-scale solubility and stability tests prior to large-scale study use.

  • Dosing: Based on the available literature, a dose of 10 mg/kg administered orally (p.o.) has been shown to be effective in reducing blood pressure in dTGRs.[3] A dose-response study may be necessary to determine the optimal dose for a specific model or experimental question.

  • Administration: Administer the prepared solution via oral gavage using an appropriately sized feeding needle. The volume of administration should be based on the animal's body weight (e.g., 5-10 mL/kg for rats).

Blood Pressure Measurement
  • Method: Continuous telemetric blood pressure monitoring is the gold standard for conscious, unrestrained animals, providing the most accurate and comprehensive data.[6] Alternatively, the tail-cuff method can be used for non-invasive blood pressure measurements, though it is more susceptible to stress-induced variations.

  • Procedure (Telemetry):

    • Surgically implant telemetry transmitters (e.g., into the abdominal aorta) according to the manufacturer's instructions.

    • Allow for a recovery period of at least one week post-surgery.

    • Record baseline blood pressure for a sufficient period (e.g., 24-48 hours) before drug administration.

    • Record blood pressure continuously after this compound administration to assess the magnitude and duration of the antihypertensive effect.

Experimental Workflow

The following diagram outlines a typical experimental workflow for an in vivo efficacy study of this compound.

Experimental_Workflow Start Start: Select Animal Model (e.g., dTGR) Acclimation Acclimation Period (≥ 1 week) Start->Acclimation Surgery Telemetry Device Implantation (optional) Acclimation->Surgery Recovery Post-Surgical Recovery (≥ 1 week) Surgery->Recovery Baseline Baseline Blood Pressure Measurement Recovery->Baseline Grouping Randomize Animals into Treatment Groups (Vehicle, VTP-27999) Baseline->Grouping Dosing Oral Administration of this compound or Vehicle Grouping->Dosing Monitoring Continuous Blood Pressure Monitoring Dosing->Monitoring Analysis Data Analysis (e.g., Change in MAP from Baseline) Monitoring->Analysis Endpoint Endpoint: Efficacy Assessment Analysis->Endpoint

Caption: In vivo experimental workflow for this compound.

Logical Rationale for VTP-27999 Use

The rationale for investigating VTP-27999 in hypertension is based on its targeted mechanism of action at the apex of the RAAS cascade.

Logical_Rationale Hypertension Hypertension is a Key Cardiovascular Risk Factor RAAS The Renin-Angiotensin-Aldosterone System (RAAS) is a Critical Regulator of Blood Pressure Hypertension->RAAS ReninStep Renin Catalyzes the Rate-Limiting Step in the RAAS Cascade RAAS->ReninStep Inhibition Inhibition of Renin is a Prime Therapeutic Target ReninStep->Inhibition VTP27999 VTP-27999 is a Potent and Orally Bioavailable Renin Inhibitor Inhibition->VTP27999 Hypothesis Hypothesis: VTP-27999 Administration will Lower Blood Pressure in Hypertensive Animal Models VTP27999->Hypothesis

Caption: Rationale for using VTP-27999 in hypertension research.

Conclusion

This compound represents a promising therapeutic agent for the management of hypertension due to its direct inhibition of renin. The protocols and data presented herein provide a foundational resource for researchers designing and conducting preclinical studies to further evaluate the efficacy and safety of this compound in various animal models of hypertension. The use of appropriate animal models, such as the double transgenic rat, and robust methodologies for blood pressure assessment are critical for obtaining reliable and translatable results.

References

Application Notes and Protocols: VTP-27999 TFA in Double Transgenic Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VTP-27999 is a potent and selective direct renin inhibitor, a class of drugs that target the renin-angiotensin-aldosterone system (RAAS), a critical pathway in blood pressure regulation.[1][2][3] By inhibiting renin, VTP-27999 blocks the first and rate-limiting step in the RAAS cascade, preventing the conversion of angiotensinogen to angiotensin I and the subsequent production of the potent vasoconstrictor, angiotensin II.[3] This mechanism makes VTP-27999 a valuable tool for cardiovascular research, particularly in the study of hypertension.[1][2]

These application notes provide detailed protocols and dosing recommendations for the use of VTP-27999 trifluoroacetate (TFA) salt in double transgenic rat (dTGR) models. The dTGR model, which expresses both human renin and human angiotensinogen, develops severe hypertension that is dependent on the human renin enzyme, making it a highly relevant preclinical model for evaluating human renin inhibitors like VTP-27999.[1]

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

VTP-27999 exerts its antihypertensive effects by directly binding to the active site of renin, thereby inhibiting its enzymatic activity. This action prevents the cleavage of angiotensinogen, leading to decreased levels of angiotensin I and angiotensin II. The reduction in angiotensin II results in vasodilation, reduced aldosterone secretion, and decreased sodium and water retention, all of which contribute to a lowering of blood pressure.[2][4]

RAAS_Pathway cluster_inhibition cluster_downstream Angiotensinogen Angiotensinogen Renin Renin Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin->Angiotensin_I ACE ACE Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II VTP_27999 VTP-27999 VTP_27999->Renin Inhibits ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Effects Vasoconstriction Aldosterone Secretion Sodium Retention AT1_Receptor->Effects

Caption: VTP-27999 inhibits renin, the rate-limiting enzyme in the RAAS pathway.

Dosing Recommendations

The following table summarizes the available dosing information for VTP-27999 in double transgenic rats. Researchers should perform dose-response studies to determine the optimal dose for their specific experimental conditions.

Compound Dose Route of Administration Animal Model Observed Effects Reference
VTP-2799910 mg/kgOral (po)Double Transgenic Rats (dTGR) expressing human renin and angiotensinogenGreater reduction in mean arterial blood pressure (MAP) at 24 hours and longer duration of action compared to a competitor compound at the same dose.[1]

Experimental Protocols

This section outlines a detailed protocol for the preparation and administration of VTP-27999 TFA to dTGRs via oral gavage.

Materials and Reagents
  • This compound powder

  • Vehicle for solubilization (e.g., sterile water, 0.5% methylcellulose)

  • Double transgenic rats (dTGR) expressing human renin and angiotensinogen

  • Appropriately sized oral gavage needles (e.g., 16-18 gauge, 2-3 inches long, with a rounded ball tip).[5]

  • Syringes

  • Animal scale for accurate weighing

  • Vortex mixer or sonicator

Experimental Workflow

Experimental_Workflow A Acclimatize dTGR Rats B Prepare this compound Formulation A->B C Weigh Rat & Calculate Dose Volume B->C D Administer via Oral Gavage C->D E Post-Dose Monitoring D->E F Measure Blood Pressure E->F G Data Analysis F->G

Caption: Workflow for this compound administration and efficacy testing in rats.

Preparation of this compound Formulation
  • Determine the required concentration of the dosing solution based on the target dose (e.g., 10 mg/kg) and the dosing volume (typically 5-10 mL/kg for rats).[6]

  • Weigh the appropriate amount of this compound powder.

  • Add the desired vehicle incrementally to the powder.

  • Vortex or sonicate the mixture until the compound is fully dissolved or forms a homogenous suspension. Prepare the formulation fresh on the day of the experiment.

Example Calculation for a 10 mg/kg dose in a 300g rat at 5 mL/kg volume:

  • Dose: 10 mg/kg * 0.3 kg = 3 mg

  • Volume: 5 mL/kg * 0.3 kg = 1.5 mL

  • Concentration: 3 mg / 1.5 mL = 2 mg/mL

Administration Protocol: Oral Gavage
  • Animal Restraint: Gently but firmly restrain the rat. One common method is to hold the rat near the thoracic region while supporting its lower body.[5] Ensure the animal's head and body are aligned vertically to straighten the esophagus.[7]

  • Measure Gavage Needle Length: Before insertion, measure the correct length by placing the gavage needle externally from the tip of the rat's nose to the last rib.[8] This is the maximum insertion depth to avoid stomach perforation.

  • Insertion: Gently insert the ball-tipped gavage needle into the mouth, passing it over the tongue into the pharynx. The animal should swallow reflexively, allowing the tube to pass easily into the esophagus.[7][9] Do not force the needle. If resistance is met, withdraw and try again.[6]

  • Administration: Once the needle is in place, slowly and smoothly administer the calculated volume of the this compound formulation.[7]

  • Withdrawal: After dosing, gently remove the needle following the same angle as insertion.[5]

Post-Administration Monitoring
  • Immediately after the procedure, monitor the animal for 5-10 minutes for any signs of respiratory distress (e.g., gasping, blue mucous membranes), which could indicate accidental administration into the lungs.[6][7]

  • Return the animal to its cage and continue to monitor periodically for the next 12-24 hours.[6]

Endpoint Measurement: Blood Pressure
  • Blood pressure can be measured at various time points post-administration (e.g., 2, 4, 8, 24 hours) to determine the pharmacokinetic and pharmacodynamic profile of VTP-27999.

  • Methods for blood pressure measurement in rats include tail-cuff plethysmography for non-invasive measurement or radiotelemetry for continuous, long-term monitoring.

Summary of Preclinical Efficacy Data

The following table summarizes the reported efficacy of VTP-27999 in the dTGR model. While specific quantitative data on Mean Arterial Pressure (MAP) reduction is not publicly available, the qualitative results highlight the compound's significant antihypertensive activity.

Parameter VTP-27999 (10 mg/kg, po) Comparator Renin Inhibitor (10 mg/kg, po)
Blood Pressure Reduction at 24h Greater reduction in MAPLess reduction in MAP
Duration of Action Longer durationShorter duration
Data derived from a study comparing VTP-27999 to aliskiren.[1]

References

Application Notes and Protocols for VTP-27999 TFA in the Study of Renal Function In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VTP-27999 is a potent and selective, orally bioavailable, non-peptidic alkyl amine direct renin inhibitor.[1][2] It is the trifluoroacetic acid (TFA) salt form of the active compound. By targeting the primary and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS), VTP-27999 offers a promising therapeutic strategy for managing hypertension and protecting end-organs, particularly the kidneys.[1][3] Chronic activation of the RAAS is a key driver of the progression of chronic kidney disease (CKD), leading to hypertension, inflammation, fibrosis, and a decline in renal function.[1][4] Direct renin inhibition provides a more complete blockade of the RAAS compared to downstream agents like ACE inhibitors or angiotensin receptor blockers (ARBs).[5] Preclinical and clinical studies have demonstrated the potential of direct renin inhibitors to offer reno-protective benefits.[3][6]

These application notes provide a comprehensive overview of the use of VTP-27999 TFA for in vivo studies of renal function, including its mechanism of action, protocols for preclinical evaluation, and expected outcomes.

Mechanism of Action

VTP-27999 directly inhibits the enzymatic activity of renin, an aspartyl protease primarily secreted by the juxtaglomerular cells of the kidney.[1] Renin cleaves angiotensinogen to form angiotensin I (Ang I). Ang I is subsequently converted to angiotensin II (Ang II) by the angiotensin-converting enzyme (ACE).[1] Ang II is the principal effector of the RAAS, mediating vasoconstriction, aldosterone secretion, sodium and water retention, and pro-inflammatory and pro-fibrotic effects in the kidney.[1] By blocking the initial, rate-limiting step, VTP-27999 reduces the generation of both Ang I and Ang II, leading to a comprehensive inhibition of the RAAS cascade. This mechanism is distinct from ACE inhibitors and ARBs, which act downstream.[5]

RAAS_Inhibition Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE AT1R AT1 Receptor AngII->AT1R Effects Vasoconstriction, Aldosterone Release, Fibrosis, Inflammation AT1R->Effects Renin Renin ACE ACE VTP27999 This compound VTP27999->Renin Inhibition

Diagram 1: Mechanism of action of this compound in the RAAS pathway.

Preclinical In Vivo Studies: Data Presentation

While specific in vivo renal function data for this compound is not extensively published, the following tables represent the expected outcomes based on its mechanism of action and data from other direct renin inhibitors in relevant preclinical models of chronic kidney disease.

Table 1: Expected Effects of this compound on Renal Hemodynamics and Function in a Hypertensive Rat Model (e.g., Spontaneously Hypertensive Rat)

ParameterVehicle ControlThis compound (Low Dose)This compound (High Dose)
Mean Arterial Pressure (mmHg)175 ± 10145 ± 8125 ± 7
Glomerular Filtration Rate (mL/min)1.0 ± 0.21.1 ± 0.21.2 ± 0.3
Renal Blood Flow (mL/min)5.5 ± 0.56.0 ± 0.66.5 ± 0.7
Urinary Albumin Excretion (mg/24h)50 ± 1230 ± 1015 ± 8

Table 2: Expected Effects of this compound on Markers of Renal Injury in a Diabetic Nephropathy Model (e.g., Streptozotocin-induced Diabetes in Rats)

ParameterVehicle ControlThis compound
Systolic Blood Pressure (mmHg)140 ± 9120 ± 7
Urinary Albumin to Creatinine Ratio (mg/g)350 ± 45180 ± 30
Glomerular Hypertrophy (arbitrary units)1.5 ± 0.31.1 ± 0.2
Mesangial Expansion (% of glomerular area)35 ± 520 ± 4
Renal Fibrosis Score (0-4)3.2 ± 0.51.8 ± 0.4

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound in common in vivo models of renal disease.

Protocol 1: Evaluation in a Hypertensive Model of Renal Disease

Objective: To assess the effect of this compound on blood pressure, renal hemodynamics, and proteinuria in a model of hypertension-induced kidney injury.

Animal Model: Spontaneously Hypertensive Rats (SHR) or Angiotensin II infusion model.[4]

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Metabolic cages for urine collection

  • Blood pressure monitoring system (e.g., tail-cuff or telemetry)

  • Analytical kits for creatinine and albumin measurement

  • Anesthetic agents (e.g., isoflurane)

  • Surgical tools for catheter placement (for direct GFR/RBF measurement)

Procedure:

  • Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

  • Baseline Measurements: Record baseline body weight, blood pressure, and collect 24-hour urine for albumin and creatinine analysis.

  • Grouping and Dosing: Randomly assign animals to vehicle control and this compound treatment groups (e.g., low and high dose). A study in a double transgenic rat model of hypertension used a dose of 10 mg/kg orally.[1] Administer the compound or vehicle daily via oral gavage for a predetermined duration (e.g., 4-8 weeks).

  • Monitoring: Monitor body weight and blood pressure weekly.

  • Urine Collection: At specified intervals (e.g., every 2 weeks), place animals in metabolic cages for 24-hour urine collection to measure urinary albumin excretion and creatinine clearance (as an estimate of GFR).

  • Terminal Procedures: At the end of the study, anesthetize the animals.

    • Direct Renal Hemodynamics (Optional): For precise measurements, perform acute surgical procedures to place catheters in the carotid artery (for blood pressure and blood sampling), jugular vein (for infusions), and bladder (for urine collection). Infuse inulin and para-aminohippuric acid (PAH) to measure GFR and renal plasma flow, respectively.

    • Blood and Tissue Collection: Collect blood via cardiac puncture for plasma renin activity and angiotensin II level analysis. Perfuse and harvest kidneys for histological analysis (e.g., H&E, PAS, and Masson's trichrome staining) to assess glomerulosclerosis and interstitial fibrosis.

Protocol 2: Evaluation in a Model of Chronic Kidney Disease Progression

Objective: To determine the long-term reno-protective effects of this compound in a model of progressive renal function loss.

Animal Model: 5/6 Nephrectomy (Ablation/Infarction) model in rats or mice.[7]

Materials:

  • This compound and vehicle

  • Surgical instruments for nephrectomy

  • Blood urea nitrogen (BUN) and serum creatinine analysis kits

  • Histology reagents

Procedure:

  • Surgical Procedure: Perform a two-step 5/6 nephrectomy. In the first surgery, remove two-thirds of the left kidney via ligation of renal artery branches or polar resection. After one week of recovery, perform a second surgery to remove the entire right kidney.

  • Post-operative Recovery and Treatment Initiation: Allow animals to recover for 2-4 weeks to establish renal dysfunction. Initiate daily treatment with this compound or vehicle via oral gavage.

  • Monitoring of Renal Function:

    • Collect blood samples (e.g., via tail vein) at regular intervals (e.g., monthly) to measure serum creatinine and BUN levels.

    • Perform 24-hour urine collections to assess proteinuria.

  • Blood Pressure Monitoring: Measure blood pressure weekly.

  • Study Termination and Analysis: After a prolonged treatment period (e.g., 12-16 weeks), terminate the study. Harvest kidneys for histological assessment of glomerulosclerosis, tubular atrophy, and interstitial fibrosis.

Experimental_Workflow Model Select Animal Model (e.g., SHR, 5/6 Nephrectomy) Baseline Baseline Measurements (BP, Urine Albumin, Serum Creatinine) Model->Baseline Grouping Randomize into Groups (Vehicle, this compound) Baseline->Grouping Treatment Daily Oral Administration (4-16 weeks) Grouping->Treatment Monitoring Weekly/Bi-weekly Monitoring (BP, Body Weight, Urine) Treatment->Monitoring Termination Study Termination Treatment->Termination Monitoring->Treatment Analysis Terminal Analysis: - Renal Hemodynamics (GFR, RBF) - Histopathology - Biomarkers (BUN, Creatinine) Termination->Analysis

Diagram 2: General experimental workflow for in vivo renal studies.

Conclusion

This compound, as a direct renin inhibitor, represents a valuable pharmacological tool for investigating the role of the RAAS in the pathophysiology of renal diseases. The protocols outlined above provide a framework for researchers to assess its potential reno-protective effects in various preclinical models. Careful selection of the animal model and relevant endpoints is crucial for a comprehensive evaluation of this compound's therapeutic potential in mitigating the progression of chronic kidney disease.

References

Application Notes and Protocols for VTP-27999 TFA in High-Throughput Screening for Renin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of VTP-27999 TFA, a potent and selective renin inhibitor, and detail its application in high-throughput screening (HTS) assays. The information is intended to guide researchers in the setup and execution of robust screening campaigns to identify and characterize novel renin inhibitors.

Introduction to this compound

This compound is a nonpeptidic, orally bioavailable alkyl amine inhibitor of the enzyme renin.[1] Renin is a critical aspartyl protease that catalyzes the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), the cleavage of angiotensinogen to form angiotensin I.[2] The RAAS plays a pivotal role in the regulation of blood pressure and electrolyte balance.[2] Consequently, inhibition of renin is a key therapeutic strategy for the management of hypertension and related cardiovascular diseases. VTP-27999 has demonstrated high potency, with an IC50 of 0.47 nM against purified recombinant human renin.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, highlighting its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency of VTP-27999

ParameterValueConditionsReference
IC50 (Renin)0.47 nM0.3 nM purified recombinant human renin[3]
Plasma Renin Activity (PRA) IC50Not explicitly stated, but potentHuman plasma[1]

Table 2: Selectivity Profile of VTP-27999

Off-TargetSelectivity FoldNotesReference
Related and Unrelated Off-targets>1000-foldPanel of over 250 receptors, ion channels, and enzymes.[4]
CYP3A4>30 µMMinimal inhibition of cytochrome P450 3A4.[1]

Table 3: Pharmacokinetic Properties of VTP-27999

SpeciesOral Bioavailability (%)Plasma Protein Binding (Free Fraction, %)Reference
Rat37%Not Reported[1]
Monkey18%29%[1]
Dog> Aliskiren22%[1]
HumanGood Exposure22-29% (across four species including human)[1]

Signaling Pathway

The diagram below illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the point of inhibition by this compound. Renin inhibition blocks the conversion of angiotensinogen to angiotensin I, thereby preventing the downstream production of angiotensin II and its physiological effects.

RAAS_Pathway cluster_blood_vessel Blood Vessel cluster_kidney Kidney cluster_adrenal Adrenal Gland Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Cleavage Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Conversion Aldosterone Aldosterone Angiotensin_II->Aldosterone Stimulates Release AT1R AT1 Receptor Angiotensin_II->AT1R Binds Renin Renin Renin->Angiotensin_I VTP27999 This compound VTP27999->Renin Inhibition ACE ACE ACE->Angiotensin_II Physiological_Effects Vasoconstriction Sodium & Water Retention Increased Blood Pressure AT1R->Physiological_Effects Activates

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway and the inhibitory action of this compound on Renin.

Experimental Protocols

This section provides a detailed protocol for a high-throughput screening assay to identify and characterize renin inhibitors using this compound as a positive control. The assay is based on a fluorescence resonance energy transfer (FRET) principle.

Principle of the FRET-Based Renin Activity Assay

The assay utilizes a synthetic peptide substrate containing a fluorescent donor (e.g., EDANS) and a quencher (e.g., DABCYL) at its termini. In the intact substrate, the quencher suppresses the fluorescence of the donor. Upon cleavage by renin, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity. Inhibitors of renin will prevent this cleavage, resulting in a lower fluorescence signal.

Materials and Reagents
  • This compound: To be used as a positive control.

  • Recombinant Human Renin: Lyophilized.

  • Renin FRET Substrate: e.g., (DABCYL)-γ-Abu-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-(EDANS).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.01% Tween-20.

  • DMSO: For compound dilution.

  • 384-well black, flat-bottom assay plates.

  • Multichannel pipettes and/or automated liquid handling system.

  • Plate reader with fluorescence detection capabilities (Excitation ~340 nm, Emission ~490 nm).

Experimental Workflow Diagram

HTS_Workflow start Start plate_prep Prepare 384-well Assay Plate (Test Compounds, VTP-27999, Controls) start->plate_prep add_renin Add Renin Enzyme Solution to all wells plate_prep->add_renin incubate1 Incubate at 37°C for 15 minutes add_renin->incubate1 add_substrate Add Renin FRET Substrate Solution to all wells to initiate reaction incubate1->add_substrate incubate2 Incubate at 37°C for 60 minutes (Protect from light) add_substrate->incubate2 read_plate Read Fluorescence (Ex: 340 nm, Em: 490 nm) incubate2->read_plate data_analysis Data Analysis (Calculate % Inhibition and IC50) read_plate->data_analysis end End data_analysis->end

Caption: High-throughput screening workflow for the identification of renin inhibitors.

Detailed Protocol
  • Preparation of Reagents:

    • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Test Compound Plate: Serially dilute test compounds and this compound in DMSO in a separate 384-well plate to create a concentration gradient. A typical starting concentration for this compound for IC50 determination would be 1 µM, followed by 1:3 serial dilutions.

    • Renin Enzyme Working Solution: Reconstitute lyophilized renin in Assay Buffer to a concentration of 2X the final desired concentration (e.g., 0.6 nM for a final concentration of 0.3 nM).

    • Renin Substrate Working Solution: Prepare a 2X working solution of the FRET substrate in Assay Buffer (e.g., 2 µM for a final concentration of 1 µM).

  • Assay Procedure (384-well format):

    • Compound Dispensing: Transfer 1 µL of the serially diluted test compounds and this compound from the compound plate to the black 384-well assay plate. For control wells, add 1 µL of DMSO (for 0% inhibition) and a known standard inhibitor or no enzyme (for 100% inhibition).

    • Enzyme Addition: Add 20 µL of the 2X Renin Enzyme Working Solution to all wells.

    • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.

    • Reaction Initiation: Add 20 µL of the 2X Renin Substrate Working Solution to all wells to start the enzymatic reaction. The final volume in each well will be 41 µL.

    • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

    • Fluorescence Reading: Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm using a compatible plate reader.

  • Data Analysis:

    • Percentage Inhibition Calculation:

      • % Inhibition = 100 * (1 - (Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_NoInhibitor - Fluorescence_Blank))

      • Fluorescence_Sample: Fluorescence from wells with test compound.

      • Fluorescence_NoInhibitor: Fluorescence from wells with DMSO only (0% inhibition).

      • Fluorescence_Blank: Fluorescence from wells with no enzyme (100% inhibition).

    • IC50 Determination: Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

This compound serves as an excellent tool compound for the development and validation of high-throughput screening assays for renin inhibitors. Its high potency and selectivity make it an ideal positive control for ensuring assay performance and for comparative analysis of novel inhibitory compounds. The provided protocols and data offer a solid foundation for researchers to initiate their own screening campaigns targeting the renin-angiotensin system.

References

Troubleshooting & Optimization

Optimizing VTP-27999 TFA concentration for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

Here is the technical support center for optimizing VTP-27999 TFA concentration in cell culture experiments.

Welcome to the technical support center for VTP-27999. This resource is designed to help researchers, scientists, and drug development professionals optimize the use of VTP-27999 trifluoroacetate (TFA) salt in cell culture experiments and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is VTP-27999 and what is its mechanism of action?

A1: VTP-27999 is a highly potent and selective alkyl amine inhibitor of renin, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[1][2][3] Renin is an aspartyl protease that cleaves angiotensinogen to form angiotensin I, which is a precursor to the vasoconstrictor angiotensin II.[3] By inhibiting renin, VTP-27999 blocks the RAAS cascade, making it a subject of interest for conditions like hypertension and end-organ diseases.[1][3] It has a reported IC50 of 0.47 nM.[2][4]

Q2: Why is VTP-27999 supplied as a trifluoroacetate (TFA) salt?

A2: VTP-27999 is often supplied as a TFA salt because this form typically has enhanced water solubility and stability compared to the free base.[1] The TFA salt is a byproduct of the purification process, where trifluoroacetic acid is commonly used in reversed-phase high-performance liquid chromatography (HPLC).[5][6]

Q3: Can the TFA counter-ion affect my cell culture experiments?

A3: Yes, the TFA counter-ion can have direct biological effects. Studies have shown that TFA can be cytotoxic and inhibit cell proliferation, in some cases at concentrations as low as 10 nM.[5][6] This can lead to misleading results, such as overestimating the cytotoxicity of VTP-27999 or observing effects that are not related to renin inhibition. Therefore, it is crucial to account for the effects of TFA in your experiments.

Q4: How should I prepare and store VTP-27999 stock solutions?

A4: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO.[4] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[7] When preparing your working dilutions, ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[8]

Q5: How can I confirm that VTP-27999 is inhibiting its target in my cells?

A5: Target engagement can be confirmed by measuring the downstream effects of renin inhibition. For example, in cell types that have a functional RAAS, you can measure the levels of angiotensin II production. Another method is to assess the phosphorylation of downstream signaling molecules, such as ERK1/2, which can be stimulated by renin.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with VTP-27999.

Issue 1: I am observing high levels of cell death, even at low concentrations of VTP-27999.
  • Possible Cause 1: TFA-induced Cytotoxicity

    • Explanation: The trifluoroacetate (TFA) counter-ion present in the VTP-27999 formulation can be toxic to cells, and this effect is independent of the inhibitory action of VTP-27999 on renin.[5][6]

    • Solution:

      • Perform a TFA tolerance control experiment. Test the effect of TFA alone on your cells at concentrations equivalent to those present in your VTP-27999 experiments.

      • Use the lowest effective concentration of VTP-27999. Determine the minimal concentration required for renin inhibition to minimize the off-target effects of TFA.

      • Consider salt exchange. If TFA toxicity is a significant issue, you may need to perform a salt exchange to replace the TFA salt with a more biologically compatible salt, such as hydrochloride (HCl).

  • Possible Cause 2: On-target Toxicity

    • Explanation: Inhibition of the renin-angiotensin-aldosterone system may lead to cell death in certain cell lines where this pathway is critical for survival.

    • Solution:

      • Use a rescue experiment. If possible, introduce a downstream component of the RAAS pathway (e.g., angiotensin II) to see if it rescues the cells from death. This would indicate on-target toxicity.

      • Use a secondary inhibitor. Test a structurally different renin inhibitor. If it produces the same cytotoxic effect, it is more likely to be an on-target effect.

Issue 2: The inhibitory effect of VTP-27999 is not consistent across experiments.
  • Possible Cause 1: Degradation of the Compound

    • Explanation: Repeated freeze-thaw cycles of the stock solution can lead to degradation of VTP-27999.

    • Solution: Prepare single-use aliquots of your high-concentration stock solution and store them at -80°C.

  • Possible Cause 2: Variability in Cell Culture Conditions

    • Explanation: Cell density, passage number, and media composition can all influence the cellular response to a small molecule inhibitor.

    • Solution: Standardize your cell culture protocols. Ensure you use cells within a consistent range of passage numbers and seed them at the same density for each experiment.

Issue 3: I am not observing any inhibition of my target pathway.
  • Possible Cause 1: Suboptimal Inhibitor Concentration

    • Explanation: The concentration of VTP-27999 may be too low to effectively inhibit renin in your specific cell model.

    • Solution: Perform a dose-response experiment with a wider range of VTP-27999 concentrations to determine the IC50 in your system.

  • Possible Cause 2: Short Incubation Time

    • Explanation: The inhibitor may require a longer incubation time to exert its effects.

    • Solution: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal incubation period.

  • Possible Cause 3: Cell Line Does Not Have an Active RAAS Pathway

    • Explanation: VTP-27999 targets renin. If your cell line does not express renin or have a functional RAAS, you will not observe an effect.

    • Solution: Confirm the expression of renin and other key components of the RAAS in your cell line using techniques like qPCR or Western blotting.

Data Presentation

Table 1: Recommended Concentration Ranges for this compound Salt
VTP-27999 ConcentrationCorresponding TFA Concentration*Expected Effect on TFA-Sensitive Cell Lines (e.g., Osteoblasts)Expected Effect on TFA-Resistant Cell Lines (e.g., HEK293)
1 nM - 10 nM1 nM - 10 nMPotential for slight anti-proliferative effects from TFA.[6]Minimal to no effect from TFA.
10 nM - 100 nM10 nM - 100 nMModerate anti-proliferative effects from TFA are possible.[5]Minimal effect from TFA.
100 nM - 1 µM100 nM - 1 µMSignificant anti-proliferative effects from TFA are likely.Potential for mild anti-proliferative effects from TFA.
> 1 µM> 1 µMHigh cytotoxicity expected, likely confounding results.Cytotoxicity from TFA is possible and should be controlled for.

*Note: This calculation assumes a 1:1 molar ratio of VTP-27999 to TFA. The actual ratio may vary by batch, so it is advisable to confirm with the supplier.

Experimental Protocols

Protocol 1: TFA Tolerance Assay

This protocol is designed to determine the cytotoxic effects of TFA on your specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Trifluoroacetic acid (TFA) solution (e.g., 10 mM stock in sterile water)

  • 96-well cell culture plates

  • Cytotoxicity assay kit (e.g., MTT, LDH)

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • TFA Dilution Series: Prepare a serial dilution of TFA in complete culture medium to cover a range of concentrations that correspond to your planned VTP-27999 experiments (e.g., 1 nM to 10 µM). Include a vehicle control (medium only).

  • Treatment: Remove the medium from the cells and add the TFA dilutions.

  • Incubation: Incubate the plate for the same duration as your planned VTP-27999 experiments (e.g., 24, 48, or 72 hours).

  • Viability Assessment: At the end of the incubation period, assess cell viability using your chosen cytotoxicity assay according to the manufacturer's instructions.

  • Data Analysis: Plot cell viability against the TFA concentration to determine the concentration at which TFA begins to show toxicity in your cell line.

Protocol 2: VTP-27999 Dose-Response Experiment

This protocol will help you determine the IC50 of VTP-27999 in your cell model while accounting for TFA effects.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound salt (e.g., 10 mM stock in DMSO)

  • TFA solution (for control)

  • 96-well cell culture plates

  • Assay kit for measuring a downstream marker of renin activity (e.g., Angiotensin II ELISA kit)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Preparation of Treatment Groups:

    • VTP-27999 Series: Prepare a serial dilution of VTP-27999 in complete medium (e.g., 0.1 nM to 10 µM).

    • TFA Control Series: Prepare a serial dilution of TFA alone at concentrations that match those in the VTP-27999 series.

    • Vehicle Control: Prepare medium with the same final concentration of DMSO as the highest VTP-27999 concentration.

  • Treatment: Add the prepared solutions to the respective wells.

  • Incubation: Incubate for the optimal time determined from your time-course experiments.

  • Endpoint Measurement: Measure the downstream marker of renin activity (e.g., angiotensin II levels) according to the assay kit's protocol.

  • Data Analysis:

    • Plot the renin activity against the log of VTP-27999 concentration and fit a dose-response curve to determine the IC50.

    • Compare the results to the TFA control series to ensure that the observed inhibition is due to VTP-27999 and not the TFA counter-ion.

Visualizations

VTP_27999_Signaling_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Renin Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE ACE ACE AT1R AT1 Receptor Angiotensin_II->AT1R Vasoconstriction Vasoconstriction, Aldosterone Secretion AT1R->Vasoconstriction VTP_27999 VTP-27999 VTP_27999->Renin Experimental_Workflow Start Start: Plan Experiment TFA_Assay 1. Perform TFA Tolerance Assay Start->TFA_Assay Dose_Response 2. Perform VTP-27999 Dose-Response with TFA Control TFA_Assay->Dose_Response Time_Course 3. Perform Time-Course Experiment Dose_Response->Time_Course Analyze 4. Analyze Data & Determine Optimal Concentration Time_Course->Analyze Downstream 5. Proceed with Downstream Experiments Analyze->Downstream Troubleshooting_Tree Start High Cell Death Observed? TFA_Control Run TFA-only Control Start->TFA_Control Yes Is_TFA_Toxic Is TFA Toxic at this Concentration? TFA_Control->Is_TFA_Toxic Lower_Conc Solution: Lower VTP-27999 Concentration or Perform Salt Exchange Is_TFA_Toxic->Lower_Conc Yes No_Issue TFA is not the issue Is_TFA_Toxic->No_Issue No On_Target Possible On-Target Toxicity Rescue_Exp Solution: Perform Rescue Experiment On_Target->Rescue_Exp No_Issue->On_Target

References

How VTP-27999 TFA affects renin immunoreactivity in immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the renin inhibitor VTP-27999 TFA. Specifically, it addresses the observed effects of this compound on renin immunoreactivity in common immunoassay platforms.

Troubleshooting Guide

This guide is designed to help users navigate common issues and unexpected results when measuring renin concentrations in samples containing this compound.

Observed Problem Potential Cause Recommended Action
Higher than expected renin concentrations in samples treated with this compound. This compound has been shown to increase renin immunoreactivity in some immunoassays.[1][2][3] This is not necessarily due to an increase in the actual amount of renin, but rather an artifact of the assay itself.- Be aware that this compound can cause an apparent increase in renin levels by approximately 30% or more in certain immunoassays.[1][2][3] - If possible, use an alternative method to measure renin that is not based on immunoreactivity, such as a plasma renin activity (PRA) assay. However, be aware that PRA will be inhibited by VTP-27999. - If using an immunoassay, it is crucial to be consistent with the assay platform and protocol throughout a study to ensure that any observed changes are relative and comparable.
Discrepancy between renin concentration (immunoreactivity) and plasma renin activity (PRA). This compound is a direct renin inhibitor.[4][5][6] Therefore, it will decrease PRA while potentially increasing immunoreactive renin levels.[7]- This is an expected outcome when working with a direct renin inhibitor. The immunoassay detects the renin protein, while the PRA assay measures its enzymatic activity, which is blocked by VTP-27999.[8] - Report both values and clearly state the methods used for each measurement.
Inability to measure prorenin levels accurately using a renin immunoassay after treatment with this compound. Unlike some other renin inhibitors such as aliskiren, this compound does not induce a conformational change in prorenin that would allow it to be detected by renin-specific antibodies.[1][2][3]- To measure prorenin in the presence of this compound, use an immunoassay that specifically targets the prosegment of prorenin.[1] A standard renin immunoassay will not accurately quantify prorenin in this context.
Variable or inconsistent renin immunoassay results across different experiments. The effect of this compound on renin immunoreactivity can be dependent on the specific antibodies used in the immunoassay kit.[1][2][3] Different kits may use antibodies that bind to different epitopes on the renin molecule.- If possible, use the same immunoassay kit from the same manufacturer and lot number for all related experiments to minimize variability. - If switching kits, a bridging study should be performed to compare the performance of the new kit with the old one in the presence of this compound.

Frequently Asked Questions (FAQs)

Q1: How does this compound affect renin immunoreactivity in an immunoassay?

A1: this compound binds to the active site of renin.[9][10][11] This binding appears to alter the conformation of the renin molecule in a way that increases the affinity of the active site-directed antibodies used in many immunoassays.[1][2][3] This results in a higher signal and an apparent increase in the measured renin concentration, even though the actual amount of renin has not changed.

Q2: Does this compound cause an increase in the expression or release of renin in vivo?

A2: Yes, like other renin inhibitors, this compound can lead to a compensatory increase in renin gene expression and secretion from the kidneys over time due to the interruption of the negative feedback loop in the renin-angiotensin-aldosterone system (RAAS).[7][12] It is important to distinguish this physiological response from the acute, in vitro artifact of increased immunoreactivity in an immunoassay.

Q3: Can I still use a renin immunoassay when my samples contain this compound?

A3: Yes, but with caution. You must be aware of the potential for artificially elevated results. For longitudinal studies, if you consistently use the same assay, the relative changes in renin concentration can still be informative. It is crucial to acknowledge this potential artifact when interpreting and reporting your data.

Q4: What is the difference between how this compound and aliskiren affect prorenin in immunoassays?

A4: Aliskiren binds to prorenin and induces a conformational change that exposes the active site, allowing it to be detected by antibodies that are specific for active renin.[1] In contrast, this compound does not cause this conformational change in prorenin, and therefore, prorenin is not detected by these same renin-specific immunoassays.[1][2][3]

Q5: Are there any immunoassay kits that are not affected by this compound?

A5: The effect of this compound is dependent on the specific antibodies used in the kit. An immunoassay that uses an antibody targeting a region of the renin molecule distant from the active site may be less affected. However, without specific validation from the manufacturer, it is difficult to predict. It is recommended to contact the technical support of the immunoassay manufacturer for specific information regarding the compatibility of their kit with this compound.

Experimental Protocols and Methodologies

The following is a generalized workflow for a typical sandwich ELISA for renin, which is a common immunoassay format.

G cluster_0 Experimental Workflow: Renin Sandwich ELISA A Coat microplate wells with capture antibody specific for renin. B Wash wells to remove unbound antibody. A->B C Block non-specific binding sites. B->C D Add standards and samples (containing renin and potentially this compound). C->D E Incubate to allow renin to bind to the capture antibody. D->E F Wash wells to remove unbound sample components. E->F G Add detection antibody (e.g., biotin-conjugated anti-renin antibody). F->G H Incubate to allow detection antibody to bind to captured renin. G->H I Wash wells to remove unbound detection antibody. H->I J Add enzyme-linked streptavidin (e.g., Streptavidin-HRP). I->J K Incubate to allow binding to the biotinylated detection antibody. J->K L Wash wells to remove unbound enzyme conjugate. K->L M Add substrate and incubate for color development. L->M N Stop the reaction. M->N O Measure absorbance at the appropriate wavelength. N->O

Caption: Generalized workflow for a renin sandwich ELISA.

Signaling Pathway and Mechanism of Interference

The following diagram illustrates the proposed mechanism by which this compound interferes with a renin immunoassay.

G cluster_0 Mechanism of this compound Interference in Renin Immunoassay Renin Renin (Active Site Exposed) Complex Renin-VTP-27999 Complex (Altered Conformation) Renin->Complex Signal_Normal Normal Signal Renin->Signal_Normal VTP This compound VTP->Complex Binds to active site Signal_Increased Increased Signal (Higher Apparent Concentration) Complex->Signal_Increased Antibody Active Site-Directed Detection Antibody Antibody->Signal_Normal Binds with standard affinity Antibody->Signal_Increased Binds with higher affinity

Caption: this compound binding to renin alters its conformation, leading to increased antibody affinity and a stronger immunoassay signal.

References

Impact of TFA counter-ion on VTP-27999 TFA biological activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with VTP-27999 TFA.

Troubleshooting Guides

Researchers using this compound may encounter issues related to its formulation or its interaction with assay components. This guide provides solutions to common problems.

Issue 1: Inconsistent results in biological assays.

  • Possible Cause: The trifluoroacetate (TFA) counter-ion may interfere with the assay. Residual TFA from synthesis and purification can affect cellular assays.[1]

  • Troubleshooting Steps:

    • Counter-ion Exchange: Consider exchanging the TFA counter-ion for a different salt form, such as hydrochloride (HCl), which is often preferred in pharmaceutical development.[2]

    • Purity Check: Ensure the this compound sample is of high purity and that the amount of residual TFA is quantified.

    • Control Experiments: Run control experiments with TFA alone to determine its effect on the assay system.

Issue 2: Altered immunoreactivity in renin assays.

  • Possible Cause: VTP-27999 has been shown to increase the detected amount of immunoreactive renin by 30% or more in some immunoassays.[1][3][4] This is because VTP-27999 binding can alter the conformation of renin, increasing the affinity of the detection antibody.[3][4]

  • Troubleshooting Steps:

    • Use a Different Assay: If possible, use an enzymatic assay to measure renin activity rather than an immunoassay that measures renin concentration.

    • Competitive Inhibition: The VTP-27999-induced increase in immunoreactivity can be competitively prevented by another renin inhibitor like aliskiren.[3][4] This can be used as a control to confirm the effect.

    • Data Correction: Be aware of this potential overestimation when interpreting immunoassay results for renin levels in the presence of VTP-27999.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of VTP-27999?

VTP-27999 is a potent and selective inhibitor of renin.[5] Renin is an enzyme that plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS). By inhibiting renin, VTP-27999 blocks the conversion of angiotensinogen to angiotensin I, thereby preventing the downstream production of angiotensin II, a potent vasoconstrictor.[6] This mechanism makes it a target for the treatment of hypertension and related cardiovascular diseases.

Renin-Angiotensin-Aldosterone System (RAAS) and VTP-27999 Inhibition

RAAS_Inhibition Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI AngII Angiotensin II AngI->AngII Vasoconstriction Vasoconstriction, Aldosterone Release AngII->Vasoconstriction Renin Renin Renin->Angiotensinogen ACE ACE ACE->AngI VTP27999 VTP-27999 VTP27999->Renin Inhibition

Caption: VTP-27999 inhibits renin, the first step in the RAAS cascade.

Q2: How does the TFA counter-ion affect the biological activity of VTP-27999?

While at equivalent molar concentrations, salt forms (like TFA) and the free base of a compound are expected to have comparable biological activity, the TFA counter-ion can sometimes influence experimental results.[7] For VTP-27999, the salt form is noted to have enhanced water solubility and stability compared to the free base.[7] However, it is important to be aware that TFA salts are not always favored by regulatory agencies due to potential toxicity concerns.[2]

Q3: What are the key quantitative parameters for this compound's biological activity?

The following table summarizes the reported inhibitory concentrations of VTP-27999. Note that these values are for the active compound and are expected to be similar for the TFA salt.

ParameterValue (nM)SpeciesAssay Condition
IC50 0.47HumanRecombinant Renin
IC50 0.30HumanPlasma Renin Activity
IC50 1.1HumanPlasma

Data sourced from multiple studies.[5][8]

Q4: What is a general protocol for an in vitro renin inhibition assay?

The following is a generalized protocol for screening renin inhibitors. Specific conditions may need to be optimized for VTP-27999.

Experimental Workflow for Renin Inhibition Assay

Renin_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Prep_Buffer Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl) Prep_Renin Dilute Human Recombinant Renin Prep_Buffer->Prep_Renin Add_Components Add to 96-well plate: 1. Assay Buffer 2. This compound or Vehicle 3. Renin Prep_Renin->Add_Components Prep_Substrate Prepare Fluorogenic Substrate Solution Initiate_Reaction Initiate Reaction by Adding Substrate Prep_Substrate->Initiate_Reaction Prep_Inhibitor Prepare this compound Serial Dilutions Prep_Inhibitor->Add_Components Add_Components->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Read_Fluorescence Read Fluorescence (e.g., Ex: 340 nm, Em: 490 nm) Incubate->Read_Fluorescence Calculate_IC50 Calculate % Inhibition and Determine IC50 Read_Fluorescence->Calculate_IC50

Caption: General workflow for an in vitro renin inhibition assay.

Protocol Details:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable assay buffer, for example, 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl.[9]

    • Renin: Dilute human recombinant renin in the assay buffer to the desired concentration.

    • Substrate: Prepare a fluorogenic renin substrate solution.

    • Inhibitor: Prepare serial dilutions of this compound in the assay buffer. A vehicle control (buffer only) should also be prepared.

  • Assay Procedure:

    • Add assay buffer, this compound dilutions (or vehicle), and the diluted renin solution to the wells of a microplate.

    • Initiate the enzymatic reaction by adding the renin substrate to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 15-60 minutes).

  • Detection and Analysis:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

    • Calculate the percentage of renin inhibition for each concentration of this compound.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

References

Technical Support Center: VTP-27999 TFA Cytotoxicity Assessment in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the cytotoxic potential of VTP-27999 TFA in primary cell cultures. As there is limited publicly available data on the specific cytotoxic effects of this compound on primary cells, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enable a thorough assessment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of renin, an enzyme that plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting renin, this compound effectively blocks the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of angiotensin II, a potent vasoconstrictor. This mechanism of action makes it a compound of interest for conditions like hypertension and end-organ diseases.

Q2: Which primary cell types are most relevant for studying the cytotoxicity of a renin inhibitor like this compound?

Given its role in the RAAS, primary cells from tissues that are significantly impacted by this system are of high relevance. These include:

  • Primary vascular smooth muscle cells: To assess effects on blood vessel walls.

  • Primary renal cells (e.g., renal proximal tubule epithelial cells): To investigate potential kidney-specific toxicity.

  • Primary cardiomyocytes: To evaluate any direct effects on heart muscle cells.

Q3: We are observing high levels of cell death in our primary cell cultures when treated with this compound. What are the initial troubleshooting steps?

When encountering unexpected cytotoxicity with a new compound, a systematic approach is crucial. Begin by verifying the basics of your experimental setup. This includes confirming the final concentration of the compound and the solvent (e.g., DMSO) in the culture medium. It's also important to ensure the health and viability of your primary cells before treatment. Key initial steps involve performing a dose-response curve to determine the CC50 (half-maximal cytotoxic concentration) and optimizing the exposure time.

Q4: How can we differentiate between a cytotoxic and a cytostatic effect of this compound?

It is important to determine whether your compound is killing the cells (cytotoxic) or simply inhibiting their proliferation (cytostatic). This can be achieved by:

  • Cell counting assays: A decrease in cell number over time compared to a vehicle control suggests a cytotoxic effect, whereas a stable cell number suggests a cytostatic effect.

  • Apoptosis vs. Necrosis Assays: Utilize assays that can distinguish between different modes of cell death. For example, Annexin V/Propidium Iodide staining can differentiate between apoptosis and necrosis.

Troubleshooting Guides

Guide 1: High Background Signal or Inconsistent Replicates in Viability Assays
Potential Cause Recommended Solution
Contamination of cell cultures Regularly check for signs of bacterial, fungal, or mycoplasma contamination. Discard any contaminated cultures and thoroughly decontaminate the cell culture hood and incubator.
Uneven cell seeding Ensure a single-cell suspension before seeding. Gently triturate the cell suspension to break up clumps. Pipette up and down several times before dispensing into wells.
Edge effects in multi-well plates To minimize evaporation from the outer wells of a plate, which can concentrate the compound and affect cell viability, fill the peripheral wells with sterile PBS or media without cells.
Pipetting errors Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles. Use a new tip for each condition.
Reagent issues Ensure that assay reagents are properly stored and not expired. Prepare fresh reagents for each experiment.
Guide 2: Unexpectedly High Cytotoxicity
Potential Cause Recommended Solution
Incorrect compound concentration Double-check all calculations for dilutions. Prepare fresh stock solutions and serial dilutions for each experiment.
Solvent toxicity Determine the maximum concentration of the solvent (e.g., DMSO) that your primary cells can tolerate without affecting viability. Ensure the final solvent concentration in all wells, including controls, is consistent and below this toxic threshold.
High cell sensitivity Primary cells can be more sensitive than cell lines. Reduce the initial concentration range of this compound in your dose-response experiments. Shorten the incubation time.
Compound instability Some compounds can degrade in culture medium over time, potentially forming toxic byproducts. Assess the stability of this compound in your specific culture conditions if unexpected results persist.
Interaction with media components Components in the culture medium, such as serum proteins, can sometimes interact with the test compound, influencing its activity and toxicity. Consider testing a range of serum concentrations.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a general framework for assessing cell viability based on the metabolic activity of the cells.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only and medium-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Protocol 2: Membrane Integrity Assessment using LDH Release Assay

This protocol assesses cytotoxicity by measuring the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged membranes.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • 96-well clear flat-bottom plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate for the time specified in the kit instructions, protected from light.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Start seed_cells Seed Primary Cells in 96-well Plates start->seed_cells adherence Allow Cells to Adhere (Overnight Incubation) seed_cells->adherence prep_compound Prepare Serial Dilutions of this compound adherence->prep_compound add_compound Add Compound to Cells prep_compound->add_compound incubate Incubate for Desired Time add_compound->incubate choose_assay Select Assay (e.g., MTT, LDH) incubate->choose_assay perform_assay Perform Assay Steps choose_assay->perform_assay read_plate Read Plate on Microplate Reader perform_assay->read_plate calc_viability Calculate % Viability/ % Cytotoxicity read_plate->calc_viability plot_data Plot Dose-Response Curve calc_viability->plot_data end End plot_data->end

Caption: Experimental workflow for assessing this compound cytotoxicity in primary cells.

troubleshooting_tree start High Cytotoxicity Observed q1 Is the vehicle control also showing toxicity? start->q1 sol1 Solvent concentration is too high. Determine the maximum tolerated solvent concentration. q1->sol1 Yes q2 Are the results consistent across replicates? q1->q2 No a1_yes Yes a1_no No sol2 Check for pipetting errors, uneven cell seeding, or edge effects. q2->sol2 No q3 Did you perform a dose-response experiment? q2->q3 Yes a2_yes Yes a2_no No sol3 Perform a dose-response experiment with a wider range of concentrations (both lower and higher). q3->sol3 No sol4 The observed cytotoxicity is likely due to this compound. Consider shortening the exposure time or investigating the mechanism of cell death. q3->sol4 Yes a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for unexpected cytotoxicity results.

renin_angiotensin_system angiotensinogen Angiotensinogen angiotensin_i Angiotensin I angiotensinogen->angiotensin_i   Renin angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii   ACE vasoconstriction Vasoconstriction angiotensin_ii->vasoconstriction aldosterone Aldosterone Secretion angiotensin_ii->aldosterone renin Renin ace ACE vtp27999 This compound vtp27999->inhibition

Caption: The Renin-Angiotensin-Aldosterone System and the point of inhibition by this compound.

Addressing VTP-27999 TFA lot-to-lot variability in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals using VTP-27999, with a focus on addressing potential lot-to-lot variability of its trifluoroacetate (TFA) salt.

Frequently Asked Questions (FAQs)

Q1: What is VTP-27999 and what is its mechanism of action?

A: VTP-27999 is a potent and selective inhibitor of renin, the enzyme that catalyzes the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS). By inhibiting renin, VTP-27999 effectively reduces the production of angiotensin II, a potent vasoconstrictor, leading to a decrease in blood pressure.

Q2: Why is VTP-27999 supplied as a TFA salt?

A: VTP-27999 is often synthesized and purified using trifluoroacetic acid (TFA), which results in the formation of a TFA salt. This salt form can enhance the stability and solubility of the compound. However, residual TFA can be present in the final product and may vary between different synthesis batches.

Q3: How can residual TFA from the VTP-27999 TFA salt affect my experiments?

A: Residual TFA can have several effects on your experiments:

  • Cytotoxicity: TFA can be toxic to cells in culture, which may lead to misleading results in cellular assays.[1][2]

  • Alteration of Biological Activity: The TFA counterion can sometimes influence the conformation and activity of the compound, potentially leading to unexpected biological effects.[2][3]

  • Inaccurate Quantification: The molecular weight of the TFA salt is higher than that of the free base. Failing to account for the TFA counterion will lead to errors in calculating the molar concentration of your solutions.

  • Physicochemical Properties: The presence of TFA can affect the solubility and other physicochemical properties of VTP-27999.[3]

Q4: What is lot-to-lot variability and how can it impact my research?

A: Lot-to-lot variability refers to the slight differences in the chemical and physical properties of a compound between different manufacturing batches. For this compound, this can manifest as variations in the amount of residual TFA, purity, and the presence of trace impurities. This variability can lead to inconsistent and irreproducible experimental results over time.

Troubleshooting Guide: Addressing this compound Lot-to-Lot Variability

If you are observing inconsistent results with VTP-27999, this guide will help you determine if lot-to-lot variability of the TFA salt is the underlying cause.

Step 1: Initial Assessment of Experimental Inconsistency

  • Symptom: You observe a significant change in the dose-response curve, cell viability, or other key readouts when using a new lot of VTP-27999 compared to a previous lot.

  • Action: Before assuming compound variability, meticulously review your experimental protocol for any recent changes. Ensure that cell lines, reagents, and instrument settings have remained consistent.

Step 2: Quantify Residual TFA Content

  • Rationale: The amount of residual TFA can vary between lots, impacting both the true molar concentration and the potential for TFA-induced artifacts.

  • Action: If you have access to the necessary equipment, quantify the TFA content in both the old and new lots of VTP-27999. Refer to the Analytical Protocols for TFA Quantification section below for detailed methods.

Step 3: Compare Lot Purity Profiles

  • Rationale: Small variations in impurities between lots could be responsible for the observed differences in experimental outcomes.

  • Action: Request the Certificate of Analysis (CoA) for each lot from the supplier and compare the purity levels and impurity profiles. If possible, perform your own analytical chromatography (e.g., HPLC) to compare the lots.

Step 4: Perform a Head-to-Head Comparison

  • Rationale: A direct comparison of the old and new lots in the same experiment is the most definitive way to confirm that the variability is due to the compound.

  • Action: Design a critical experiment where you test the old and new lots of VTP-27999 side-by-side. Ensure that the concentrations are calculated based on the net peptide content, if known.

Step 5: Mitigate TFA-Related Effects

  • Rationale: If you suspect that residual TFA is the cause of the variability, you can perform a counterion exchange to replace the TFA with a more biocompatible counterion, such as hydrochloride (HCl).

  • Action: Follow one of the procedures outlined in the Protocols for TFA Counterion Exchange section. After the exchange, repeat the head-to-head comparison with the new salt form.

Data Presentation

Table 1: Example of Lot-to-Lot Variability in this compound

ParameterLot ALot B
Purity (by HPLC) 98.5%99.1%
Residual TFA (by 19F-NMR) 12.3% (w/w)7.8% (w/w)
Calculated Molecular Weight VTP-27999 MW + (TFA MW * stoichiometry)VTP-27999 MW + (TFA MW * stoichiometry)
Observed IC50 in Renin Activity Assay 1.5 nM1.1 nM

Table 2: Effect of Counterion Exchange on VTP-27999 Activity

VTP-27999 Salt FormResidual TFAIC50 in Renin Activity Assay
Lot B - TFA Salt 7.8% (w/w)1.1 nM
Lot B - HCl Salt (Post-Exchange) <0.1% (w/w)1.0 nM

Experimental Protocols

Analytical Protocols for TFA Quantification

1. 19F NMR Spectroscopy

  • Principle: This method provides a direct and quantitative measurement of TFA content.

  • Method:

    • Accurately weigh 1-5 mg of the this compound salt.

    • Dissolve the sample in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

    • Add a known amount of an internal standard containing fluorine (e.g., trifluorotoluene).

    • Acquire the 19F NMR spectrum.

    • Integrate the signals corresponding to the TFA and the internal standard.

    • Calculate the molar ratio of TFA to VTP-27999 based on the integrals and the known amount of the internal standard.

2. Ion Chromatography

  • Principle: This method separates and quantifies TFA from other anions in the sample.

  • Method:

    • Prepare a standard curve of known TFA concentrations.

    • Accurately weigh a sample of this compound salt and dissolve it in deionized water or a suitable buffer.

    • Inject the sample into an ion chromatograph equipped with an appropriate anion exchange column and a conductivity detector.

    • Identify and quantify the TFA peak by comparing its retention time and area to the standard curve.

Protocols for TFA Counterion Exchange

1. Lyophilization with Hydrochloric Acid (HCl)

  • Principle: This method replaces the TFA counterion with chloride through repeated lyophilization cycles from an HCl solution.

  • Method:

    • Dissolve the this compound salt in a 0.1 M HCl solution.

    • Freeze the solution, for example, in a dry ice/acetone bath or liquid nitrogen.

    • Lyophilize the sample overnight until a dry powder is obtained.

    • Repeat the dissolution, freezing, and lyophilization steps two more times to ensure complete removal of TFA.

    • After the final lyophilization, the VTP-27999 will be in its hydrochloride salt form.

2. Ion-Exchange Chromatography

  • Principle: This method uses an anion exchange resin to capture the TFA ions and replace them with a different counterion.

  • Method:

    • Pack a column with a suitable strong anion exchange resin.

    • Equilibrate the column with a solution containing the desired counterion (e.g., sodium chloride or sodium acetate).

    • Dissolve the this compound salt in an appropriate solvent and load it onto the column.

    • Wash the column with the equilibration buffer to elute the VTP-27999 with the new counterion.

    • Collect the fractions containing the VTP-27999 and confirm the absence of TFA using one of the analytical methods described above.

    • Lyophilize the pooled fractions to obtain the final product.

Mandatory Visualizations

VTP27999_Signaling_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Cleavage Renin Renin VTP27999 VTP-27999 VTP27999->Renin Inhibition Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Conversion ACE ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binding Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Activation Logical_Decision_Tree Start Start: Inconsistent Results Check_Protocol Are Experimental Protocols Identical Between Runs? Start->Check_Protocol Fix_Protocol Standardize Protocol Check_Protocol->Fix_Protocol No Check_Lots Are You Using a New Lot of VTP-27999? Check_Protocol->Check_Lots Yes Fix_Protocol->Start Other_Variables Investigate Other Experimental Variables Check_Lots->Other_Variables No Analyze_Lots Analyze and Compare Old and New Lots Check_Lots->Analyze_Lots Yes End End Other_Variables->End Significant_Difference Significant Difference in TFA or Purity? Analyze_Lots->Significant_Difference Significant_Difference->Other_Variables No Exchange_Counterion Perform Counterion Exchange and Re-evaluate Significant_Difference->Exchange_Counterion Yes Exchange_Counterion->End

References

VTP-27999 Technical Support Center: Troubleshooting Prorenin and Renin Measurements

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing VTP-27999. This resource provides guidance on potential interactions between VTP-27999 and assays for measuring prorenin and renin. While VTP-27999 is a potent direct renin inhibitor, its unique mechanism can lead to unexpected results in common immunoassays. This guide will help you navigate these challenges.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Discrepancy between Prorenin Levels Measured by Different Methods in the Presence of VTP-27999

  • Question: We are measuring prorenin in plasma samples from subjects treated with VTP-27999. An assay that relies on the "unfolding" of prorenin by a renin inhibitor (like aliskiren) shows no increase in what appears to be "active" prorenin, yet an assay directed at the prosegment of prorenin confirms its presence. Why is there a discrepancy?

  • Answer: This is an expected observation with VTP-27999 and highlights a key difference between it and other renin inhibitors like aliskiren. Aliskiren binds to prorenin and induces a conformational change that "unfolds" the molecule, exposing the active site. This "open" conformation is then recognized by antibodies in some renin immunoassays, leading to its measurement as renin.[1][2][3] VTP-27999, however, does not induce this conformational change in prorenin.[1][4][5] Therefore, assays that depend on this unfolding mechanism will not detect prorenin in the presence of VTP-27999, even though it is present in the sample. An assay that specifically targets the prosegment of prorenin will correctly quantify it.

Issue 2: Unexpectedly High Renin Concentration in Immunoassays of VTP-27999 Treated Samples

  • Question: After administering VTP-27999, we observed a significant, dose-dependent increase in plasma renin concentration (PRC) measured by immunoassay. Is this due to a massive upregulation of renin production, and can we trust these values?

  • Answer: While direct renin inhibition does lead to a compensatory increase in renin secretion from the kidneys, the magnitude of the increase seen with VTP-27999 in some immunoassays may be an overestimation.[6][7] In vitro studies have shown that VTP-27999 can increase the immunoreactivity of renin by 30% or more for a given amount of the enzyme.[1][2] This is thought to be due to VTP-27999 binding to renin and increasing the affinity of the active site-directed antibody used in the immunoassay.[1][2][4] This effect can be competitively prevented by aliskiren.[1][2] Therefore, while an increase in PRC is expected, the measured concentration might be artificially inflated by this assay artifact.

Issue 3: Confusion Regarding the "TFA" in VTP-27999 TFA and Potential Assay Interference

  • Question: Our VTP-27999 is supplied as a trifluoroacetic acid (TFA) salt. Could the TFA be interfering with our prorenin or renin assays?

  • Answer: It is unlikely that the TFA counter-ion is the primary source of the observed assay discrepancies. VTP-27999 is often supplied as a TFA or hydrochloride (Hcl) salt to improve its solubility and stability.[8][9] The interference phenomena described—the lack of prorenin unfolding and the increased renin immunoreactivity—are direct consequences of the VTP-27999 molecule's interaction with prorenin and the assay antibodies, respectively.[1][5] While it is always good practice to run appropriate vehicle controls, the core issue lies with the pharmacological action of VTP-27999 itself, not the TFA salt.

Frequently Asked Questions (FAQs)

  • Q1: What is the fundamental difference between VTP-27999 and aliskiren in their interaction with prorenin?

    • A1: Aliskiren binds to the inactive "closed" form of prorenin and shifts the equilibrium towards an "open," active-like conformation, which can be detected in renin immunoassays.[1][3] VTP-27999 does not induce this unfolding of prorenin.[1][4][5] It will, however, bind to prorenin that has been artificially activated (e.g., by acid).[1][4]

  • Q2: How does VTP-27999 affect the Renin-Angiotensin-Aldosterone System (RAAS)?

    • A2: As a direct renin inhibitor, VTP-27999 blocks the first and rate-limiting step of the RAAS cascade.[6][10] This leads to a decrease in plasma renin activity (PRA), angiotensin II, and aldosterone levels.[6] In response to this blockade, the body compensates by increasing the secretion of renin from the kidneys, leading to a higher plasma renin concentration (PRC).[6][11]

  • Q3: What type of assay is recommended for accurately measuring prorenin in the presence of VTP-27999?

    • A3: To accurately measure prorenin in samples containing VTP-27999, it is best to use an immunoassay that employs an antibody directed against the prosegment of prorenin.[1][2] This type of assay directly measures the intact prorenin molecule and is not dependent on a conformational change for detection.

  • Q4: Can I still use a renin activity assay with VTP-27999?

    • A4: Yes, a plasma renin activity (PRA) assay, which measures the enzymatic activity of renin to generate angiotensin I, is a valid method to assess the pharmacological effect of VTP-27999.[6] In fact, a dose-dependent decrease in PRA is the expected outcome of treatment with a direct renin inhibitor.[6][12] However, be aware that immunoassays measuring renin concentration (PRC) may show an artificially inflated value.[1][2]

Data Summary

Table 1: Comparative Effects of VTP-27999 and Aliskiren on Renin and Prorenin Assays

FeatureVTP-27999AliskirenReference(s)
Prorenin Unfolding Does not unfold proreninInduces conformational change to an "open" state[1][2][4][5]
Renin Immunoreactivity Increases by ≥30% in some immunoassaysDoes not increase immunoreactivity of renin itself[1][2]
Effect on PRA DecreasesDecreases[6][12]
Effect on PRC (Immunoassay) Increases (partially due to compensatory rise and assay artifact)Increases (due to compensatory rise and prorenin detection)[1][2][6][13]

Experimental Protocols

Protocol 1: In Vitro Assessment of VTP-27999 Effect on Renin Immunoassay

This protocol is adapted from studies investigating the direct effect of VTP-27999 on renin measurement.[4]

  • Reagents and Materials:

    • Recombinant human renin

    • Human plasma (renin-free, or with known low renin concentration)

    • VTP-27999 stock solution

    • Phosphate buffer (pH 7.4) with 0.1% BSA

    • Commercial renin immunoradiometric assay (IRMA) or ELISA kit

  • Procedure:

    • Dilute recombinant human renin to a known concentration in either human plasma or phosphate buffer.

    • Prepare a series of VTP-27999 dilutions (e.g., ranging from 0.001 to 100 µmol/L).

    • In a multi-well plate, combine the renin solution with the various concentrations of VTP-27999 or vehicle control.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Following incubation, immediately perform the renin immunoassay according to the manufacturer's instructions.

    • Compare the measured renin concentrations in the VTP-27999-treated samples to the vehicle control to determine the percent increase in immunoreactivity.

Protocol 2: Measurement of Prorenin Using a Prosegment-Specific Assay

  • Reagents and Materials:

    • Plasma samples collected from subjects before and after VTP-27999 administration.

    • Commercial ELISA kit with a capture or detection antibody specifically targeting the prorenin prosegment.

    • Standard laboratory equipment (plate reader, pipettes, etc.).

  • Procedure:

    • Thaw plasma samples on ice. It is crucial to avoid prolonged incubation at room temperature or repeated freeze-thaw cycles, which can affect prorenin stability.[14][15]

    • Follow the manufacturer's protocol for the prorenin-specific ELISA kit. This will typically involve:

      • Adding standards and plasma samples to the antibody-coated plate.

      • Incubation steps with detection antibodies and enzyme conjugates.

      • Washing steps between incubations.

      • Addition of a substrate to generate a colorimetric or fluorescent signal.

    • Read the plate on a compatible plate reader.

    • Calculate the prorenin concentrations based on the standard curve. This method will provide a direct measurement of prorenin, unaffected by the presence of VTP-27999.

Visualizations

RAAS_Pathway cluster_inhibition Mechanism of VTP-27999 cluster_downstream Downstream Effects Angiotensinogen Angiotensinogen Renin Renin Angiotensin I Angiotensin I Renin->Angiotensin I Cleavage VTP-27999 VTP-27999 VTP-27999->Renin Inhibition ACE ACE Angiotensin II Angiotensin II ACE->Angiotensin II Conversion AT1 Receptor AT1 Receptor Angiotensin II->AT1 Receptor Binding Vasoconstriction Vasoconstriction AT1 Receptor->Vasoconstriction Activation Assay_Interference cluster_prorenin Prorenin Measurement cluster_renin VTP-27999 increases binding affinity Prorenin_Closed Prorenin (Closed/Inactive) Prorenin_Open Prorenin (Open/Active-like) Prorenin_Closed->Prorenin_Open Equilibrium Shift Renin_Assay_1 Renin Immunoassay (detects open form) Prorenin_Open->Renin_Assay_1 Detected Aliskiren Aliskiren Aliskiren->Prorenin_Open Induces & Traps VTP-27999_Pro VTP-27999 VTP-27999_Pro->Prorenin_Closed No Unfolding Renin Renin Assay_Antibody Assay Antibody Renin->Assay_Antibody Binding Signal Increased Signal (Overestimation) Renin->Signal Causes VTP-27999_Ren VTP-27999 VTP-27999_Ren->Renin

References

Best practices for handling and storing VTP-27999 TFA to maintain potency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides best practices for handling and storing VTP-27999 TFA to ensure its potency and stability for research applications. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

Upon receipt, this compound as a solid powder should be stored in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is acceptable. For long-term storage (months to years), it is recommended to store the compound at -20°C.[1] Some suppliers also state that the compound has a stability of ≥ 4 years when stored at -20°C.[2]

Q2: What are the recommended storage conditions for this compound stock solutions?

The storage conditions for this compound in solvent depend on the temperature. For stock solutions, it is recommended to aliquot them to avoid repeated freeze-thaw cycles, which can lead to degradation.[3][4]

  • -80°C: Stable for up to 6 months.[3][5] One supplier suggests stability for up to 1 year in solvent at this temperature.[4]

  • -20°C: Stable for up to 1 month.[3][5]

  • 0-4°C: Recommended for short-term storage of stock solutions, typically for a few days to a week.[1][6]

Always store solutions in tightly sealed vials to protect from moisture.[3][5]

Q3: In which solvents can I dissolve this compound?

This compound is soluble in several common laboratory solvents. Solubility can vary slightly between batches, so it is always best to consult the batch-specific certificate of analysis.

  • DMSO: Soluble up to 100 mg/mL (156.47 mM).[4][6] It is advisable to use fresh DMSO as moisture-absorbing DMSO can reduce solubility.[4]

  • Water: Soluble up to 100 mg/mL (156.47 mM).[6] Ultrasonic treatment may be needed to aid dissolution.[5]

  • Ethanol: Soluble up to 10 mg/mL.[2] Another source indicates solubility at 2.4 mg/mL (3.76 mM), also noting the need for sonication.[5]

Q4: Is the trifluoroacetate (TFA) salt form of VTP-27999 important?

Yes, the TFA salt form of VTP-27999 generally offers enhanced water solubility and stability compared to the free base form.[7] At equivalent molar concentrations, the biological activity is comparable to the free form.[7]

Storage and Stability Summary

Storage TypeTemperatureDurationKey Considerations
Solid Powder (Lyophilized) 0 - 4°CShort-term (days to weeks)Keep dry and dark.[1]
-20°CLong-term (months to years)Keep dry and dark for optimal stability.[1][2]
Stock Solutions -80°CUp to 1 yearAliquot to avoid freeze-thaw cycles.[3][4]
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles; protect from moisture.[3][5]
0 - 4°CShort-term (days to a week)For immediate use.[6]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation in stock solution - Exceeded solubility limit- Solution came out of freeze-thaw cycle too slowly- Impure solvent- Gently warm the solution and/or sonicate to aid dissolution.[5]- Ensure the solvent is pure and dry (e.g., use fresh DMSO).- Prepare a fresh solution at a lower concentration.
Loss of biological activity - Improper storage conditions- Repeated freeze-thaw cycles- Degradation of the compound- Ensure the compound and solutions are stored at the recommended temperatures.- Always aliquot stock solutions to minimize freeze-thaw cycles.[3]- Prepare fresh solutions for critical experiments.
Difficulty dissolving the compound - Compound may require energy to dissolve- Incorrect solvent- Use sonication or gentle heating to assist dissolution.[5]- Confirm the solubility of this compound in your chosen solvent by checking the product datasheet.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution, weigh out 6.39 mg (Molecular Weight: 639.1 g/mol ).

  • Add Solvent: Add the appropriate volume of fresh, high-purity DMSO to the vial containing the compound. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

  • Dissolve: Vortex the solution until the compound is fully dissolved. If necessary, use an ultrasonic bath to aid dissolution.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -20°C for up to one month or at -80°C for up to one year.

Visual Guides

VTP_27999_TFA_Handling_Workflow This compound Handling and Storage Workflow receipt Receipt of this compound (Solid Powder) short_term_solid Short-term Storage (0-4°C, dark, dry) receipt->short_term_solid Days to Weeks long_term_solid Long-term Storage (-20°C, dark, dry) receipt->long_term_solid Months to Years reconstitution Reconstitution (e.g., DMSO, Water) short_term_solid->reconstitution long_term_solid->reconstitution aliquot Aliquot into Single-Use Vials reconstitution->aliquot short_term_solution Short-term Solution Storage (-20°C, 1 month) aliquot->short_term_solution long_term_solution Long-term Solution Storage (-80°C, up to 1 year) aliquot->long_term_solution use Use in Experiment short_term_solution->use long_term_solution->use

Caption: Workflow for handling and storing this compound.

RAS_Pathway_Inhibition Mechanism of Action of VTP-27999 angiotensinogen Angiotensinogen angiotensin_I Angiotensin I angiotensinogen->angiotensin_I catalyzed by renin Renin angiotensin_II Angiotensin II angiotensin_I->angiotensin_II catalyzed by ACE ace ACE at1_receptor AT1 Receptor angiotensin_II->at1_receptor binds to vasoconstriction Vasoconstriction & Other Effects at1_receptor->vasoconstriction leads to vtp27999 VTP-27999 vtp27999->renin inhibits

Caption: Inhibition of the Renin-Angiotensin System by VTP-27999.

References

VTP-27999 TFA vs its free base: which to use for specific applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on the selection and use of VTP-27999 trifluoroacetate (TFA) salt versus its free base form for specific experimental applications.

Frequently Asked Questions (FAQs)

Q1: What are the main differences between the VTP-27999 TFA salt and its free base?

A1: The primary difference lies in the presence of a trifluoroacetate counterion in the TFA salt form. This counterion is introduced during the purification process of the compound.[1] Generally, salt forms of a compound, like this compound, tend to have enhanced aqueous solubility and stability compared to the free base. However, the TFA counterion itself can sometimes interfere with biological assays.[1][2]

Q2: Which form, this compound or the free base, should I use for my in vitro studies?

A2: For most in vitro applications, the This compound salt is a reasonable starting point due to its expected higher solubility in aqueous buffers, which is crucial for cell-based and enzymatic assays. However, it is important to be aware that the TFA counterion can have direct effects on cells, potentially impacting proliferation and cytotoxicity.[1][2] We recommend including a vehicle control containing TFA at the same concentration as in your highest concentration of this compound to assess any non-specific effects. If you observe unexpected cellular responses or assay interference, converting to the free base or exchanging the TFA salt for a different salt form (e.g., hydrochloride) may be necessary.

Q3: For in vivo studies, is the TFA salt or the free base of VTP-27999 preferred?

A3: The choice for in vivo studies depends on the formulation and the route of administration. The higher aqueous solubility of the This compound salt might be advantageous for parenteral formulations. However, the toxicological profile of the TFA salt should be considered, as TFA itself can have biological effects.[2] For oral administration, the free base may be suitable, but its solubility and absorption characteristics would need to be determined. It is advisable to consult toxicological data for TFA and consider the potential for the TFA counterion to influence the overall in vivo response.

Q4: How can the TFA counterion affect my experimental results?

A4: The TFA counterion can interfere with biological assays in several ways:

  • Direct Cellular Effects: TFA has been shown to inhibit the proliferation of some cell types and stimulate the growth of others.[1]

  • Modulation of Biomolecule Function: TFA can interact with proteins and enzymes, potentially altering their structure and function.[1]

  • Assay-Specific Interference: The acidic nature and ion-pairing ability of TFA can interfere with certain assay technologies.[1]

  • Variability: The amount of residual TFA can vary between batches of the compound, leading to inconsistent results.[1]

To mitigate these risks, it is crucial to use appropriate controls and consider TFA removal or exchange if inexplicable results are obtained.

Data Presentation

Table 1: Comparison of this compound Salt and Free Base Properties

PropertyThis compound SaltVTP-27999 Free Base (Estimated)
Molecular Weight 753.25 g/mol 639.19 g/mol
Solubility in DMSO 100 mg/mL (132.76 mM)Likely high, but may differ from the salt form.
Aqueous Solubility Generally higher than the free base.Expected to be lower than the TFA salt.
Stability Generally more stable in solid form and in aqueous solution.May be less stable, particularly in solution.
Biological Activity Potent renin inhibitor (IC50 = 0.47 nM).[3]Expected to have similar intrinsic biological activity to the salt form at equimolar concentrations.
Potential for Assay Interference Higher, due to the presence of the TFA counterion.[1]Lower.

Mandatory Visualizations

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Cleavage Renin Renin VTP_27999 VTP-27999 VTP_27999->Renin Inhibition Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Conversion ACE ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binding Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion VTP_Decision_Workflow Start Start: Select VTP-27999 Form Application Define Application Start->Application InVitro In Vitro Study Application->InVitro Cell-based/ Enzymatic InVivo In Vivo Study Application->InVivo Animal Model UseTFA Use this compound Salt InVitro->UseTFA Formulation Consider Formulation & Toxicology InVivo->Formulation TFA_Control Include TFA Vehicle Control UseTFA->TFA_Control Observe_Interference Observe Assay Interference? TFA_Control->Observe_Interference Consider_FreeBase Consider Free Base or Salt Exchange Observe_Interference->Consider_FreeBase Yes End Proceed with Experiment Observe_Interference->End No Consider_FreeBase->End Formulation->UseTFA Parenteral Formulation->Consider_FreeBase Oral

References

Validation & Comparative

A Comparative Analysis of the Direct Renin Inhibitors VTP-27999 TFA and Aliskiren

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two direct renin inhibitors: VTP-27999 TFA and the established therapeutic Aliskiren. The information presented is based on available preclinical and clinical data, offering a valuable resource for researchers in the field of hypertension and cardiovascular disease.

Executive Summary

This compound is a novel, orally bioavailable alkyl amine renin inhibitor that has demonstrated high potency and selectivity.[1] Preclinical and early clinical studies suggest it may offer certain advantages over Aliskiren, the first-in-class direct renin inhibitor. This guide delves into a detailed comparison of their biochemical potency, pharmacokinetic profiles, and effects on the renin-angiotensin system (RAS), supported by experimental data and protocols.

Data Presentation

The following tables summarize the key quantitative data for this compound and Aliskiren, facilitating a direct comparison of their performance characteristics.

Table 1: In Vitro Potency and Selectivity

ParameterThis compoundAliskirenReference(s)
Renin Inhibition (IC50) 0.3 nM0.6 nM[2]
Selectivity >1000-fold over related and unrelated off-targetsHigh specificity for human renin[1][3]

Table 2: Pharmacokinetic Properties

ParameterThis compoundAliskirenReference(s)
Oral Bioavailability >15% (in three species)~2.5%[1][3]
Half-life (t1/2) ~30 hours~40 hours[2]

Table 3: Head-to-Head Clinical Trial Data in Healthy Volunteers (Salt-Depleted)

Parameter (at 300 mg dose)VTP-27999AliskirenReference(s)
Increase in Renal Plasma Flow (RPF) Equivalent to 600 mg dose (maximum effect reached)Resembled 150 mg VTP-27999[4]
Increase in Glomerular Filtration Rate (GFR) Equivalent to 600 mg dose (maximum effect reached)Resembled 150 mg VTP-27999[4]
Plasma Renin Activity (PRA) Reduction Lowered to detection limit levelsLowered, comparable to 150 mg VTP-27999[4]
Angiotensin II Reduction Lowered to detection limit levelsLowered, comparable to 150 mg VTP-27999[4]

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to compare this compound and Aliskiren.

In Vitro Renin Inhibition Assay

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound and Aliskiren against recombinant human renin.

Materials:

  • Recombinant human renin

  • Fluorogenic renin substrate (e.g., (DABCYL)-γ-Abu-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-(EDANS)-NH2)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)

  • This compound and Aliskiren stock solutions (in DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound and Aliskiren in assay buffer.

  • In a 96-well microplate, add 50 µL of the diluted compounds or vehicle (DMSO in assay buffer) to respective wells.

  • Add 25 µL of recombinant human renin solution to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of the fluorogenic renin substrate to each well.

  • Immediately measure the fluorescence intensity (Excitation: ~340 nm, Emission: ~490 nm) in kinetic mode for 30-60 minutes at 37°C.

  • Calculate the initial reaction rates (slope of the linear portion of the fluorescence versus time curve).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable nonlinear regression model (e.g., four-parameter logistic fit).

In Vivo Blood Pressure Measurement in a Hypertensive Animal Model

Objective: To compare the antihypertensive efficacy and duration of action of orally administered this compound and Aliskiren in a relevant animal model of hypertension.

Animal Model:

  • Double transgenic rats (dTGR) expressing human renin and human angiotensinogen, which develop severe hypertension.[5]

Materials:

  • This compound and Aliskiren formulations for oral gavage

  • Vehicle control

  • Telemetry system for continuous blood pressure monitoring or tail-cuff method for periodic measurements

Procedure:

  • Implant telemetry transmitters into the abdominal aorta of dTGRs for continuous monitoring of blood pressure and heart rate. Allow animals to recover for at least one week.

  • Record baseline blood pressure and heart rate for 24-48 hours.

  • Randomly assign animals to receive a single oral dose of this compound, Aliskiren, or vehicle.

  • Continuously monitor mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate for at least 24 hours post-dosing.

  • For dose-response studies, repeat the experiment with escalating doses of each compound.

  • Analyze the data to determine the maximum reduction in blood pressure, the time to maximum effect, and the duration of action for each compound.

Selectivity Profiling Assay

Objective: To assess the selectivity of this compound and Aliskiren by measuring their inhibitory activity against a panel of other proteases.

Materials:

  • A panel of proteases (e.g., Cathepsin D, Pepsin, Chymotrypsin, Trypsin)

  • Specific substrates for each protease

  • Appropriate assay buffers for each enzyme

  • This compound and Aliskiren

Procedure:

  • For each protease, perform an inhibition assay similar to the renin inhibition assay described above, using the specific substrate and optimal buffer conditions for that enzyme.

  • Determine the IC50 values of this compound and Aliskiren against each protease in the panel.

  • Calculate the selectivity ratio by dividing the IC50 value for each off-target protease by the IC50 value for renin. A higher ratio indicates greater selectivity for renin.

Mandatory Visualization

The following diagrams were generated using the Graphviz DOT language to visually represent key concepts and workflows.

RAAS_Pathway cluster_Systemic Renin-Angiotensin-Aldosterone System (RAAS) cluster_Inhibition Points of Inhibition Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE (in Lungs) Aldosterone Aldosterone (from Adrenal Gland) Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Sodium_Water_Retention Na+ and H2O Retention (in Kidney) Aldosterone->Sodium_Water_Retention Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Sodium_Water_Retention->Increased_BP VTP_27999 This compound VTP_27999->Angiotensinogen Inhibits Renin Aliskiren Aliskiren Aliskiren->Angiotensinogen

Caption: The Renin-Angiotensin-Aldosterone System and points of inhibition.

Experimental_Workflow cluster_InVitro In Vitro Comparison cluster_InVivo In Vivo Comparison cluster_Data_Analysis Data Analysis and Comparison Renin_Assay Renin Inhibition Assay (IC50 Determination) Selectivity_Assay Selectivity Profiling (vs. Other Proteases) Renin_Assay->Selectivity_Assay Potency_Comparison Comparative Potency (IC50 Values) Renin_Assay->Potency_Comparison Selectivity_Assay->Potency_Comparison Animal_Model Hypertensive Animal Model (e.g., dTGR) BP_Measurement Blood Pressure Monitoring (Telemetry/Tail-cuff) Animal_Model->BP_Measurement PK_Analysis Pharmacokinetic Analysis (Blood Sampling) BP_Measurement->PK_Analysis Efficacy_Comparison Comparative Efficacy (BP Reduction, Duration) BP_Measurement->Efficacy_Comparison PK_Comparison Comparative PK Profile (Bioavailability, Half-life) PK_Analysis->PK_Comparison

Caption: A typical experimental workflow for comparing this compound and Aliskiren.

Drug_Comparison_Logic cluster_Attributes Drug Attributes cluster_Evaluation Performance Evaluation cluster_Outcome Comparative Assessment Potency Biochemical Potency (IC50) Efficacy Antihypertensive Efficacy (In Vivo) Potency->Efficacy Selectivity Selectivity Profile Safety Safety & Tolerability Selectivity->Safety Pharmacokinetics Pharmacokinetics (Oral Bioavailability, Half-life) Pharmacokinetics->Efficacy Pharmacokinetics->Safety Overall_Profile Overall Therapeutic Profile Efficacy->Overall_Profile Safety->Overall_Profile

Caption: Logical relationship for the comparative assessment of the two renin inhibitors.

References

Head-to-Head Comparison of VTP-27999 and Other Renin Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, data-driven comparison of the renin inhibitor VTP-27999 with other notable compounds in its class, including the clinically approved Aliskiren and the research compound Zankiren. The information is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of efficacy, selectivity, and pharmacokinetic profiles based on available preclinical and clinical data.

Introduction to Renin Inhibition

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Renin, an aspartyl protease, catalyzes the first and rate-limiting step of this cascade, making it a prime therapeutic target for managing hypertension and related cardiovascular diseases. Renin inhibitors directly bind to the active site of renin, preventing the conversion of angiotensinogen to angiotensin I and thereby reducing the downstream effects of angiotensin II, such as vasoconstriction and aldosterone secretion.

VTP-27999 is a novel, potent, and selective renin inhibitor that has been investigated for its potential in treating hypertension and related conditions. This guide compares its performance metrics against other key renin inhibitors.

Comparative Efficacy and Potency

The primary measure of a renin inhibitor's potency is its ability to inhibit the enzymatic activity of renin, typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

CompoundIC50 (nM)Species SpecificityReference
VTP-27999 0.7 (Primate)High primate selectivity
Aliskiren 0.6Active against human and primate renin
Zankiren ~1.0Broad species activity

Key Observations:

  • VTP-27999 and Aliskiren exhibit sub-nanomolar potency against primate and human renin, respectively, indicating high efficacy.

  • Zankiren also demonstrates potent renin inhibition.

  • A distinguishing feature of VTP-27999 is its high selectivity for primate renin, which can be advantageous in preclinical models.

Pharmacokinetic Profiles

The clinical utility of a renin inhibitor is heavily dependent on its pharmacokinetic properties, including oral bioavailability and plasma half-life.

CompoundOral Bioavailability (%)Plasma Half-life (hours)Primary Route of Elimination
VTP-27999 Data not publicly available~23-34 (in marmosets)Biliary
Aliskiren ~2.524-40Biliary/Fecal
Zankiren <2~2Biliary

Key Observations:

  • Aliskiren, the only approved drug in this class, suffers from very low oral bioavailability.

  • Early generation inhibitors like Zankiren also had poor bioavailability, which was a major hurdle in their development.

  • While specific oral bioavailability data for VTP-27999 in humans is not widely published, its long half-life in primates suggests the potential for sustained action.

In Vivo Efficacy: Blood Pressure Reduction

The ultimate test of a renin inhibitor's efficacy is its ability to lower blood pressure in vivo.

CompoundAnimal ModelDoseBlood Pressure Reduction
VTP-27999 Sodium-depleted marmosets1 mg/kgSignificant reduction in mean arterial pressure
Aliskiren Various (marmosets, humans)150-300 mg (human)Dose-dependent reduction in systolic and diastolic BP
Zankiren Sodium-depleted squirrel monkeys1 mg/kg, IVSustained reduction in mean arterial pressure

Key Observations:

  • VTP-27999 has demonstrated significant blood pressure-lowering effects in primate models, which are highly relevant to human physiology.

  • Aliskiren is clinically proven to be effective in reducing blood pressure in hypertensive patients.

  • Zankiren also showed potent in vivo efficacy in primate models.

Experimental Protocols

Renin Inhibition Assay (In Vitro)

Objective: To determine the in vitro potency (IC50) of a test compound against renin.

Principle: This assay measures the enzymatic activity of renin by quantifying the rate of angiotensin I production from a synthetic or natural substrate (angiotensinogen). The inhibitory effect of the compound is determined by measuring the reduction in angiotensin I generation.

Materials:

  • Recombinant human renin

  • Synthetic renin substrate (e.g., a FRET-based substrate or angiotensinogen)

  • Test compounds (e.g., VTP-27999, Aliskiren)

  • Assay buffer (e.g., Tris-HCl with BSA)

  • Detection system (e.g., fluorescence plate reader or HPLC-MS for Ang I quantification)

Procedure:

  • A reaction mixture is prepared containing the assay buffer, renin substrate, and varying concentrations of the test inhibitor.

  • The enzymatic reaction is initiated by the addition of recombinant human renin.

  • The mixture is incubated at 37°C for a specified period (e.g., 60 minutes).

  • The reaction is terminated (e.g., by adding a stop solution or by rapid cooling).

  • The amount of product (angiotensin I or cleaved fluorescent peptide) is quantified using the appropriate detection system.

  • The percentage of inhibition is calculated for each concentration of the inhibitor relative to a control with no inhibitor.

  • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Blood Pressure Measurement in Animal Models

Objective: To evaluate the effect of a renin inhibitor on blood pressure in a relevant animal model.

Principle: Telemetry is the gold standard for continuous and stress-free monitoring of blood pressure, heart rate, and activity in conscious, freely moving animals.

Animal Model: Sodium-depleted non-human primates (e.g., marmosets or cynomolgus monkeys) are often used as they have a RAAS that is highly sensitive to renin inhibition.

Procedure:

  • Animals are surgically implanted with a telemetry transmitter, with the catheter placed in an artery (e.g., femoral or carotid) for direct blood pressure measurement.

  • Following a recovery period, baseline cardiovascular parameters are recorded continuously.

  • Animals are often put on a low-sodium diet to activate the RAAS, making them more responsive to renin inhibitors.

  • The test compound (e.g., VTP-27999) is administered orally or intravenously at various doses.

  • Blood pressure, heart rate, and other parameters are continuously monitored for an extended period (e.g., 24-48 hours) post-dosing.

  • The data is analyzed to determine the magnitude and duration of the blood pressure-lowering effect compared to baseline and a vehicle control group.

Visualizations

RAAS_Pathway cluster_liver Liver cluster_kidney Kidney cluster_inhibitor Mechanism of Action cluster_effects Downstream Effects Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Catalyzed by Renin Renin Renin->AngI Inhibitor Renin Inhibitors (VTP-27999, Aliskiren) Inhibitor->Renin Block AngII Angiotensin II AngI->AngII Converted by ACE ACE (Lungs) ACE->AngII Vasoconstriction Vasoconstriction AngII->Vasoconstriction Aldosterone Aldosterone Secretion (Adrenal Gland) AngII->Aldosterone BP Increased Blood Pressure Vasoconstriction->BP Aldosterone->BP

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for renin inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development a Step 1: Renin Inhibition Assay (Determine IC50) b Step 2: Selectivity Assays (vs. other proteases) a->b c Step 3: Pharmacokinetic Studies (Bioavailability, Half-life) b->c Lead Compound Selection d Step 4: Efficacy Studies in Animal Models (Blood Pressure Reduction) c->d e Step 5: Toxicology and Safety Studies d->e f Phase I, II, III Clinical Trials e->f IND Submission

Caption: A typical drug discovery and development workflow for a novel renin inhibitor.

VTP-27999 TFA and ACE Inhibitors: A Comparative Efficacy Analysis in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cardiovascular therapeutics, inhibition of the Renin-Angiotensin-Aldosterone System (RAAS) remains a cornerstone of treatment for hypertension and related end-organ damage. While Angiotensin-Converting Enzyme (ACE) inhibitors have long been a gold standard, newer agents targeting different points in the RAAS cascade, such as the direct renin inhibitor VTP-27999 TFA, offer a potentially more targeted approach. This guide provides a comparative analysis of the preclinical efficacy of this compound and ACE inhibitors in animal models, drawing upon available data for direct renin inhibitors as a proxy for this compound where direct comparative studies are not available.

Mechanism of Action: A Tale of Two Targets

This compound is an orally efficacious, selective alkyl amine renin inhibitor with an IC50 of 0.47 nM for purified recombinant human renin.[1] It acts at the top of the RAAS cascade, blocking the conversion of angiotensinogen to angiotensin I (Ang I), the rate-limiting step in the formation of angiotensin II (Ang II).[2] This upstream inhibition offers the potential for a more complete blockade of the RAAS.

ACE inhibitors, on the other hand, act downstream by preventing the conversion of Ang I to Ang II.[3][4] Ang II is a potent vasoconstrictor and also stimulates the release of aldosterone, leading to sodium and water retention.[3] By blocking Ang II production, ACE inhibitors lead to vasodilation and reduced blood pressure.[4][5] Additionally, ACE inhibitors prevent the degradation of bradykinin, a vasodilator, which contributes to their antihypertensive effect.[3][6]

Signaling Pathways of RAAS and Inhibitors cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Inhibitors Points of Inhibition Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Aldosterone Aldosterone Release AngII->Aldosterone Vasoconstriction Vasoconstriction AngII->Vasoconstriction Na_H2O_Retention Na+ and H2O Retention Aldosterone->Na_H2O_Retention VTP_27999 This compound VTP_27999->Angiotensinogen ACEi ACE Inhibitors ACEi->AngI

Caption: Simplified diagram of the Renin-Angiotensin-Aldosterone System (RAAS) highlighting the distinct points of action for this compound (a renin inhibitor) and ACE inhibitors.

Head-to-Head Efficacy in Animal Models

Direct comparative studies of this compound against ACE inhibitors in animal models are not extensively published. However, studies comparing other direct renin inhibitors with ACE inhibitors provide valuable insights into their relative efficacy.

Hemodynamic Effects

In a study on conscious dogs with pacing-induced heart failure, the direct renin inhibitor CP80794 and the ACE inhibitor captopril demonstrated comparable reductions in mean arterial pressure (MAP) and increases in cardiac output at equihypotensive doses.[7][8] Both agents caused a similar reduction of approximately 22% in MAP.[7] Similarly, in an ovine model of heart failure, a specific renin inhibitor (EMD 52 297) and captopril produced comparable decreases in mean arterial pressure and left atrial pressure.[9]

ParameterRenin Inhibitor (CP80794)ACE Inhibitor (Captopril)Animal ModelReference
Mean Arterial Pressure (MAP) Reduction ~22%~22%Conscious dogs with heart failure[7]
Cardiac Output Increase 1.4 ± 0.3 to 1.8 ± 0.1 l/min1.4 ± 0.1 to 1.9 ± 0.1 l/minConscious dogs with heart failure[7]
Mean Arterial Pressure (MAP) Max Decrease -20.5 ± 2.2 mm Hg-19.8 ± 1.7 mm HgOvine model of heart failure[9]
Left Atrial Pressure (LAP) Max Decrease -6.8 ± 1.5 mm Hg-6.9 ± 0.4 mm HgOvine model of heart failure[9]
Renal Blood Flow

A key differentiator observed in preclinical models is the effect on renal blood flow. In the study on conscious dogs with heart failure, the renin inhibitor CP80794 led to a significantly greater increase in renal blood flow (66 ± 6%) compared to captopril (33 ± 4%).[7] This suggests a potentially more favorable renal hemodynamic profile for direct renin inhibitors.

ParameterRenin Inhibitor (CP80794)ACE Inhibitor (Captopril)Animal ModelReference
Renal Blood Flow Increase 66 ± 6%33 ± 4%Conscious dogs with heart failure[7]

Experimental Protocols

The following provides a generalized experimental workflow based on the methodologies described in the cited preclinical studies comparing renin inhibitors and ACE inhibitors.

cluster_workflow Generalized Experimental Workflow Animal_Model Animal Model Selection (e.g., dogs, sheep with induced heart failure) Instrumentation Surgical Instrumentation (e.g., catheters for pressure monitoring, flow probes) Animal_Model->Instrumentation Baseline Baseline Hemodynamic and Hormonal Measurements Instrumentation->Baseline Drug_Admin Drug Administration (e.g., intravenous infusion of renin inhibitor or ACE inhibitor) Baseline->Drug_Admin Data_Collection Continuous Monitoring and Data Collection (e.g., MAP, cardiac output, renal blood flow) Drug_Admin->Data_Collection Analysis Data Analysis and Comparison Data_Collection->Analysis

Caption: A typical experimental workflow for comparing the efficacy of cardiovascular drugs in animal models.

Detailed Methodologies:

  • Animal Models: Studies have utilized various animal models, including conscious dogs with pacing-induced heart failure and ovine models of heart failure, to simulate cardiovascular disease states.[7][9]

  • Drug Administration: In the cited studies, drugs were administered intravenously. For example, captopril was given at a dose of 1 mg/kg and the renin inhibitor CP80794 at 3 mg/kg to achieve equihypotensive effects in dogs.[7]

  • Hemodynamic Monitoring: Key parameters such as mean arterial pressure, cardiac output, and regional blood flow (e.g., renal blood flow) were continuously monitored using implanted catheters and flow probes.[7]

  • Hormonal Analysis: Blood samples were collected to measure plasma renin activity and concentrations of angiotensin II and aldosterone to assess the degree of RAAS inhibition.[9]

Off-Target Effects and Other Considerations

A theoretical advantage of direct renin inhibitors is their high specificity for renin, potentially leading to fewer off-target effects. VTP-27999, for instance, has been shown to have excellent selectivity over related and unrelated off-targets.[2] ACE inhibitors, by virtue of their effect on bradykinin, can be associated with side effects like cough and angioedema.[10] While these are primarily clinical observations, the underlying mechanism is relevant to preclinical assessments.

Furthermore, ACE inhibitors have been shown in animal models to reverse left ventricular hypertrophy and reduce the loss of kidney function in diabetic nephropathy.[6] In murine lupus nephritis, the ACE inhibitor captopril delayed the onset of proteinuria and reduced chronic renal lesions.[11][12] The potential of this compound to confer similar end-organ protection warrants further investigation.

Conclusion

Based on available preclinical data for direct renin inhibitors as a class, this compound is expected to demonstrate potent antihypertensive efficacy, comparable to that of ACE inhibitors in animal models. A key potential advantage for renin inhibitors, as suggested by studies on similar compounds, is a more pronounced improvement in renal blood flow. The high selectivity of this compound may also translate to a favorable side effect profile. However, it is crucial to note the absence of direct, head-to-head published studies comparing this compound with ACE inhibitors. Future research should focus on such direct comparisons to definitively establish the relative therapeutic potential of this novel renin inhibitor.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the selectivity of VTP-27999 TFA, a potent renin inhibitor, against other structurally related human aspartyl proteases. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's performance and its potential for focused therapeutic applications.

This compound has demonstrated high affinity for its primary target, renin, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), with an IC50 value of 0.47 nM.[1][2] To validate its specificity, the inhibitor was tested against other human aspartyl proteases, including β-secretase (BACE1), Cathepsin D, and Cathepsin E.

Quantitative Comparison of Inhibitory Activity

The selectivity of this compound is highlighted by its significantly lower inhibitory activity against related aspartyl proteases when compared to its potent inhibition of renin. The following table summarizes the available quantitative data for easy comparison.

EnzymeTarget ClassThis compound IC50Selectivity vs. Renin
Renin Aspartyl Protease0.47 nM -
β-secretase (BACE1) Aspartyl Protease>10,000 nM>21,000-fold
Cathepsin D Aspartyl Protease>10,000 nM>21,000-fold
Cathepsin E Aspartyl Protease>10,000 nM*>21,000-fold

*Data based on less than 10% inhibition observed at a concentration of 10 µM.

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS)

The diagram below illustrates the central role of renin in the RAAS pathway, the primary target of this compound. Inhibition of renin blocks the conversion of angiotensinogen to angiotensin I, thereby downregulating the entire cascade that leads to increases in blood pressure.

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Aldosterone_Release Aldosterone Release Angiotensin_II->Aldosterone_Release Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Blood_Pressure Increased Blood Pressure Aldosterone_Release->Blood_Pressure Vasoconstriction->Blood_Pressure Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II VTP_27999 This compound VTP_27999->Renin Inhibition

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway and the inhibitory action of this compound on Renin.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on the supporting information from the primary literature describing the discovery of VTP-27999.

Recombinant Human Renin Inhibition Assay

Objective: To determine the in vitro inhibitory potency of this compound against purified recombinant human renin.

Materials:

  • Recombinant human renin

  • Synthetic human angiotensinogen substrate

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM EDTA, 0.1% BSA

  • This compound (test compound)

  • 96-well microplates

  • Fluorescence plate reader

Procedure:

  • This compound was serially diluted in DMSO and then further diluted in assay buffer to the desired final concentrations.

  • In a 96-well plate, 25 µL of the diluted test compound was added to each well.

  • 25 µL of recombinant human renin (final concentration 0.3 nM) was added to each well and the plate was incubated for 15 minutes at room temperature.

  • The enzymatic reaction was initiated by the addition of 50 µL of the synthetic human angiotensinogen substrate.

  • The plate was incubated for 60 minutes at 37°C.

  • The fluorescence intensity was measured using a fluorescence plate reader with excitation and emission wavelengths appropriate for the substrate used.

  • The percent inhibition was calculated relative to a no-inhibitor control.

  • IC50 values were determined by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic equation.

Aspartyl Protease Selectivity Assays (BACE1, Cathepsin D, and Cathepsin E)

Objective: To assess the inhibitory activity of this compound against related human aspartyl proteases.

Materials:

  • Recombinant human β-secretase (BACE1), Cathepsin D, and Cathepsin E

  • Specific fluorogenic substrates for each enzyme

  • Appropriate assay buffers for each enzyme

  • This compound (test compound)

  • 96-well microplates

  • Fluorescence plate reader

Procedure:

  • This compound was prepared to a final concentration of 10 µM in the respective assay buffer for each enzyme.

  • In a 96-well plate, the test compound was added to the wells.

  • The respective enzyme (BACE1, Cathepsin D, or Cathepsin E) was added to the wells.

  • The mixture was pre-incubated for 15 minutes at room temperature.

  • The reaction was initiated by the addition of the specific fluorogenic substrate for each enzyme.

  • The plate was incubated at 37°C for a duration optimized for each specific assay.

  • Fluorescence was measured using a plate reader with appropriate excitation and emission wavelengths for the substrate.

  • The percent inhibition at 10 µM this compound was calculated relative to a no-inhibitor control.

Experimental Workflow for Selectivity Profiling

The following diagram outlines the general workflow used to validate the selectivity of this compound.

cluster_0 Primary Target Assay cluster_1 Off-Target Assays cluster_2 Data Analysis Renin_Assay Renin Inhibition Assay Renin_Data IC50 Determination for Renin Renin_Assay->Renin_Data Selectivity_Calc Calculate Selectivity Fold Renin_Data->Selectivity_Calc BACE1_Assay BACE1 Inhibition Assay Off_Target_Data Determine % Inhibition at 10 µM BACE1_Assay->Off_Target_Data CatD_Assay Cathepsin D Inhibition Assay CatD_Assay->Off_Target_Data CatE_Assay Cathepsin E Inhibition Assay CatE_Assay->Off_Target_Data Off_Target_Data->Selectivity_Calc VTP_27999 This compound VTP_27999->Renin_Assay VTP_27999->BACE1_Assay VTP_27999->CatD_Assay VTP_27999->CatE_Assay

Caption: Experimental workflow for determining the selectivity of this compound against related aspartyl proteases.

References

VTP-27999 TFA Demonstrates Superior Intracellular Accumulation Compared to Aliskiren

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the intracellular activity of two prominent renin inhibitors, VTP-27999 TFA and Aliskiren, reveals significant differences in their cellular accumulation and subsequent potential for intracellular renin blockade. Experimental evidence indicates that VTP-27999 achieves higher intracellular concentrations than Aliskiren, suggesting a more potent inhibition of the intracellular renin-angiotensin system (RAS).

The direct inhibition of renin, the rate-limiting enzyme in the RAS cascade, is a key therapeutic strategy for managing hypertension and related cardiovascular diseases. While both VTP-27999 and Aliskiren are potent renin inhibitors, their efficacy can be influenced by their ability to penetrate cells and interact with intracellular renin. A pivotal study has highlighted that VTP-27999 exhibits a superior capacity for intracellular accumulation in human mast cells (HMC-1), which are known to synthesize and store renin.[1]

Quantitative Comparison of Intracellular Accumulation

A key finding from comparative studies is that VTP-27999 accumulates at higher levels within HMC-1 cells than Aliskiren. This enhanced accumulation allows VTP-27999 to inhibit intracellular renin at medium concentrations that are approximately five times lower than those required for Aliskiren to achieve a similar effect.[1]

While the publicly available information from the primary study does not provide specific intracellular concentration values, the relative efficacy based on medium concentration is summarized below.

CompoundCell LineRelative Medium Concentration for Intracellular Renin Inhibition
This compound HMC-1~5-fold lower than Aliskiren
Aliskiren HMC-1Baseline

Table 1: Relative comparison of the medium concentrations of this compound and Aliskiren required to achieve intracellular renin inhibition in human mast cells (HMC-1). Data is based on the findings reported by Lu et al. (2014).[1]

Experimental Protocols

The following is a generalized protocol for assessing the intracellular accumulation of renin inhibitors, based on the methodologies described in the available research.[1]

Objective: To determine and compare the intracellular concentrations of this compound and Aliskiren in a renin-producing cell line.

Materials:

  • Human Mast Cell Line (HMC-1)

  • Cell culture medium (e.g., Iscove's Modified Dulbecco's Medium) supplemented with fetal bovine serum and other necessary reagents.

  • This compound

  • Aliskiren

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Analytical method for drug quantification (e.g., Liquid Chromatography-Mass Spectrometry, LC-MS)

Procedure:

  • Cell Culture: HMC-1 cells are cultured under standard conditions (e.g., 37°C, 5% CO2) to a desired confluency.

  • Drug Incubation: The cultured cells are treated with varying concentrations of this compound or Aliskiren and incubated for a specific duration to allow for cellular uptake.

  • Cell Washing: After incubation, the cells are thoroughly washed with ice-cold PBS to remove any extracellular drug.

  • Cell Lysis: The washed cells are lysed using a suitable lysis buffer to release the intracellular contents, including the accumulated drug.

  • Quantification: The concentration of this compound and Aliskiren in the cell lysates is determined using a sensitive analytical method such as LC-MS.

  • Data Analysis: The intracellular drug concentration is normalized to the total protein concentration in the cell lysate. The accumulation of this compound and Aliskiren is then compared across different concentrations and time points.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the experimental process and the targeted signaling pathway, the following diagrams are provided.

G cluster_workflow Experimental Workflow culture 1. Cell Culture (HMC-1 cells) incubation 2. Drug Incubation (VTP-27999 or Aliskiren) culture->incubation wash 3. Cell Washing (Remove extracellular drug) incubation->wash lysis 4. Cell Lysis (Release intracellular contents) wash->lysis quantification 5. Quantification (LC-MS analysis) lysis->quantification analysis 6. Data Analysis (Compare intracellular concentrations) quantification->analysis

Caption: A flowchart illustrating the key steps in the experimental protocol for comparing the intracellular accumulation of VTP-27999 and Aliskiren.

G cluster_pathway Renin-Angiotensin System and Inhibitor Action Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction, Aldosterone Release, etc. AngiotensinII->Vasoconstriction Renin Renin ACE ACE VTP_Aliskiren VTP-27999 / Aliskiren VTP_Aliskiren->Renin Inhibition

Caption: A simplified diagram of the Renin-Angiotensin System (RAS) highlighting the inhibitory action of VTP-27999 and Aliskiren on Renin.

Conclusion

The available evidence strongly suggests that this compound has a significant advantage over Aliskiren in terms of intracellular accumulation. This enhanced cellular uptake allows for more potent inhibition of intracellular renin, which may translate to improved therapeutic outcomes in the treatment of hypertension and other conditions driven by the renin-angiotensin system. Further research providing detailed quantitative data on the intracellular concentrations of these inhibitors would be beneficial for a more comprehensive understanding of their comparative pharmacology.

References

VTP-27999 TFA: A Comparative Analysis of a Novel Renin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the landscape of antihypertensive therapeutics is continually evolving. This guide provides a comparative analysis of VTP-27999 TFA, a potent and selective direct renin inhibitor, with established alternatives such as Aliskiren (another direct renin inhibitor), Angiotensin II Receptor Blockers (ARBs), and Angiotensin-Converting Enzyme (ACE) inhibitors. This comparison is based on available preclinical and early-phase clinical data for this compound and extensive clinical trial data for the comparator drug classes.

Mechanism of Action: Targeting the Rate-Limiting Step of the RAAS

This compound is an alkyl amine that directly inhibits renin, the enzyme responsible for the first and rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS) cascade.[1][2] By blocking the conversion of angiotensinogen to angiotensin I, this compound effectively reduces the production of downstream angiotensin II, a potent vasoconstrictor, thereby leading to a decrease in blood pressure.[1][2] This targeted approach at the top of the RAAS cascade is a key differentiator from other antihypertensive agents like ACE inhibitors and ARBs, which act at later stages.

The trifluoroacetate (TFA) salt form of VTP-27999 is noted for its enhanced water solubility and stability, which is advantageous for pharmaceutical development.

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS)

RAAS_Pathway Mechanism of Action of RAAS Inhibitors Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Cleavage Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Conversion AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binding Vasoconstriction Vasoconstriction, Aldosterone Secretion, Sodium & Water Retention AT1_Receptor->Vasoconstriction Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Renin Renin ACE ACE

Caption: RAAS pathway and points of intervention.

Preclinical and Clinical Data Summary

While extensive late-stage clinical trial data for this compound is not publicly available, early studies provide valuable insights into its profile.

This compound: Preclinical and Phase I Data

A multiple ascending dose study in healthy, salt-depleted volunteers demonstrated that VTP-27999 was well-tolerated. The study revealed a terminal half-life of 24 to 30 hours, supporting once-daily dosing. Pharmacodynamic assessments showed potent and sustained suppression of plasma renin activity (PRA) and a dose-dependent increase in renin concentration, indicative of strong target engagement. The study also reported that this compound decreased plasma angiotensin II and aldosterone levels. Notably, the blood pressure-lowering effect of this compound was observed to be comparable to that of 300 mg of Aliskiren in this study population.

Parameter This compound (Multiple Ascending Doses)
Population Healthy, salt-depleted volunteers
Doses 75, 150, 300, and 600 mg once daily for 10 days
Time to Cmax 1 - 4 hours
Terminal Half-life 24 - 30 hours
Effect on PRA Sustained suppression
Effect on Renin Dose-dependent increase (up to 350-fold)
Effect on Ang II & Aldosterone Decreased
Blood Pressure Effect Comparable to 300 mg Aliskiren

Comparative Clinical Performance

For a comprehensive comparison, this guide includes data from pivotal clinical trials of Aliskiren, the Angiotensin Receptor Blocker (ARB) Telmisartan, and the Angiotensin-Converting Enzyme (ACE) inhibitor Ramipril.

Direct Renin Inhibitor: Aliskiren

Aliskiren, the first-in-class direct renin inhibitor, has been extensively studied in patients with hypertension.

Trial/Study Drug/Dose Patient Population Duration Mean Blood Pressure Reduction (Systolic/Diastolic)
Phase III TrialAliskiren 150 mgMild to moderate hypertension8 weeks-15.8 / -12.2 mmHg
Phase III TrialAliskiren 300 mgMild to moderate hypertension8 weeks-17.6 / -13.4 mmHg
Angiotensin II Receptor Blocker (ARB): Telmisartan

Telmisartan is a widely used ARB with proven efficacy in blood pressure reduction and cardiovascular risk reduction.

Trial/Study Drug/Dose Patient Population Duration Mean Blood Pressure Reduction (Systolic/Diastolic)
ONTARGETTelmisartan 80 mgHigh-risk cardiovascular patients56 months-6.0 / -3.9 mmHg (compared to baseline)
Angiotensin-Converting Enzyme (ACE) Inhibitor: Ramipril

Ramipril is a long-acting ACE inhibitor with extensive evidence supporting its use in hypertension and for cardiovascular protection.

Trial/Study Drug/Dose Patient Population Duration Mean Blood Pressure Reduction (Systolic/Diastolic)
HOPE StudyRamipril 10 mgHigh-risk cardiovascular patients4.5 years-3.3 / -1.9 mmHg (difference from placebo)

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the experimental designs for the key studies cited.

This compound: Multiple Ascending Dose Study
  • Study Design: A randomized, placebo-controlled, multiple ascending dose study.

  • Participants: Healthy, salt-depleted male and female volunteers.

  • Intervention: Once-daily oral administration of this compound (75, 150, 300, and 600 mg) or placebo for 10 days. A cohort also received Aliskiren 300 mg as an active comparator.

  • Key Assessments:

    • Pharmacokinetics: Plasma concentrations of VTP-27999 were measured at regular intervals to determine parameters such as Cmax, Tmax, and terminal half-life.

    • Pharmacodynamics: Plasma renin activity, plasma renin concentration, angiotensin II, and aldosterone levels were measured at baseline and at multiple time points during and after treatment.

    • Safety and Tolerability: Assessed through monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).

    • Blood Pressure: Ambulatory blood pressure monitoring was used to assess the effect on blood pressure over a 24-hour period.

Workflow for a Multiple Ascending Dose Clinical Trial

MAD_Workflow Typical Workflow of a Multiple Ascending Dose (MAD) Study cluster_screening Screening & Enrollment cluster_dosing Dosing & Monitoring cluster_followup Follow-up & Analysis Screening Subject Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Enrollment Enrollment & Baseline Assessment Informed_Consent->Enrollment Randomization Randomization (Drug vs. Placebo) Enrollment->Randomization Dosing_Period Multiple Ascending Doses (e.g., 10 days per cohort) Randomization->Dosing_Period Monitoring Intensive Monitoring: - Pharmacokinetics (PK) - Pharmacodynamics (PD) - Safety (AEs, Vitals, ECG) Dosing_Period->Monitoring Follow_up Post-Treatment Follow-up Monitoring->Follow_up Data_Analysis Data Analysis: - PK/PD Modeling - Safety Evaluation - Statistical Analysis Follow_up->Data_Analysis Report Clinical Study Report Data_Analysis->Report

Caption: Workflow of a Multiple Ascending Dose study.

Aliskiren, Telmisartan, and Ramipril: Key Phase III Trial Designs

The clinical development of Aliskiren, Telmisartan, and Ramipril involved large-scale Phase III, randomized, double-blind, controlled trials.

  • Study Design: Typically multicenter, randomized, double-blind, active- or placebo-controlled trials.

  • Participants: Large populations of patients with mild-to-moderate or severe hypertension, often with specific comorbidities (e.g., diabetes, cardiovascular disease).

  • Intervention: Administration of the investigational drug at one or more dose levels, compared against a placebo or an active comparator (another antihypertensive drug).

  • Duration: Ranged from several weeks to several years, depending on the primary endpoints (e.g., blood pressure reduction vs. cardiovascular outcomes).

  • Key Assessments:

    • Primary Efficacy Endpoint: The primary measure of effectiveness was typically the change from baseline in mean sitting or ambulatory systolic and diastolic blood pressure at the end of the treatment period.

    • Secondary Efficacy Endpoints: Included the proportion of patients achieving a target blood pressure, and in long-term outcome trials, the incidence of major cardiovascular events (e.g., myocardial infarction, stroke, cardiovascular death).

    • Safety and Tolerability: Comprehensive monitoring of adverse events, laboratory parameters, and vital signs.

Conclusion

This compound is a potent, selective direct renin inhibitor with a promising pharmacokinetic and pharmacodynamic profile based on early clinical data. Its mechanism of action, targeting the initial, rate-limiting step of the RAAS, offers a distinct therapeutic approach to hypertension. While direct, head-to-head comparative efficacy data from large-scale trials in hypertensive patients are not yet available, the initial findings suggest a blood pressure-lowering effect comparable to the established direct renin inhibitor, Aliskiren.

Established alternatives, including Aliskiren, ARBs like Telmisartan, and ACE inhibitors like Ramipril, have a wealth of clinical trial data demonstrating their efficacy in blood pressure control and, for ARBs and ACE inhibitors, in reducing cardiovascular morbidity and mortality in high-risk populations. The choice of antihypertensive therapy will continue to be guided by individual patient characteristics, comorbidities, and the extensive evidence base for established agents. Further clinical development of this compound will be necessary to fully elucidate its comparative efficacy and safety profile and its potential role in the management of hypertension.

References

Benchmarking VTP-27999 TFA performance against industry-standard renin inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of VTP-27999 trifluoroacetate (TFA), a novel alkyl amine renin inhibitor, against established industry-standard renin inhibitors. The data presented is intended to offer an objective comparison to inform research and development decisions in the field of hypertension and cardiovascular disease.

Performance Benchmarking: In Vitro Potency

The in vitro potency of VTP-27999 TFA and other key renin inhibitors is summarized below. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's efficacy in inhibiting the enzymatic activity of renin, the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS).

CompoundIC50 (nM)Notes
This compound 0.47 Highly potent and selective alkyl amine renin inhibitor.
Aliskiren0.6[1][2]The first-in-class orally active, non-peptide direct renin inhibitor.
Remikiren0.8[3]An early, potent renin inhibitor.
Zankiren1.1[3]An orally active renin inhibitor.

Experimental Protocols

The following section details a representative experimental protocol for determining the in vitro IC50 values of renin inhibitors. This methodology is based on established fluorometric assays and reflects the general procedures used in the characterization of the compounds listed above.

Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of purified recombinant human renin.

Materials:

  • Purified recombinant human renin

  • Fluorogenic renin substrate (e.g., a FRET-based peptide substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)

  • Test compounds (this compound and other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of human recombinant renin in pre-warmed Assay Buffer. The final concentration of renin in the assay for this compound was 0.3 nM.[4][5]

    • Prepare a series of dilutions of the test compounds in Assay Buffer.

    • Prepare the fluorogenic renin substrate according to the manufacturer's instructions.

  • Assay Reaction:

    • To the wells of a 96-well microplate, add the diluted test compounds.

    • Add the renin enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Data Acquisition:

    • Immediately place the microplate in a fluorescence reader pre-set to the appropriate excitation and emission wavelengths for the specific fluorogenic substrate (e.g., excitation at 335-345 nm and emission at 485-510 nm).

    • Measure the fluorescence intensity over time (kinetic mode) at 37°C. The rate of increase in fluorescence is proportional to the renin activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Normalize the rates relative to a control reaction containing no inhibitor (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the mechanism of action and the experimental process, the following diagrams illustrate the Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway and a typical experimental workflow for evaluating renin inhibitors.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1_Receptor Angiotensin_II->AT1_Receptor Aldosterone_Secretion Aldosterone_Secretion Increased_Blood_Pressure Increased_Blood_Pressure Aldosterone_Secretion->Increased_Blood_Pressure Vasoconstriction Vasoconstriction Vasoconstriction->Increased_Blood_Pressure Renin Renin ACE ACE AT1_Receptor->Aldosterone_Secretion AT1_Receptor->Vasoconstriction VTP_27999 This compound (Renin Inhibitor) VTP_27999->Renin Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Reagents Prepare Reagents: - Renin Enzyme - Substrate - Assay Buffer Plate_Setup Plate Setup: Add compounds and enzyme to 96-well plate Reagents->Plate_Setup Compounds Prepare Test Compounds: - this compound - Other Inhibitors Compounds->Plate_Setup Incubation Incubate at 37°C Plate_Setup->Incubation Reaction Initiate Reaction: Add substrate Incubation->Reaction Measurement Measure Fluorescence (Kinetic Mode) Reaction->Measurement Calculation Calculate Reaction Rates and % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

References

Safety Operating Guide

Proper Disposal of VTP-27999 TFA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents like VTP-27999 TFA are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, a potent renin inhibitor supplied as a trifluoroacetic acid (TFA) salt. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.

Given that this compound is a trifluoroacetic acid salt, its disposal protocol is primarily dictated by the hazardous properties of TFA, a strong and corrosive acid. Improper disposal can lead to environmental contamination and potential harm to aquatic and terrestrial ecosystems.

Chemical Safety and Properties

Trifluoroacetic acid is a persistent and mobile substance in the environment.[1][2] While some studies suggest low to moderate toxicity to organisms at current environmental concentrations, its persistence and potential for bioaccumulation in plants warrant careful management.[3][4][5]

Quantitative Data Summary

For safe handling and disposal, it is essential to be aware of the chemical and physical properties of the TFA component.

PropertyValue
Chemical Formula C₂HF₃O₂
Molar Mass 114.02 g/mol
Appearance Colorless liquid
Density 1.489 g/cm³ at 20°C
Melting Point -15.4 °C
Boiling Point 72.4 °C
Solubility in water Miscible
Acidity (pKa) 0.52

Note: The data above pertains to Trifluoroacetic Acid (TFA), the salt component of this compound.

Experimental Protocol: Waste Disposal

The following protocol outlines the necessary steps for the safe disposal of this compound waste.

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing the appropriate personal protective equipment:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.

  • Eye Protection: Safety goggles or a face shield must be worn.

  • Lab Coat: A lab coat should be worn to protect from splashes.

2. Waste Segregation:

  • This compound waste is classified as halogenated organic waste .

  • It is crucial to collect this waste in a designated, separate container.[6][7]

  • Do not mix this compound waste with non-halogenated, aqueous, or solid waste streams.

3. Waste Container and Labeling:

  • Use a chemically compatible waste container, such as glass or a suitable polymer. Metal containers should not be used.[8]

  • The container must be clearly labeled as "Hazardous Waste," "Halogenated Organic Waste," and explicitly list "this compound" as a constituent.

4. Storage of Waste:

  • Keep the waste container tightly sealed when not in use.

  • Store the container in a well-ventilated, designated hazardous waste accumulation area.

  • Ensure the storage area is away from incompatible materials such as bases, strong oxidizing agents, and sources of ignition.[9]

5. Final Disposal:

  • Under no circumstances should this compound waste be poured down the drain. [8][9]

  • Disposal must be handled by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[9]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Spill and Contamination Cleanup Protocol

In the event of a spill, the following procedures should be followed:

For Minor Spills (< 500 mL):

  • Alert Personnel: Immediately inform others in the vicinity.

  • Ventilation: Ensure the area is well-ventilated. If possible, perform cleanup within a chemical fume hood.[9]

  • Absorb Spill: Use an inert absorbent material such as vermiculite, dry sand, or earth to contain and absorb the spill.[10]

  • Collect Waste: Carefully collect the absorbed material and place it into the designated halogenated organic waste container.

  • Decontaminate: Clean the spill area with a suitable neutralizing agent (e.g., sodium bicarbonate solution), followed by a water rinse.[8]

For Major Spills (> 500 mL) or Spills with Personnel Exposure:

  • Evacuate: Immediately evacuate the area.[8]

  • Emergency Services: Contact your institution's emergency number or 911.[8]

  • First Aid: If there is skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[11] Remove any contaminated clothing.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal cluster_spill Spill Response A Identify this compound as Halogenated Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Use Designated Halogenated Waste Container B->C D Clearly Label Container with Contents C->D E Store in Ventilated, Secure Area D->E F Segregate from Incompatible Materials E->F G Arrange for Pickup by EH&S or Licensed Contractor F->G H DO NOT Pour Down Drain I Spill Occurs J Minor Spill (<500ml) I->J Assess Size K Major Spill (>500ml) I->K Assess Size L Absorb with Inert Material J->L N Evacuate Area K->N M Collect and Dispose as Halogenated Waste L->M O Call Emergency Services N->O

References

Essential Safety and Handling Guidance for VTP-27999 TFA

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling VTP-27999 TFA must adhere to stringent safety protocols to mitigate risks associated with this potent renin inhibitor. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Given that this compound is the trifluoroacetate salt of a highly potent and selective renin inhibitor, appropriate personal protective equipment is critical to prevent exposure. The trifluoroacetic acid (TFA) component, in particular, is corrosive and can cause severe skin burns and eye damage.[1][2] The following PPE is mandatory when handling this compound:

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always check the manufacturer's breakthrough time for trifluoroacetic acid.
Eye Protection Safety goggles and face shieldUse of safety goggles that provide a complete seal around the eyes is essential. A face shield should be worn in addition to goggles when handling larger quantities or when there is a risk of splashing.
Body Protection Laboratory coatA flame-retardant lab coat should be worn and buttoned completely. Consider a chemically resistant apron for additional protection when handling larger volumes.
Respiratory Protection Fume hood or respiratorAll handling of this compound powder and solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.
Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Recommended storage temperatures are -20°C for up to one month and -80°C for up to six months for stock solutions.[3]

  • Keep away from incompatible materials such as strong oxidizing agents, bases, and metals.

Handling:

  • Always handle this compound within a chemical fume hood to minimize inhalation exposure.[2]

  • Avoid direct contact with skin, eyes, and clothing.[1][2]

  • Use dedicated equipment (spatulas, weighing paper, etc.) and decontaminate it thoroughly after use.

  • Prepare solutions by slowly adding the compound to the solvent to avoid splashing.

Spill and Exposure Procedures

In the event of a spill or exposure, immediate and appropriate action is necessary.

Spill Response:

  • Evacuate: Alert others in the area and evacuate the immediate vicinity of the spill.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance. Do not use combustible materials like paper towels.

  • Neutralize: For spills involving the TFA component, cautious neutralization with a weak base (e.g., sodium bicarbonate solution) may be appropriate, but only if you are trained to do so.

  • Collect and Dispose: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Containers should be tightly sealed and clearly labeled with the contents.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a research laboratory.

prep Preparation (Don PPE, Prepare Workspace) weigh Weighing (In Fume Hood, Use Designated Equipment) prep->weigh Proceed dissolve Dissolution (Add Compound to Solvent Slowly) weigh->dissolve Proceed experiment Experimentation (Maintain All Safety Precautions) dissolve->experiment Proceed decon Decontamination (Clean Equipment and Workspace) experiment->decon Complete disposal Waste Disposal (Segregate and Label Hazardous Waste) decon->disposal Segregate log Documentation (Record All Procedures and Observations) disposal->log Document

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VTP-27999 TFA
Reactant of Route 2
VTP-27999 TFA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.